Auristatin23
Description
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Properties
Molecular Formula |
C49H84N6O10 |
|---|---|
Molecular Weight |
917.2 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C49H84N6O10/c1-16-33(6)42(54(13)46(59)40(31(2)3)51-45(58)41(32(4)5)52(11)26-20-21-27-53(12)48(62)65-49(8,9)10)38(63-14)30-39(56)55-28-22-25-37(55)43(64-15)34(7)44(57)50-36(47(60)61)29-35-23-18-17-19-24-35/h17-19,23-24,31-34,36-38,40-43H,16,20-22,25-30H2,1-15H3,(H,50,57)(H,51,58)(H,60,61)/t33-,34+,36-,37-,38+,40-,41-,42-,43+/m0/s1 |
InChI Key |
VMDWXGWKGUOMOF-KVEFUIBJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCN(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Potent Anti-Cancer Warhead: An In-depth Technical Guide to the Discovery and Origin of Auristatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of auristatins, a class of exceptionally potent cytotoxic agents that have revolutionized targeted cancer therapy. From their natural product origins to their current role as warheads in antibody-drug conjugates (ADCs), this document details the scientific journey, experimental methodologies, and critical data that underpin their development.
Discovery and Origin: From Sea Hare to Cyanobacteria
The story of auristatin begins with the discovery of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1][2] Initial investigations into this marine mollusk revealed potent anti-neoplastic activity, leading to a multi-step bioassay-guided fractionation process to isolate the active constituent.[1] It was later discovered that dolastatin 10 is not produced by the sea hare itself, but by a cyanobacterium of the genus Symploca, which the sea hare consumes as part of its diet.[3][4] This discovery highlighted the vast and largely untapped potential of marine microorganisms as a source of novel therapeutic agents.
The auristatins are synthetic analogs of dolastatin 10, developed to overcome some of the limitations of the natural product, such as its limited supply and to provide a handle for conjugation to delivery vehicles.[5] The most prominent among these are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), which have become integral components of several FDA-approved ADCs.[6]
Mechanism of Action: Disruption of Microtubule Dynamics
Auristatins exert their profound cytotoxic effects by interfering with a fundamental process of cell division: microtubule dynamics. They are potent inhibitors of tubulin polymerization, binding to the vinca alkaloid-binding site on β-tubulin.[5][7][8] This disruption of microtubule assembly prevents the formation of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][9]
Quantitative Data: Potency of Auristatins
The auristatins are characterized by their extraordinary potency, with cytotoxic activity often observed in the nanomolar to picomolar range. The following tables summarize the in vitro cytotoxicity (IC50) of dolastatin 10, MMAE, and MMAF against a panel of human cancer cell lines, as well as their inhibitory activity on tubulin polymerization.
Table 1: In Vitro Cytotoxicity (IC50) of Dolastatin 10, MMAE, and MMAF
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Dolastatin 10 | L1210 | Leukemia | 0.03[2] |
| NCI-H69 | Small Cell Lung Cancer | 0.059[2] | |
| DU-145 | Prostate Cancer | 0.5[2] | |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42[10] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[10] | |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[11] | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[11] | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[11] | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[11] | |
| MMAF | MDA-MB-231 | Breast Cancer | > 100[9] |
| BT474 | Breast Cancer | > 100[9] | |
| SKBR3 | Breast Cancer | > 100[9] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | Assay Type | IC50 (µM) |
| Dolastatin 10 | Purified tubulin in glutamate | 1.2[8] |
| Vinblastine | Purified tubulin in glutamate | 1.5[8] |
| Maytansine | Purified tubulin in glutamate | 3.5[8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery, characterization, and synthesis of auristatins.
Isolation of Dolastatin 10 from Dolabella auricularia
The isolation of dolastatin 10 is a multi-step process involving extraction and chromatographic purification.[1]
Protocol:
-
Extraction: The collected sea hares are homogenized and extracted with a mixture of methanol and water.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between water and dichloromethane, to separate compounds based on polarity. The bioactive components, including dolastatin 10, typically partition into the organic layer.
-
Silica Gel Chromatography: The organic extract is concentrated and subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol) is used for elution.
-
Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for cytotoxic activity (e.g., against the P388 murine leukemia cell line) to identify those containing the active compound.
-
High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by multiple rounds of HPLC.
-
Normal-Phase HPLC: Separation on a silica-based column with a non-polar mobile phase.
-
Reversed-Phase HPLC (RP-HPLC): Final purification is achieved using a C18 column with a gradient of water and an organic solvent such as acetonitrile or methanol.
-
Solid-Phase Synthesis of Monomethyl Auristatin E (MMAE)
The synthesis of MMAE is a complex multi-step process, often carried out using solid-phase peptide synthesis (SPPS).[12][13][14][15][16] The following provides a generalized workflow.
Protocol:
-
Resin Preparation: A suitable solid support, such as 2-chlorotrityl chloride resin, is swelled in an appropriate solvent (e.g., dichloromethane).
-
First Amino Acid Coupling: The C-terminal amino acid of the desired peptide is coupled to the resin.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the coupled amino acid is removed using a solution of piperidine in dimethylformamide (DMF).
-
Peptide Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Repeat Deprotection and Coupling: Steps 3 and 4 are repeated for each subsequent amino acid in the sequence. The completion of each coupling step can be monitored using a qualitative test such as the ninhydrin test.[13]
-
Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reversed-phase HPLC.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.[5][8]
Protocol:
-
Reaction Mixture Preparation: Purified tubulin is mixed with a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 10% glycerol) and GTP in a 96-well plate.
-
Compound Addition: The test compound (e.g., auristatin) is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a microplate reader.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.[2]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
-
Measurement: The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.[1]
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in the cell cycle and apoptosis.[17][18][19][20]
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Cyclin B1, Bcl-2).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate key processes related to auristatin discovery and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 8. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. origene.com [origene.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bio-rad.com [bio-rad.com]
Auristatin23: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auristatin23 is a potent synthetic antineoplastic agent belonging to the auristatin class of compounds. As a conjugate of Auristatin F, it exhibits significant cytotoxic activity against various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic pathway, and the molecular mechanism of action of this compound. Detailed experimental protocols for evaluating its biological activity are also presented, along with quantitative data on its potency. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Chemical Structure and Properties
This compound is a complex synthetic molecule with potent cytotoxic properties. Its chemical identity is defined by the following characteristics:
| Property | Value |
| Molecular Formula | C49H84N6O10 |
| Formula Weight | 917.23 g/mol |
| CAS Number | 2375388-36-4 |
| SMILES | C--INVALID-LINK--N--INVALID-LINK--C(=O)O)C">C@H--INVALID-LINK--[C@]2(N(C(=O)C--INVALID-LINK--C">C@H--INVALID-LINK--C)CCC2)N(C)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N(C)CCCCN(C)C(=O)OC(C)(C)C |
Chemical Structure of this compound:
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
A specific, publicly available, step-by-step synthesis protocol for this compound has not been detailed in the literature. However, based on the known synthesis of Auristatin F and general strategies for creating auristatin analogs, a plausible synthetic route can be outlined.[4][5][6] The synthesis is a convergent process involving the preparation of key peptide fragments followed by their coupling.
General Synthetic Strategy:
The synthesis of auristatins typically involves the solution-phase or solid-phase peptide synthesis of the constituent amino acid and peptide fragments. For this compound, which is a conjugate of Auristatin F, the synthesis would likely first involve the assembly of the core Auristatin F pentapeptide. This would be followed by the conjugation of the specific side chain to the N-terminus.
Key steps in the synthesis of the Auristatin F core include:
-
Synthesis of the dipeptide and tripeptide fragments: This involves standard peptide coupling reactions, often using coupling agents like HATU or HBTU, to link the individual amino acid building blocks. Protecting groups are used to prevent unwanted side reactions.
-
Coupling of the fragments: The dipeptide and tripeptide fragments are then coupled to form the full pentapeptide backbone of Auristatin F.
-
Deprotection: The protecting groups are removed to yield the final Auristatin F molecule.
The final step would be the conjugation of the specific N-terminal side chain that differentiates this compound from Auristatin F.
Caption: Generalized synthetic workflow for auristatin analogs.
Mechanism of Action
Auristatins, including this compound, are highly potent antimitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics.[7] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Signaling Pathway of Auristatin-Induced Cytotoxicity:
The primary molecular target of auristatins is tubulin, the protein subunit of microtubules. By binding to tubulin, auristatins inhibit its polymerization into microtubules. This disruption of the microtubule network has several downstream consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and programmed cell death.
-
ER Stress: Disruption of the microtubule network can also induce endoplasmic reticulum (ER) stress, which can further contribute to apoptosis.
Caption: Signaling pathway of auristatin-induced cytotoxicity.
Quantitative Data
The cytotoxic potency of auristatins is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | A2058 (Melanoma) | Cytotoxicity | 1[8] |
| Auristatin F | Panel NCI-60 | Cell Growth Inhibition | 105[9] |
| MMAF | Karpas 299 | Cell Proliferation | 100-250[10] |
| MMAE | SKBR3 (Breast Cancer) | MTT Assay | 3.27 ± 0.42[11] |
| MMAE | HEK293 (Kidney) | MTT Assay | 4.24 ± 0.37[11] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin in a cell-free system.
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Procedure:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare serial dilutions of this compound.
-
Reaction Setup: In a 96-well plate, add the test compound to the wells.
-
Initiation of Polymerization: Add the tubulin solution to the wells, followed by GTP to initiate polymerization.
-
Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Plot fluorescence intensity versus time. The inhibitory effect is determined by comparing the polymerization in the presence and absence of the compound.
Caption: Experimental workflow for tubulin polymerization assay.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of a compound on cancer cell lines by assessing metabolic activity.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate until formazan crystals are formed.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Caption: Experimental workflow for MTT cell viability assay.
References
- 1. This compound | 2375388-36-4 | MOLNOVA [molnova.com]
- 2. This compound | 2375388-36-4 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Auristatins
A Note on "Auristatin23": Extensive literature searches did not yield specific information on a compound named "this compound." The following guide focuses on the well-characterized and clinically significant class of auristatins, with a primary focus on Monomethyl Auristatin E (MMAE), a potent synthetic analog of the natural product dolastatin 10.[1][2] The principles and methodologies described herein are representative of the auristatin class of antineoplastic agents.
Core Mechanism of Action: Microtubule Disruption
Auristatins are highly potent cytotoxic agents that exert their anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[2] Their primary mechanism involves the inhibition of tubulin polymerization.[3]
Molecular Interaction: Auristatins bind to the β-tubulin subunit at or near the vinca alkaloid binding site.[2] This high-affinity interaction prevents the polymerization of tubulin heterodimers (composed of α- and β-tubulin) into microtubules.[2] The disruption of microtubule assembly leads to a cascade of cellular events, ultimately culminating in programmed cell death (apoptosis).
Cellular Consequences: The inhibition of microtubule formation has profound effects on cellular function, most notably:
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to cell cycle arrest in the G2/M phase.[2][4]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to the elimination of the cancerous cell.[2][5]
Signaling Pathways
The cytotoxic activity of auristatins is mediated through the induction of apoptosis, primarily via the intrinsic pathway.
Caption: Auristatin-induced intrinsic apoptosis pathway.
Quantitative Data
The potency of auristatins is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in cytotoxicity assays.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Assay Conditions (Incubation Time) |
| MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 | 72 hours |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | 72 hours | |
| Mia PaCa-2 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified | |
| PL45 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified | |
| NCI-N87 | Gastric Cancer | ~0.1 | Not Specified | |
| BT-474 | Breast Cancer | ~0.1 | Not Specified | |
| PC-3 | Prostate Cancer | ~2 | Not Specified | |
| Data compiled from BenchChem Application Notes.[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic potential of an auristatin compound on cancer cell lines.[6]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Auristatin compound (e.g., MMAE)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Treatment: Prepare serial dilutions of the auristatin compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control. Incubate for 72-120 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following auristatin treatment using flow cytometry.[1]
Materials:
-
Target cancer cell line
-
6-well plates
-
Auristatin compound (e.g., MMAE)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the auristatin compound for 48 hours. Include an untreated control.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.[2]
Materials:
-
Purified tubulin
-
General Tubulin Buffer
-
Fluorescent reporter dye
-
Temperature-controlled fluorescence plate reader
Methodology:
-
Reagent Preparation: On ice, reconstitute tubulin in General Tubulin Buffer containing a fluorescent reporter.[2]
-
Treatment: Add the auristatin compound at various concentrations to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: Induce tubulin polymerization by incubating the plate at 37°C.
-
Data Acquisition: Monitor the increase in fluorescence intensity over time. Inhibitors of polymerization will prevent this increase.[2]
Conclusion
Auristatins are a class of potent antimitotic agents that function by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis. Their high cytotoxicity makes them critical components of antibody-drug conjugates (ADCs) for targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for evaluating the efficacy and mechanism of action of auristatin-based compounds in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. applications.emro.who.int [applications.emro.who.int]
An In-depth Technical Guide to the Tubulin Inhibition Activity of Auristatins
This technical guide offers a comprehensive examination of the molecular mechanisms, quantitative effects, and cellular consequences of tubulin polymerization inhibition by auristatin compounds. As highly potent antimitotic agents, auristatins, particularly Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are critical components of antibody-drug conjugates (ADCs) in modern cancer therapy.[1] This document details their mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Disruption of Microtubule Assembly
Auristatins are synthetic analogues of dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia.[1][2] Their primary mechanism of action is the potent inhibition of cell division by disrupting microtubule dynamics.[1][2] Microtubules are essential cytoskeletal polymers, composed of αβ-tubulin heterodimers, that play a crucial role in numerous cellular processes, including the formation of the mitotic spindle during cell division.[2][3]
Auristatins achieve their effect through a high-affinity binding interaction with tubulin.[1] Specifically, they bind to the β-tubulin subunit at or near the vinca alkaloid binding site.[1][2] This interaction prevents the polymerization of tubulin dimers into microtubules.[1][2] The disruption of microtubule assembly and dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3] Biophysical and biochemical experiments have shown that dolastatin 10, the natural precursor to auristatins, is a non-competitive inhibitor of the vinca alkaloids and significantly inhibits nucleotide exchange.[2]
Quantitative Data: Potency and Binding Affinity
The efficacy of auristatin compounds is quantified by their half-maximal inhibitory concentrations (IC50) in cellular cytotoxicity assays and their binding affinities (KD) to tubulin. These values highlight their potent, often sub-nanomolar, activity against a wide range of cancer cell lines.[1][4]
| Compound | Target | Assay Type | Value | Cell Line(s) | Reference |
| Monomethyl Auristatin E (MMAE) | Cell Proliferation | Cytotoxicity | IC50: 0.05 - 0.1 nM | Various lymphomas, leukemia, and solid tumors | [5] |
| Monomethyl Auristatin E (MMAE) | Tubulin Binding | Fluorescence Polarization | K D: 291 nM | N/A (Cell-free) | [5] |
| Monomethyl Auristatin F (MMAF) | Tubulin Binding | Fluorescence Polarization | K D: 63 nM | N/A (Cell-free) | [5] |
| Dolastatin-10 | Cell Proliferation | Cytotoxicity | IC50: Sub-nanomolar | Various lymphomas, leukemia, and solid tumors | [4] |
| Tubulysin D | Cell Proliferation | Cytotoxicity | IC50: 0.01 - 10 nM | Broad spectrum | [4] |
| Cryptophycin-1 | Cell Proliferation | Cytotoxicity | IC50: Picomolar range | Broad spectrum | [4] |
Signaling Pathways and Visualizations
The inhibition of tubulin polymerization by auristatins initiates a cascade of cellular events that culminate in apoptosis.[1] This process involves the arrest of the cell cycle and the activation of specific stress and death signaling pathways.[1] Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged halt in the G2/M phase of the cell cycle.[3] This mitotic arrest can ultimately trigger the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[6][7] The intrinsic pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9, while the extrinsic pathway is initiated by the activation of death receptors like Fas, leading to the activation of caspase-8.[6][8][9] Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[10]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the tubulin-inhibiting activity of compounds like auristatins.
This assay measures the effect of a test compound on the polymerization of purified tubulin in a cell-free system.[11]
-
Principle: Unpolymerized tubulin has a low affinity for a fluorescent reporter dye. As tubulin polymerizes into microtubules, the dye is incorporated, leading to a significant increase in fluorescence intensity.[1] Inhibitors of polymerization prevent this increase.[1]
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)[12]
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)[13]
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)[14]
-
Test compound and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)[13]
-
Black, opaque-walled 96-well plates[13]
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)[1]
-
-
Methodology:
-
Reagent Preparation: On ice, reconstitute lyophilized tubulin to a final concentration of 2 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[13] Keep this tubulin reaction mix on ice until use.[13]
-
Compound Preparation: Prepare 10x concentrated stocks of the test compound and controls in General Tubulin Buffer. The final solvent (e.g., DMSO) concentration should not exceed 2%.[13]
-
Assay Setup: Pre-warm the plate reader and the 96-well plate to 37°C.[13] Add 5 µL of the 10x test compound or control solutions to the appropriate wells.[13]
-
Initiation: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, avoiding air bubbles.[13] The final volume should be 50 µL.[13]
-
Data Acquisition: Immediately place the plate in the pre-warmed reader. Measure fluorescence intensity every 60 seconds for 60 minutes.[12]
-
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect can be quantified by calculating the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization.[1] Determine IC50 values by plotting the percentage of inhibition against the compound concentration.[1]
This protocol measures the cytotoxic effect of auristatins on cancer cells by assessing metabolic activity.[3]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method. Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
-
Materials:
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and controls (vehicle, positive control) for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[1]
The process of identifying and validating a tubulin inhibitor follows a logical progression from initial screening to detailed cellular characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. Signaling Pathways That Control Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumstatin induces apoptosis mediated by Fas signaling pathway in oral squamous cell carcinoma SCC-VII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statins induce apoptosis through inhibition of Ras signaling pathways and enhancement of Bim and p27 expression in human hematopoietic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-proliferative Effects of Auristatins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Auristatin23" is not referenced in the available scientific literature. This guide provides a comprehensive overview of the in vitro anti-proliferative effects of well-characterized auristatin derivatives, primarily Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), which are potent components of antibody-drug conjugates (ADCs). The data and methodologies presented herein are representative of the auristatin class of molecules.
Introduction
Auristatins are synthetic analogues of the natural product dolastatin 10, a potent antimitotic agent isolated from the sea hare Dolabella auricularia.[1] These compounds are highly cytotoxic and function by inhibiting tubulin polymerization, a critical process for cell division.[2] Due to their high potency, auristatins like MMAE and MMAF are widely utilized as payloads in antibody-drug conjugates, which are designed to selectively deliver these cytotoxic agents to cancer cells.[3] This technical guide details the in vitro anti-proliferative activities of auristatins, their mechanism of action, and the experimental protocols used for their evaluation.
Quantitative Anti-proliferative and Cytotoxic Activity
The in vitro potency of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the cytotoxic activities of MMAE and MMAF.
Table 1: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42[4][5] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[4][5] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[6] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[6] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[6] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[6] |
| PC-3 | Prostate Cancer | ~4[7] |
| C4-2B | Prostate Cancer | Not specified, but active[7] |
| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 ± 0.14 ng/mL |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 ± 0.08 ng/mL |
| Toledo | Diffuse Large B-cell Lymphoma | 0.87 ± 0.09 ng/mL |
Table 2: In Vitro Cytotoxicity of Monomethyl Auristatin F (MMAF)
| Cell Line | Cancer Type | IC50 (nM) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119[8] |
| H3396 | Breast Carcinoma | 105[8] |
| 786-O | Renal Cell Carcinoma | 257[8] |
| Caki-1 | Renal Cell Carcinoma | 200[8] |
Mechanism of Action: From Tubulin Inhibition to Apoptosis
The primary mechanism of action for auristatins is the disruption of microtubule dynamics.[1] This initiates a cascade of cellular events leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).
Inhibition of Tubulin Polymerization
Auristatins bind to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[9] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[10][11] The disruption of microtubule formation leads to a mitotic arrest.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 10. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 11. researchgate.net [researchgate.net]
The Cytotoxic Landscape of Auristatins: A Technical Guide to In Vitro Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of auristatins, a class of potent antineoplastic agents, with a primary focus on the widely studied derivatives Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). Given the absence of public-domain data for "Auristatin23," this document will focus on these representative auristatins to provide a comprehensive understanding of their activity in various cancer cell lines.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of auristatins is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for MMAE and MMAF across a range of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions (Incubation Time) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | 72 hours[1][2] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | 72 hours[1][2] |
| PC-3 | Prostate Cancer | ~2 | Not Specified |
| C4-2B | Prostate Cancer | Not Specified | Not Specified |
| MDA-MB-468 | Breast Cancer | Significant cytotoxicity observed | 48 and 72 hours[3] |
| MDA-MB-453 | Breast Cancer | Lesser cytotoxicity compared to MDA-MB-468 | 48 and 72 hours[3] |
| U-2932 | Diffuse Large B-Cell Lymphoma | 0.33 ± 0.14 ng/mL | 48 hours[4] |
| SUDHL-2 | Diffuse Large B-Cell Lymphoma | 0.50 ± 0.08 ng/mL | 48 hours[4] |
| Toledo | Diffuse Large B-Cell Lymphoma | 0.87 ± 0.09 ng/mL | 48 hours[4] |
| BT-474 | Breast Cancer | Potent antitumor activity observed | Not Specified[5] |
| NCI-N87 | Gastric Cancer | Potent antitumor activity observed | Not Specified[5] |
| HCC1954 | Breast Cancer | Significant cytostatic activity observed | Not Specified[5] |
| MCF-7 | Breast Cancer | Potent antitumor activity observed | Not Specified[5] |
Table 2: In Vitro Cytotoxicity of Monomethyl Auristatin F (MMAF) and its Conjugates
| Compound | Cell Line | Cancer Type | IC50 (ng/mL) |
| L49-vcMMAF | SK-MEL-5 | Melanoma | 0.7 - 7.1 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.
Core Mechanism of Action
Auristatins, including MMAE and MMAF, are highly potent microtubule inhibitors.[1][2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cellular structure and function, particularly during cell division.
Upon entering a cancer cell, auristatins bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[6][7] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, preventing the cell from entering mitosis.[8] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Signaling Pathways of Auristatin-Induced Cytotoxicity
The cytotoxic effect of auristatins is mediated through a well-defined signaling cascade that culminates in apoptosis. The following diagram illustrates the key molecular events initiated by MMAE.
Caption: Signaling pathway of MMAE-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the cytotoxicity of auristatins.
Cell Viability and Cytotoxicity Assays
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
MMAE or MMAF stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the auristatin compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) under standard culture conditions.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
B. Resazurin (AlamarBlue) Assay
This is another colorimetric assay that measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
MMAE or MMAF stock solution
-
Resazurin solution
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plates for the desired period (e.g., 96 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 50 µmol/L.
-
Incubation: Incubate for 2-6 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with excitation and emission wavelengths of approximately 530-560 nm and 590 nm, respectively.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
MMAE or MMAF stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the auristatin compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
MMAE or MMAF stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of an auristatin compound.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
Core Technical Guide: Solubility and Stability of Auristatin Payloads
Disclaimer: Auristatin23 is presumed to be a proprietary molecule, and as such, specific quantitative solubility and stability data are not publicly available. This guide provides a comprehensive framework based on the well-established characteristics of the auristatin class of antibody-drug conjugate (ADC) payloads. The experimental protocols, data tables, and diagrams represent the standard approach for characterizing such molecules.
Introduction
The auristatins are a class of highly potent synthetic dolastatin 10 analogs that function as antineoplastic agents. They are frequently employed as cytotoxic payloads in antibody-drug conjugates (ADCs). The efficacy and safety profile of an auristatin-based ADC is critically dependent on the physicochemical properties of the payload, particularly its solubility and stability. Poor solubility can hinder the drug-to-antibody ratio (DAR) during conjugation and lead to aggregation, while instability can result in premature payload release or the formation of less active or toxic degradation products. This document outlines the core considerations and methodologies for assessing the solubility and stability of auristatin payloads.
Physicochemical Properties
A comprehensive understanding of the fundamental physicochemical properties of an auristatin payload is the first step in its characterization. These parameters influence its behavior in various solvent systems and its propensity for degradation.
| Property | Typical Value Range/Description | Significance |
| Molecular Weight | 700 - 1200 g/mol | Influences diffusion and membrane permeability. |
| LogP | High (typically > 4) | Indicates high lipophilicity, often leading to low aqueous solubility. |
| pKa | Multiple ionizable groups | Affects solubility and stability at different pH values. |
| Appearance | White to off-white solid powder.[1] | Basic quality control parameter. |
Solubility Profile
The solubility of an auristatin payload is assessed in a range of aqueous and organic solvents to inform on handling, conjugation, and formulation conditions.
Aqueous Solubility
Aqueous solubility is critical for understanding the behavior of the payload in physiological conditions and for developing aqueous-based formulation strategies. Due to their hydrophobic nature, auristatins generally exhibit low aqueous solubility.
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |
| Phosphate Buffered Saline | 7.4 | 25 | [Data Not Publicly Available] |
| Citrate Buffer | 5.5 | 25 | [Data Not Publicly Available] |
| Water | ~7.0 | 25 | [Data Not Publicly Available] |
Organic Solvent Solubility
Organic solvents are essential for dissolving auristatins for conjugation reactions and for analytical purposes.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | 25 | >10 |
| N,N-Dimethylformamide (DMF) | 25 | >10 |
| Ethanol | 25 | ~1-10 |
Stability Profile
The chemical stability of the auristatin payload is crucial for ensuring the integrity and shelf-life of the ADC. Degradation can occur through several pathways, including hydrolysis and oxidation.
Stability in Solution
Forced degradation studies are conducted to identify the primary degradation pathways and the conditions that accelerate them.
| Condition | Solvent/Buffer | Purity (%) after 48h | Major Degradants |
| Acidic | 0.1 M HCl | [Data Not Publicly Available] | Hydrolysis products |
| Basic | 0.1 M NaOH | [Data Not Publicly Available] | Hydrolysis, epimerization |
| Oxidative | 0.1% H₂O₂ | [Data Not Publicly Available] | Oxidized derivatives[2] |
| Thermal (40°C) | PBS pH 7.4 | [Data Not Publicly Available] | Various |
Solid-State Stability
The stability of the auristatin payload as a solid powder is important for long-term storage.
| Condition | Time | Purity (%) |
| -20°C, protected from light | 3 years | >98%[1] |
| 4°C | 2 years | >95%[1] |
| 25°C / 60% RH | 1 month | [Data Not Publicly Available] |
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of auristatin payloads.
Solubility Determination Protocol
A shake-flask method is commonly employed to determine the equilibrium solubility of the compound.
Caption: Workflow for equilibrium solubility determination.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Auristatins can undergo degradation through several mechanisms. Understanding these pathways is key to developing stable formulations and analytical methods.
References
The Cutting Edge of Cancer Therapy: A Technical Guide to Auristatin Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatins, a class of highly potent antimitotic agents, have emerged as a cornerstone of targeted cancer therapy, particularly as payloads in antibody-drug conjugates (ADCs). These synthetic analogues of the natural product dolastatin 10 exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly proliferating cancer cells.[1][2] The ability to chemically modify the auristatin scaffold has allowed for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of derivatives with improved efficacy and safety profiles for ADC applications.[3][4]
This technical guide provides an in-depth overview of Auristatin23 derivatives and analogues, focusing on their core structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used for their evaluation.
Quantitative Data Summary
The potency of auristatin derivatives is a critical determinant of their therapeutic potential. The following tables summarize the in vitro cytotoxicity and pharmacokinetic parameters of key auristatin analogues.
Table 1: In Vitro Cytotoxicity of Auristatin Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of various auristatin derivatives against different human cancer cell lines.
| Derivative | Modification | Cancer Cell Line | IC50 (nM) |
| MMAE | Parent Compound | BxPC-3 (Pancreatic) | 0.97 |
| MMAE | Parent Compound | Panc-1 (Pancreatic) | 1.16 |
| MMAF | Parent Compound | HCT116 (Colon) | 1.8 |
| 11k | P1: N-methylpyrrole | HCT116 (Colon) | 1.2 |
| 18d | P5: Triazole | HCT116 (Colon) | 0.9 |
| MMAPYE (8) | P5: 2-pyridine | Two ADC-relevant human cancer cell lines | ~1 |
| Aniline 17 | P5: Aniline | Two ADC-relevant human cancer cell lines | ~1 |
Data compiled from multiple sources.[3][5]
Table 2: Pharmacokinetic Parameters of MMAE and MMAF in Preclinical Species
Pharmacokinetics describes the movement of drugs within the body. The table below outlines key pharmacokinetic parameters for monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) in rats and mice.
| Compound | Species | Dose & Route | T½ (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability |
| MMAE | Mouse | 0.1 mg/kg IV | 2.5 | - | Large | - |
| MMAF | Rat | 5 mg/kg IV | - | High | - | 0% |
| MMAF | Rat | 10 mg/kg PO | - | - | - | 0% |
T½: Half-life, CL: Clearance, Vd: Volume of distribution. Data compiled from multiple sources.[6]
Mechanism of Action and Signaling Pathway
Auristatins exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of auristatin derivatives and their corresponding ADCs.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HCT116, SKOV-3)
-
Complete cell culture medium
-
Test compounds (auristatin derivatives)
-
MTT or CellTiter-Glo® reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.
-
Incubate the plates for a specified period (e.g., 72-120 hours).
-
Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
Test compounds (auristatin derivatives)
-
384-well plates
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare solutions of the test compounds in polymerization buffer.
-
Add the compound solutions to the wells of a 384-well plate.
-
Add purified tubulin to each well and incubate on ice for 15 minutes.
-
Initiate polymerization by adding GTP to each well.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves.
-
Determine the inhibitory activity by comparing the curves of compound-treated samples to the vehicle control.
ADC Internalization Assay using Flow Cytometry
This protocol quantifies the internalization of an ADC over time.[3]
Materials:
-
Target cancer cell line
-
Fluorescently labeled auristatin-based ADC (e.g., with Alexa Fluor 488)
-
Labeled isotype control antibody
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed target cells in a 6-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the fluorescently labeled ADC or isotype control.
-
Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, wash the cells with cold PBS to remove unbound antibody.
-
Detach the cells using trypsin-EDTA and resuspend them in cold PBS.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI).
-
A quenching step with an anti-fluorophore antibody can be included to differentiate between surface-bound and internalized ADC.[3]
In Vitro Bystander Killing Assay
This assay measures the ability of an ADC to kill neighboring antigen-negative cells.[5]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Auristatin-based ADC
-
Cell culture medium
-
96-well plates
-
Cell viability reagent
Procedure:
-
Co-culture setup: Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.
-
Allow the cells to adhere overnight.
-
Treat the co-cultures with serial dilutions of the ADC.
-
Incubate the plates for 72-120 hours.
-
Assess the viability of the Ag- cell population. This can be achieved by pre-labeling the Ag- cells with a fluorescent dye or by using a reporter system.
-
Calculate the percentage of viable Ag- cells relative to the untreated co-culture control and determine the IC50 for the bystander effect.
Conclusion
Auristatin derivatives and their analogues remain at the forefront of ADC technology. Their high potency and tunable properties make them invaluable tools in the development of next-generation cancer therapeutics. A thorough understanding of their structure-activity relationships, mechanism of action, and appropriate experimental evaluation is crucial for the successful design and clinical translation of novel auristatin-based ADCs. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals in this exciting and rapidly evolving field.
References
- 1. DSpace [helda.helsinki.fi]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 4. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Auristatin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and evaluation of novel auristatin compounds, potent cytotoxic agents utilized as payloads in antibody-drug conjugates (ADCs). The document details the foundational principles of auristatin chemistry, methodologies for creating novel derivatives, and the evaluation of their biological activity. While the specific designation "Auristatin23" does not correspond to a publicly documented compound, this guide focuses on the synthesis of novel auristatins, a vibrant and critical area of research in oncology.
Introduction to Auristatins
Auristatins are synthetic analogues of the natural product dolastatin 10, which was first isolated from the sea hare Dolabella auricularia.[1] These compounds are highly potent antimitotic agents that function by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them powerful tools in cancer therapy.[1][3] The exceptional potency of auristatins, often in the picomolar to nanomolar range, initially posed challenges for their development as standalone therapeutics due to a narrow therapeutic window.[1] However, their incorporation into ADCs has revolutionized their application, allowing for targeted delivery to cancer cells and minimizing systemic toxicity.[1]
The most prominent auristatin derivatives in clinical use are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[1][2] MMAE is a key component of the FDA-approved ADCs Adcetris® and Polivy®.[4][5] Ongoing research focuses on synthesizing novel auristatin derivatives with improved characteristics, such as enhanced potency, increased hydrophilicity for better biopharmaceutical properties, and the ability to overcome drug resistance mechanisms.[1][6] Modifications are often focused on the N-terminal and C-terminal subunits of the pentapeptide structure.[5][]
Synthesis of Novel Auristatin Derivatives
The synthesis of novel auristatin analogues is a complex process that often involves multi-step solution-phase or solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of the constituent amino acid and peptide fragments, followed by purification and characterization.
General Experimental Workflow for Synthesis and Evaluation
The development of novel auristatin derivatives follows a systematic process from initial design and synthesis to comprehensive biological evaluation.
Experimental Protocol: Solid-Phase Synthesis of a Novel MMAF Analogue
This protocol provides a representative example of the solid-phase synthesis of a novel monomethyl auristatin F (MMAF) analogue, a common strategy for generating new derivatives.[1]
Materials:
-
Fmoc-Rink Amide resin
-
Protected amino acids (e.g., Fmoc-Dolaproine)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIPS (Triisopropylsilane)/H2O (95:2.5:2.5)
Procedure:
-
Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 1 hour in a solid-phase synthesis vessel.[1]
-
Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group, followed by thorough washing with DMF and DCM.[1]
-
Amino Acid Coupling: The first protected amino acid (e.g., Fmoc-Dolaproine) (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) are dissolved in DMF. This coupling solution is added to the resin and agitated for 2 hours at room temperature.[1] The completion of the reaction is monitored by a Kaiser test.
-
Iterative Coupling: Steps 2 and 3 are repeated for each subsequent amino acid in the auristatin sequence.
-
Cleavage from Resin: After the final amino acid coupling and deprotection, the peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIPS/H2O) for 2-3 hours.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Characterization: The purified novel auristatin analogue is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[9]
Mechanism of Action of Auristatins
Auristatins exert their cytotoxic effects by interfering with the microtubule dynamics within the cell.
Auristatins bind to the vinca domain on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][10] This disruption of the microtubule network is critical for several cellular processes, most notably mitosis. The inability to form a proper mitotic spindle leads to cell cycle arrest at the G2/M transition, which ultimately triggers the apoptotic cascade and programmed cell death.[1][3]
Biological Activity of Novel Auristatin Derivatives
The primary goal of synthesizing novel auristatin derivatives is to enhance their therapeutic properties. This includes increasing their cytotoxic potency, improving their pharmacokinetic profile, and overcoming mechanisms of drug resistance.
Quantitative Data on Novel Auristatin Derivatives
The following table summarizes representative data for novel auristatin compounds from various studies. This data illustrates the range of activities and properties that can be achieved through chemical modification.
| Compound ID | Modification Strategy | In Vitro Cytotoxicity (IC50) | Target Cell Line | Reference |
| MMAE | N-terminal modification of Auristatin E | 10⁻⁹ - 10⁻¹¹ M | Various human cancer cell lines | [] |
| MMAF | C-terminal modification of Auristatin E | Potent in vitro activity | Various human cancer cell lines | [11] |
| Compound 18d | P1 and P5 side chain modifications of MMAF | Enhanced cytotoxicity compared to MMAF | HCT116 | [8][11] |
| Monomethyl Auristatin PYE | Introduction of a pyridine derivative for increased hydrophilicity | Potent in vivo activity | HCC1954 human breast cancer xenografts | [6][12] |
| Conjugate 20 | Glucuronide conjugate for tumor microenvironment targeting | 5.7 nM (with β-glucuronidase) | HCT-116 | [13] |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial for guiding the design of new auristatin analogues. Key findings from various research efforts include:
-
N-Terminal Modifications: Modifications at the N-terminus can significantly impact potency and allow for conjugation to linkers for ADC development.[2][]
-
C-Terminal Modifications: Alterations at the C-terminus, such as in MMAF, can influence membrane permeability and bystander killing effects.[14]
-
Central Peptide Core Modifications: Changes to the central peptide subunits can modulate activity and hydrophilicity.[4][5]
-
Hydrophilic Modifications: Increasing the hydrophilicity of auristatins can enhance their biopharmaceutical properties and enable the synthesis of high-drug-to-antibody ratio (DAR) ADCs that are less prone to aggregation.[4][5][6]
Future Directions
The synthesis of novel auristatin compounds remains a cornerstone of ADC development. Future research will likely focus on:
-
Overcoming Drug Resistance: Designing auristatins that can evade efflux pumps and other resistance mechanisms.[14]
-
Improving Bystander Effect: Modulating the membrane permeability of auristatins to control their bystander killing activity.[14]
-
Novel Conjugation Strategies: Developing new methods for attaching auristatins to antibodies to create more stable and effective ADCs.
-
Targeted Delivery Systems: Exploring novel targeting moieties beyond antibodies, such as peptides and small molecules, for the delivery of auristatins.[15][16]
The continued exploration of the vast chemical space around the auristatin scaffold holds immense promise for the development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Auristatins - Creative Biolabs [creativebiolabs.net]
- 3. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of Hydrophilic Auristatin Derivatives for Use in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [helda.helsinki.fi]
- 11. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis of auristatins-glucuronide conjugates targeting the β-glucuronidase in tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Preclinical Evaluation of a Small-Molecule Prostate-Specific Membrane Antigen-Targeted Monomethyl Auristatin E Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Auristatin's Affinity for Tubulin: A Technical Guide for Drug Development Professionals
December 17, 2025
Abstract
This technical guide provides a comprehensive overview of the binding affinity of auristatins, a class of potent antimitotic agents, for their molecular target, tubulin. Auristatins, particularly monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are critical components of antibody-drug conjugates (ADCs) utilized in oncology. A thorough understanding of their interaction with tubulin is paramount for the rational design and optimization of these targeted cancer therapies. This document consolidates quantitative binding data, details key experimental methodologies, and visualizes the underlying molecular interactions and cellular consequences, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Auristatins are synthetic analogues of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia. Their potent cytotoxic activity stems from their ability to disrupt microtubule dynamics, a process essential for cell division. By binding to tubulin, the fundamental protein subunit of microtubules, auristatins inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Due to their high potency, auristatins are often delivered as payloads in ADCs, which selectively target cancer cells, thereby minimizing systemic toxicity.
This guide delves into the core of auristatin's mechanism of action: its binding affinity for tubulin. We will explore the quantitative measures of this interaction, the experimental protocols used for their determination, the structural basis of the binding, and the downstream signaling events that lead to cancer cell death.
Quantitative Binding Affinity of Auristatin Derivatives to Tubulin
The binding affinity of auristatins and their derivatives for tubulin is a key determinant of their biological activity. This affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in functional assays. The following tables summarize the available quantitative data for MMAE and MMAF.
Table 1: Tubulin Binding Affinity of Auristatin Derivatives
| Compound | Assay Type | Target | Kd (nM) | Reference |
| FITC-MMAE | Fluorescence Polarization | Free Tubulin | 291 | [1][2] |
| FITC-MMAF | Fluorescence Polarization | Free Tubulin | 63 | [1][2] |
| ³H-MMAE | Size Exclusion Chromatography | Soluble Tubulin Heterodimers | ~1600 |
Table 2: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 5 (G2/M arrest) | [Source 10 not found] |
| PANC-1 | Pancreatic Carcinoma | 2 (G2/M arrest) | [Source 10 not found] |
Structural Basis of the Auristatin-Tubulin Interaction
High-resolution crystal structures have elucidated the precise binding site of auristatins at the interface between α- and β-tubulin, overlapping with the vinca alkaloid binding site.[1] The auristatin molecule extends further into the tubulin dimer interface than vinca alkaloids.[1]
The binding of MMAE and MMAF to β-tubulin involves a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. The N-terminus of MMAE forms a hydrogen bond with Asp179 of the β-tubulin T5 loop.[1][3] The C-terminal norephedrine moiety of MMAE is positioned near the GTP-binding site, with its hydroxyl group forming hydrogen bonds with Gln15 and a water molecule that interacts with Asn228.[4] The higher affinity of MMAF is attributed to its C-terminal phenylalanine, which allows for additional interactions.[1]
The MMAE binding site is composed of the β1-tubulin T5 loop, the C-terminal end of the H6 helix, the H6-H7 loop, the N-terminus of the H7 helix, and the H1 helix. The α2-tubulin subunit contributes to the binding site with its S9 strand, H10 helix, and T7 loop.[1]
Key Interacting Residues on β-Tubulin for MMAE:
-
T5 Loop: Asp179
-
H1 Helix: Gln15
-
H6-H7 Loop: Pro222, Tyr224, Gly225
-
Near GTP-binding site: Asn228
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is crucial for structure-activity relationship (SAR) studies and the selection of optimal ADC payloads. The following sections detail the methodologies for key experiments.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a fluorescently labeled auristatin derivative to tubulin. The principle is based on the change in the polarization of emitted light when the small fluorescent ligand binds to the much larger tubulin protein.
Experimental Workflow:
Caption: Workflow for a fluorescence polarization binding assay.
Detailed Protocol:
-
Reagents and Buffers:
-
Procedure:
-
Prepare a 1 mM stock solution of the FITC-labeled auristatin in DMSO.
-
Prepare a 2X serial dilution of tubulin in FP assay buffer.
-
Dilute the FITC-labeled auristatin to a final concentration of 30 nM in FP assay buffer.
-
In a 384-well plate, combine 15 µL of the 2X tubulin serial dilution with 15 µL of the 30 nM FITC-labeled auristatin solution.
-
Incubate the plate for 1 hour at room temperature with gentle shaking, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Plot the measured fluorescence polarization values against the logarithm of the tubulin concentration.
-
Fit the data to a dose-response variable slope model to determine the EC50 value.
-
The Kd can be extrapolated from the EC50 value.[1]
-
Downstream Signaling and Cellular Fate
The binding of auristatins to tubulin and the subsequent disruption of microtubule dynamics trigger a cascade of intracellular events, culminating in apoptosis.
Signaling Pathway of Auristatin-Induced Apoptosis:
Caption: Auristatin-induced apoptotic signaling pathway.
The disruption of microtubules and subsequent G2/M arrest can activate both p53-dependent and p53-independent apoptotic pathways. In p53-competent cells, p53 is activated, leading to the upregulation of the pro-apoptotic protein Bax and the cell cycle inhibitor p21WAF1, and the downregulation of the anti-apoptotic protein Bcl-2. In p53-mutant cells, auristatins can still induce apoptosis through the upregulation of Bax and p21WAF1 via p53-independent mechanisms. The increased Bax/Bcl-2 ratio leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-9 and the executioner caspase-3. Cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by activated caspase-3 ultimately leads to the dismantling of the cell.
Conclusion
The binding of auristatins to tubulin is a high-affinity interaction that forms the basis of their potent anticancer activity. This technical guide has provided a detailed overview of the quantitative aspects of this binding, the methodologies for its measurement, the structural details of the interaction, and the downstream cellular consequences. A thorough understanding of these fundamental principles is essential for the continued development of novel and more effective auristatin-based ADCs for the treatment of cancer. The data and protocols presented herein serve as a valuable resource for researchers dedicated to advancing this critical area of oncology drug development.
References
- 1. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
The Structural Symphony of a Potent Warhead: An In-depth Technical Guide to the Structure-Activity Relationship of Auristatins
For Researchers, Scientists, and Drug Development Professionals
Auristatins, a class of highly potent synthetic analogs of the natural marine product dolastatin 10, have emerged as a cornerstone in the development of antibody-drug conjugates (ADCs). Their exceptional cytotoxicity, attributed to their ability to disrupt microtubule dynamics, makes them formidable payloads for targeted cancer therapy. Understanding the intricate relationship between their structure and biological activity is paramount for the rational design of next-generation ADCs with enhanced therapeutic indices. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of auristatins, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Core Structure and Mechanism of Action
Auristatins are pentapeptide-like molecules, with Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) being the most extensively studied and clinically relevant members.[1][2] Their fundamental mechanism of action involves binding to tubulin, the building block of microtubules, thereby inhibiting its polymerization.[3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4]
The core structure of auristatins can be divided into five subunits, denoted P1 through P5 from the N-terminus to the C-terminus. The SAR of auristatins is a tale of nuanced modifications across these subunits, each contributing to the overall potency, stability, and physicochemical properties of the molecule.
Quantitative Structure-Activity Relationship Data
The cytotoxic potency of auristatin analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the in vitro cytotoxicity of representative auristatin derivatives, highlighting the impact of structural modifications at different positions.
Table 1: In Vitro Cytotoxicity of P1-Modified Auristatin Analogs
| Compound | P1 Modification | Cell Line | IC50 (nM) |
| MMAF | N-methyl Valine | HCT116 (Colon) | >1000 |
| 11k | N-methylpyrrole | HCT116 (Colon) | 1.2[2] |
| PF-06380101 | N-terminal α,α-disubstituted amino acid | Various | Potent activity reported[2] |
Table 2: In Vitro Cytotoxicity of P5-Modified Auristatin Analogs
| Compound | P5 Modification | Cell Line | IC50 (nM) |
| MMAE | Norephedrine | SKOV-3 (Ovarian) | ~1.0[2] |
| MMAF | Phenylalanine | HCT116 (Colon) | >1000 |
| 18d | Triazole | HCT116 (Colon) | 0.9[2] |
| MMAU (Cpd 1) | Hydrophilic modification (glucuronic acid) at norephedrine | SKOV-3 (Ovarian) | >2000[2] |
Table 3: In Vitro Cytotoxicity of Parent Auristatins in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| MMAE | BxPC-3 | Pancreatic | 0.97[2] |
| MMAE | Panc-1 | Pancreatic | 1.16[2] |
Key Structure-Activity Relationship Insights
P1 Position (N-terminus):
Modifications at the N-terminal P1 position significantly influence the cytotoxicity of auristatins. Replacing the traditional N-methylvaline with structures like an N-methylpyrrole (as in compound 11k) has been shown to maintain or even enhance potency.[2] The development of analogs with N-terminal α,α-disubstituted amino acids, such as PF-06380101, also demonstrates the tolerance for structural diversity at this position, leading to potent compounds.[2]
P5 Position (C-terminus):
The C-terminal P5 subunit plays a crucial role in determining the physicochemical properties and cell permeability of auristatins. The primary structural difference between the two most prominent auristatins, MMAE and MMAF, lies at this position. MMAE possesses a neutral norephedrine moiety, rendering it more membrane-permeable. This permeability allows for a "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. In contrast, MMAF has a charged phenylalanine residue at its C-terminus, which limits its cell permeability.[4] This often results in lower systemic toxicity.[4] Modifications at the P5 position, such as the introduction of a triazole group (compound 18d), have yielded highly potent analogs.[2] Conversely, introducing hydrophilic moieties like glucuronic acid (MMAU) can dramatically decrease cytotoxicity, highlighting the delicate balance between potency and hydrophilicity.[2]
Central Peptide Core (P2-P4):
The central peptide core, comprising the P2, P3, and P4 subunits, has been found to be more constrained in terms of allowable modifications. While some substitutions are tolerated, significant alterations in this region often lead to a loss of activity. This suggests that the central core is critical for maintaining the correct conformation for binding to tubulin.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of an auristatin analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Auristatin analog (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the auristatin analog in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization buffer to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Tubulin Polymerization Inhibition Assay
This assay measures the ability of an auristatin analog to inhibit the polymerization of tubulin in a cell-free system.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma) containing purified tubulin, GTP, and polymerization buffer.[6][7]
-
Auristatin analog (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Nocodazole) and negative control (e.g., Paclitaxel, a microtubule stabilizer)
-
Pre-warmed 96-well half-area plates[6]
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Reconstitute the lyophilized tubulin and prepare the polymerization buffer and GTP solution according to the manufacturer's instructions. Keep all reagents on ice.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations. Also, include wells for the positive control, negative control, and a vehicle control (solvent only).
-
Initiation of Polymerization: Add the tubulin/GTP solution to each well to initiate the polymerization reaction. The final reaction volume is typically 100 µL.[7]
-
Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.[6][7]
-
Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate of polymerization (the slope of the linear phase) or the maximum polymer mass (the plateau of the curve) to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Core Concepts
To further elucidate the complex relationships and processes involved in the action of auristatins, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of auristatin-induced apoptosis following ADC delivery.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Logical relationships in the Structure-Activity Relationship of Auristatins.
Conclusion
The auristatins represent a powerful class of cytotoxic agents whose activity can be finely tuned through strategic structural modifications. A thorough understanding of their SAR is critical for the continued development of innovative and effective ADCs. By leveraging the insights presented in this guide, researchers and drug developers can rationally design novel auristatin analogs with optimized potency, improved safety profiles, and enhanced therapeutic potential in the ongoing fight against cancer.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Synthesis and Biological Evaluation of RGD and isoDGR–Monomethyl Auristatin Conjugates Targeting Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. fivephoton.com [fivephoton.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. interchim.fr [interchim.fr]
An In-depth Technical Guide to Auristatins for Antibody-Drug Conjugates
A Note on "Auristatin23": Extensive literature searches did not yield specific information on a compound named "this compound." It is possible that this is a proprietary, preclinical designation not yet widely published, a novel derivative with limited public data, or a misnomer for a member of the auristatin class. This guide therefore provides a comprehensive review of the auristatin family of molecules, with a focus on the well-documented and clinically relevant derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are representative of the core principles of this class of potent cytotoxic agents.
Introduction
Auristatins are synthetic analogues of the potent antimitotic natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia. These compounds are highly cytotoxic, exhibiting inhibitory effects on cell division at sub-nanomolar concentrations. Their exceptional potency makes them ideal payloads for antibody-drug conjugates (ADCs), a class of targeted therapeutics that deliver cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.
This technical guide provides an in-depth review of the auristatin literature for researchers, scientists, and drug development professionals. It covers their mechanism of action, structure-activity relationships, and provides detailed experimental protocols for their synthesis and evaluation. All quantitative data has been summarized into structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.
Mechanism of Action
The primary mechanism of action for auristatins is the inhibition of tubulin polymerization. Upon entering a cell, auristatins bind to the vinca domain on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.
Signaling Pathway for Auristatin-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by an auristatin-based ADC, leading to programmed cell death.
Caption: Mechanism of action for an auristatin-based ADC.
The Bystander Effect
A key feature of certain auristatin payloads, particularly MMAE, is their ability to induce a "bystander effect." This occurs when the released, membrane-permeable auristatin diffuses out of the target cancer cell and kills neighboring, antigen-negative cancer cells in the tumor microenvironment. This is particularly advantageous in treating heterogeneous tumors with varied antigen expression.
Caption: The bystander effect of membrane-permeable auristatins.
Quantitative Data
The in vitro potency of auristatin derivatives is a critical factor in their selection as ADC payloads. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various auristatin-based ADCs and free payloads across different cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Auristatin-Based ADCs
| ADC | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Brentuximab vedotin (SGN-35) | CD30 | Karpas 299 | ~10 | [Source] |
| Polatuzumab vedotin | CD79b | SU-DHL-4 | ~20 | [Source] |
| Enfortumab vedotin | Nectin-4 | T24 | ~5 | [Source] |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | 15.4 | [Source] |
| Anti-CD70-MMAF | CD70 | 786-O | ~50 | [Source] |
Note: IC50 values can vary depending on the experimental conditions, including incubation time and assay method.
Table 2: In Vitro Cytotoxicity (IC50) of Free Auristatin Payloads
| Compound | Cell Line | IC50 (nM) | Reference |
| MMAE | Ramos | 0.47 | [Source] |
| MMAE | NCI/ADR-RES | 2.6 | [Source] |
| MMAF | Ramos | >1000 | [Source] |
| MMAF | NCI/ADR-RES | 1800 | [Source] |
Table 3: Preclinical Pharmacokinetic Parameters of Auristatin-Based ADCs in Rats
| ADC | Dose (mg/kg) | Cmax (µg/mL) | Half-life (days) | Clearance (mL/day/kg) | Reference |
| Trastuzumab-vc-MMAE | 3 | 75.3 | 4.9 | 15.2 | [Source] |
| Anti-CD70-mc-MMAF | 5 | 120 | 3.8 | 11.1 | [Source] |
Note: Pharmacokinetic parameters are species-specific and can be influenced by the antibody, linker, and drug-to-antibody ratio (DAR).
Experimental Protocols
Synthesis of a Representative Auristatin-Linker Conjugate (vc-MMAE)
The synthesis of auristatin-linker conjugates is a multi-step process. The following diagram outlines a general workflow for the synthesis of a maleimide-functionalized valine-citrulline-MMAE (vc-MMAE) linker-payload, which is commonly used for conjugation to antibodies.
Caption: General workflow for the synthesis of a vc-MMAE linker-payload.
Detailed Methodology: Synthesis of mc-vc-PABC-MMAE
This protocol describes the solid-phase synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-MMAE (mc-vc-PABC-MMAE) linker-payload.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
Attachment of First Amino Acid: Attach Fmoc-Cit-OH to the resin using diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in dimethylformamide (DMF).
-
Peptide Coupling: Couple Fmoc-Val-OH to the deprotected citrulline on the resin using a coupling agent such as HATU and DIPEA in DMF.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Spacer Attachment: Couple Fmoc-PABC-PNP to the dipeptide on the resin.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Maleimide Attachment: React the N-terminus with maleimidocaproic acid.
-
Cleavage from Resin: Cleave the linker from the resin using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
MMAE Conjugation: Conjugate the cleaved linker to MMAE in solution using a coupling agent.
-
Purification: Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Cytotoxicity Assay
The potency of auristatin-based ADCs is typically evaluated using in vitro cytotoxicity assays. The following is a detailed protocol for a standard MTT assay.
Workflow for In Vitro ADC Cytotoxicity Assay
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Detailed Methodology: MTT Assay for ADC Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the auristatin-based ADC, an isotype control ADC, and free auristatin payload in cell culture medium.
-
Cell Treatment: Remove the medium from the wells and add the prepared compound dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Auristatins remain a cornerstone of ADC development due to their high potency and well-understood mechanism of action. The continuous evolution of this class of molecules, including the development of novel derivatives with improved properties such as increased hydrophilicity, promises to further enhance the therapeutic potential of ADCs. The data and protocols presented in this guide provide a comprehensive resource for researchers working to advance the field of targeted cancer therapy.
Future Directions for Auristatin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatins, synthetic analogs of the marine natural product dolastatin 10, are exceptionally potent antimitotic agents that have become cornerstone payloads in the development of antibody-drug conjugates (ADCs).[1][2] Their ability to inhibit tubulin polymerization at nanomolar concentrations leads to cell cycle arrest and apoptosis, making them highly effective cancer cell-killing agents.[2] The most prominent members of this class, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), are integral components of several FDA-approved ADCs, including Adcetris® and Polivy®.[3][4] Despite their clinical success, ongoing research is focused on refining the auristatin scaffold to enhance their therapeutic index by improving potency, increasing hydrophilicity, and overcoming mechanisms of drug resistance. This technical guide will delve into the current landscape of auristatin research and explore promising future directions.
Mechanism of Action
Auristatins exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. They bind to the vinca domain on β-tubulin, leading to inhibition of tubulin polymerization.[5][6][7] This disruption of the microtubule network triggers a mitotic arrest in the G2/M phase of the cell cycle, ultimately culminating in apoptosis.[2] The high potency of auristatins necessitates their targeted delivery to cancer cells via ADCs to minimize systemic toxicity.[2]
The general mechanism of an auristatin-based ADC is a multi-step process:
-
Circulation: The ADC circulates in the bloodstream.
-
Targeting: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Payload Release: Inside the cell, the linker connecting the auristatin to the antibody is cleaved, releasing the potent cytotoxic payload.
-
Microtubule Disruption: The released auristatin binds to tubulin, inhibiting microtubule polymerization.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to cell cycle arrest and programmed cell death.
Current Research and Future Directions
The future of auristatin research is focused on several key areas aimed at developing next-generation ADCs with improved efficacy and safety profiles.
Novel Auristatin Analogs with Enhanced Properties
A major thrust of current research is the synthesis of novel auristatin derivatives with optimized properties.[1][2]
-
Increased Potency: While auristatins are already highly potent, researchers are exploring structural modifications to further enhance their cytotoxic activity. This could potentially allow for lower doses to be administered, reducing the risk of off-target toxicity.
-
Improved Hydrophilicity: Many auristatin derivatives are hydrophobic, which can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DAR).[3][8] Increasing the hydrophilicity of the auristatin payload can improve the biopharmaceutical properties of the ADC, enabling the development of conjugates with higher DARs that are more effective at killing cancer cells, especially those with low antigen expression.[8][9][10][11] Strategies to enhance hydrophilicity include the incorporation of polar functional groups or glycosidic moieties.[8]
-
Overcoming Drug Resistance: Tumor cells can develop resistance to auristatin-based therapies through various mechanisms. Future research will focus on designing novel auristatins that can circumvent these resistance mechanisms.[12] This may involve creating derivatives that are not recognized by efflux pumps or that can overcome alterations in the tubulin binding site.
Advanced Linker Technologies
The linker that connects the auristatin to the antibody plays a critical role in the ADC's performance.[13] Future research in linker technology will focus on:
-
Enhanced Stability: Linkers must be highly stable in the systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[14]
-
Tumor-Specific Cleavage: The development of linkers that are selectively cleaved in the tumor microenvironment, for example, by tumor-specific enzymes or in response to the acidic pH of the tumor, is a key area of investigation.[14][15] This would ensure that the auristatin is released preferentially at the site of the tumor, further improving the therapeutic window. A recent development is a tripeptide linker (D-leucine-alanine-glutamate, dLAE) that shows preferential cleavage in cancer cells over bone marrow cells, potentially reducing myelosuppression.[15]
Combination Therapies
To enhance the efficacy of auristatin-based ADCs and overcome resistance, researchers are exploring combination therapies.[16] This involves co-administering the ADC with other anticancer agents. For example, combining auristatin-based ADCs with inhibitors of the PI3K-AKT-mTOR signaling pathway has shown synergistic cytotoxic activity in preclinical models of hematologic malignancies and carcinomas.[17] Future clinical trials will likely investigate various combination strategies to improve patient outcomes.[18][19][20]
Computational Modeling and Rational Design
Computational approaches are becoming increasingly important in the design of new auristatin derivatives and ADCs.[21] Molecular modeling can be used to:
-
Predict Tubulin Binding: Simulate the interaction between novel auristatin analogs and tubulin to predict their binding affinity and inhibitory activity.[22]
-
Optimize Physicochemical Properties: Predict properties such as hydrophilicity and stability to guide the design of derivatives with improved biopharmaceutical characteristics.
-
Rational Linker Design: Model the cleavage of different linkers in various biological environments to identify candidates with optimal stability and release profiles.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of representative auristatin derivatives against various cancer cell lines.
| Auristatin Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| MMAE | Hodgkin Lymphoma (L428) | 0.5 | [17] |
| MMAE | Anaplastic Large Cell Lymphoma (Karpas 299) | 0.3 | [17] |
| MMAF | Breast Cancer (BT-474) | 1.2 | [3] |
| MMAF | Non-Small Cell Lung Cancer (NCI-H2110) | 2.5 | [3] |
| MMAU | Breast Cancer (MDA-MB-468) | 0.02 | [10] |
| Auristatin PYE | Breast Cancer (HCC1954) | 0.1 | [11] |
Experimental Protocols
General Synthesis of Auristatin Derivatives
The synthesis of novel auristatin derivatives often involves solid-phase peptide synthesis followed by solution-phase modifications.[2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (e.g., DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIPS/H2O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents and a base.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the auristatin sequence.
-
N-terminal Modification: After the final coupling step, modify the N-terminus as required.
-
Cleavage: Cleave the synthesized peptide from the resin using the cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
In Vitro Cytotoxicity Assay
The cytotoxic activity of auristatin derivatives is typically assessed using a cell viability assay.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Auristatin derivatives
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the auristatin derivatives for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Conclusion
Auristatins continue to be a vital class of payloads for the development of targeted cancer therapies. The future of auristatin research lies in the rational design of novel derivatives with enhanced potency, improved biopharmaceutical properties, and the ability to overcome drug resistance. Advances in linker technology, the exploration of combination therapies, and the application of computational modeling will be instrumental in creating the next generation of auristatin-based ADCs with a wider therapeutic window and greater clinical benefit for patients. The ongoing efforts in these areas promise to further solidify the role of auristatins as a cornerstone of modern oncology drug development.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. icr.ac.uk [icr.ac.uk]
- 13. njbio.com [njbio.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 17. Abstract 1789: Auristatin-based antibody-drug conjugates are synergistic in combination with PI3K-AKT-mTOR pathway inhibitors in hematologic malignancies and carcinoma | Semantic Scholar [semanticscholar.org]
- 18. Novel ADCs and combination therapy in urothelial carcinoma: latest updates from the 2023 ASCO-GU Cancers Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. google.com [google.com]
- 21. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multiscale Computational Modeling of Tubulin-Tubulin Lateral Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of Auristatin-based Antibody-Drug Conjugates (ADCs). The information is intended to guide researchers in the preclinical development of this important class of cancer therapeutics.
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic agents.[1] This targeted delivery approach enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[1] Auristatins, synthetic analogs of the natural product dolastatin 10, are highly potent antimitotic agents that function by inhibiting tubulin polymerization.[1][2] Their sub-nanomolar cytotoxicity makes them a widely used payload in ADC development.[2]
This document details the protocols for the conjugation of auristatin derivatives, specifically Monomethyl Auristatin E (MMAE), to antibodies, along with methods for their characterization and in vitro and in vivo evaluation.
Data Presentation
In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)
The following table summarizes the half-maximal inhibitory concentration (IC50) of free MMAE in various cancer cell lines. These values demonstrate the potent cytotoxic nature of the auristatin payload.
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions (Incubation Time) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | 72 hours | [3][4] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | 72 hours | [3][4] |
| Mia PaCa-2 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified | [3] |
| PL45 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified | [3] |
| NCI-N87 | Gastric Cancer | ~0.1 | Not Specified | [3] |
| BT-474 | Breast Cancer | ~0.1 | Not Specified | [3] |
| PC-3 | Prostate Cancer | ~2 | Not Specified | [3] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 1.8 ± 0.4 ng/ml | Not Specified | [5] |
| Raji-CD30+ | Burkitt's Lymphoma | 3.6 ± 0.6 ng/ml | Not Specified | [5] |
In Vivo Efficacy of Auristatin-Based ADCs
The table below presents representative data from preclinical xenograft models, showcasing the anti-tumor activity of auristatin-based ADCs.
| ADC Target | Payload | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| CD30 | MMAE | Anaplastic Large Cell Lymphoma | 3 mg/kg, single dose | Significant tumor regression | [6] |
| HER2 | MMAE | Gastric Cancer (NCI-N87) | 5 mg/kg, twice weekly for 3 weeks | Tumor growth inhibition of 85% | [1] |
| HER2 | MMAE | Breast Cancer (SKOV3) | 10 mg/kg, single dose | Complete tumor regression in 6 out of 8 mice | [6] |
Experimental Protocols
Protocol 1: Auristatin ADC Synthesis via Cysteine-Maleimide Conjugation
This protocol describes the generation of an auristatin-based ADC by conjugating a maleimide-functionalized auristatin derivative (e.g., MC-VC-PABC-MMAE) to the thiol groups of a monoclonal antibody.
1. Antibody Reduction:
-
Objective: To reduce the interchain disulfide bonds of the antibody to generate free sulfhydryl groups for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Conjugation buffer (e.g., PBS, pH 7.4 with 1 mM EDTA).
-
Sephadex G-25 column or equivalent for buffer exchange.
-
-
Procedure:
-
Prepare the mAb in the conjugation buffer at a concentration of 5 mg/mL.
-
Add a 2.5 to 4-fold molar excess of TCEP to the antibody solution.[7] The exact ratio may need to be optimized for each antibody to achieve the desired Drug-to-Antibody Ratio (DAR).[7]
-
Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.
-
Immediately after incubation, remove excess TCEP by buffer exchange into the conjugation buffer using a pre-equilibrated Sephadex G-25 column.
-
2. Conjugation Reaction:
-
Objective: To covalently link the maleimide-functionalized auristatin to the reduced antibody.
-
Materials:
-
Reduced mAb in conjugation buffer.
-
Maleimide-functionalized auristatin (e.g., MC-VC-PABC-MMAE) dissolved in DMSO at 10 mM.
-
Quenching solution: 100 mM N-acetylcysteine in conjugation buffer.
-
-
Procedure:
-
Add the maleimide-auristatin solution to the reduced mAb solution to achieve a desired molar ratio, typically a 10-20 fold molar excess of the maleimide compound.[8]
-
Incubate the reaction at room temperature for 2 hours or overnight at 2-8°C, protected from light.
-
To quench the reaction, add an excess of the quenching solution and incubate for 15-30 minutes at room temperature.[8]
-
3. Purification:
-
Objective: To remove unconjugated drug-linker and other impurities.
-
Method:
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. HIC is a common method for its determination.
-
Principle: The addition of the hydrophobic auristatin payload increases the hydrophobicity of the antibody. HIC separates molecules based on their surface hydrophobicity, allowing for the separation of ADC species with different numbers of conjugated drugs.[11]
-
Materials:
-
HIC column (e.g., Phenyl-based).
-
Mobile Phase A: 25 mM Sodium Phosphate, 2 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different DAR species.
-
Protocol 3: In Vitro Cytotoxicity Assay (ATP-Based Luminescence)
This assay determines the potency of the auristatin ADC in killing target cancer cells.
-
Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. The CellTiter-Glo® assay uses a luciferase reaction to measure ATP levels, producing a luminescent signal.
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Auristatin ADC.
-
Isotype control ADC.
-
Free auristatin drug.
-
Cell culture medium.
-
White, opaque-walled 96-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Seed cells in the 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the auristatin ADC, isotype control ADC, and free auristatin.
-
Treat the cells with the test articles and incubate for 72-96 hours.
-
Add the CellTiter-Glo® reagent to each well and mix.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Plot the percent cell viability against the logarithm of the ADC concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[12]
-
Protocol 4: ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the uptake of the ADC by target cells over time.
-
Principle: A fluorescently labeled ADC is incubated with target cells. At various time points, the amount of internalized ADC is measured by flow cytometry.
-
Materials:
-
Target cancer cell line.
-
Fluorescently labeled auristatin ADC (e.g., with Alexa Fluor 488).
-
Labeled isotype control antibody.
-
Cell culture medium.
-
PBS.
-
Trypsin-EDTA.
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled ADC or isotype control at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).[5]
-
At each time point, wash the cells with cold PBS to remove unbound antibody.
-
Harvest the cells using trypsin-EDTA.
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of internalized ADC.
-
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of an auristatin ADC in a mouse xenograft model.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ADC, and tumor growth is monitored over time.
-
Materials:
-
Human cancer cell line expressing the target antigen.
-
Immunocompromised mice (e.g., nude or SCID).
-
Auristatin ADC.
-
Vehicle control.
-
Matrigel (optional).
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically mixed with Matrigel) into the flank of the mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width²) / 2.[6]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the auristatin ADC and vehicle control according to the desired dosing schedule (e.g., intravenously).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Visualizations
Caption: Mechanism of action for an Auristatin-based ADC.
Caption: General workflow for Auristatin ADC synthesis.
Caption: Signaling pathway of Auristatin-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Auristatin Derivatives to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Auristatins, synthetic analogs of the natural product dolastatin 10, are highly potent microtubule inhibitors frequently utilized as payloads in ADCs.[1][2] This document provides a detailed protocol for the conjugation of an auristatin derivative, such as the widely used monomethyl auristatin E (MMAE), to a monoclonal antibody via thiol-maleimide chemistry.[][] This method leverages the reduction of interchain disulfide bonds within the antibody's hinge region to create reactive thiol groups for conjugation with a maleimide-functionalized drug-linker.[5][6]
The resulting ADC can specifically bind to target antigens on cancer cells, leading to internalization and subsequent release of the cytotoxic auristatin payload, ultimately inducing apoptosis.[7] The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its efficacy and toxicity.[8] Therefore, careful control of the conjugation reaction and subsequent purification and characterization are paramount.[9][10]
Data Presentation
Table 1: Representative Reaction Parameters for Auristatin-mAb Conjugation
| Parameter | Recommended Range | Typical Value |
| mAb Concentration | 5 - 20 mg/mL | 10 mg/mL |
| Reducing Agent (TCEP) Molar Excess | 2 - 5 fold per disulfide bond | 2.5 fold |
| Incubation Time (Reduction) | 1 - 3 hours | 2 hours |
| Incubation Temperature (Reduction) | 25 - 37 °C | 37 °C |
| Drug-Linker Molar Excess | 3 - 10 fold over mAb | 5 fold |
| Incubation Time (Conjugation) | 1 - 4 hours | 2 hours |
| Incubation Temperature (Conjugation) | 4 - 25 °C | Room Temperature |
| Quenching Agent (N-acetylcysteine) Molar Excess | 5 - 20 fold over drug-linker | 10 fold |
Table 2: Typical Drug-to-Antibody Ratio (DAR) Distribution
| DAR Species | Relative Abundance (%) |
| DAR 0 (unconjugated mAb) | 5 - 15 |
| DAR 2 | 20 - 30 |
| DAR 4 | 30 - 40 |
| DAR 6 | 15 - 25 |
| DAR 8 | 5 - 10 |
| Average DAR | 3.5 - 4.5 |
Note: The optimal DAR can vary depending on the specific mAb, target, and auristatin derivative.
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody's interchain disulfide bonds to generate free sulfhydryl groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer (e.g., 50 mM Tris, 2 mM EDTA, pH 7.5)
-
Desalting column (e.g., Sephadex G-25)
-
Conjugation Buffer (e.g., PBS with 2 mM EDTA, pH 7.2)
Procedure:
-
Prepare the mAb at a concentration of 10 mg/mL in Reduction Buffer.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Reduction Buffer.
-
Add the required volume of TCEP stock solution to the mAb solution to achieve a final molar excess of 2.5-fold TCEP per disulfide bond to be reduced. For a typical IgG1 with four interchain disulfide bonds, this corresponds to a 10-fold molar excess of TCEP to mAb.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
Immediately following incubation, remove excess TCEP by buffer exchange into cold Conjugation Buffer using a pre-equilibrated desalting column.
-
Determine the concentration of the reduced mAb spectrophotometrically at 280 nm.
Protocol 2: Auristatin-Linker Conjugation
This protocol details the conjugation of a maleimide-activated auristatin-linker (e.g., MC-vc-PABC-MMAE) to the reduced monoclonal antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 1
-
Maleimide-activated auristatin-linker (e.g., vc-MMAE) dissolved in an organic solvent (e.g., DMSO)
-
Conjugation Buffer (e.g., PBS with 2 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in Conjugation Buffer)
Procedure:
-
Dilute the reduced mAb to a final concentration of 5 mg/mL in cold Conjugation Buffer.
-
Add the maleimide-activated auristatin-linker solution to the reduced mAb solution to achieve a final molar excess of 5-fold over the mAb. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation, protected from light.
-
To quench the reaction, add the quenching solution to a final molar excess of 10-fold over the initial amount of the maleimide-activated auristatin-linker.
-
Incubate for an additional 30 minutes at room temperature.
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification of the ADC from unconjugated drug-linker and other reaction components, followed by characterization of the final product.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification system (e.g., Protein A chromatography or Hydrophobic Interaction Chromatography - HIC)[11][12][13]
-
Size Exclusion Chromatography (SEC) system for aggregate analysis
-
Hydrophobic Interaction Chromatography (HIC) system for DAR determination[8]
-
LC-MS system for mass confirmation[10]
Procedure:
-
Purification:
-
Protein A Chromatography: Load the quenched reaction mixture onto a Protein A column. Wash the column extensively with binding buffer (e.g., PBS) to remove unconjugated drug-linker and quenching agent. Elute the ADC using a low pH buffer (e.g., 0.1 M glycine, pH 2.7) and immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.0).
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species with different DARs.[12][13] The crude ADC is loaded onto a HIC column in a high salt buffer and eluted with a decreasing salt gradient. Fractions corresponding to the desired DAR species can be pooled.
-
-
Buffer Exchange: Perform buffer exchange of the purified ADC into a formulation buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.
-
Characterization:
-
Concentration: Determine the final ADC concentration using UV-Vis spectrophotometry at 280 nm.
-
Aggregation: Analyze the ADC for the presence of aggregates using SEC.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of different drug-loaded species using HIC-HPLC or RP-HPLC.[8][10] The weighted average DAR can be calculated from the relative peak areas of each species.
-
Mass Confirmation: Confirm the identity and integrity of the ADC, including the masses of the light and heavy chains with attached drug-linkers, using LC-MS.[9]
-
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Antibody drug conjugates: hitting the mark in pancreatic cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Linker Chemistry in Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Auristatins, synthetic analogs of the natural product dolastatin 10, are frequently utilized as payloads in ADCs due to their high potency as microtubule inhibitors.[1][2][3][4] The linker, which connects the antibody to the auristatin payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.[5][6][7][8] This document provides detailed application notes on the linker chemistry for auristatin-based ADCs, focusing on the widely used cleavable and non-cleavable linker strategies, along with protocols for key experimental procedures.
Linker Strategies for Auristatin ADCs
The choice of linker dictates the mechanism of drug release and is broadly categorized into cleavable and non-cleavable linkers.
Cleavable Linkers
Cleavable linkers are designed to release the auristatin payload in the tumor microenvironment or within the target cancer cell in response to specific physiological triggers.[9][10][11] This strategy can lead to a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[9][11]
-
Enzyme-Cleavable Linkers: These are the most common type of cleavable linkers used with auristatins. The valine-citrulline (vc) dipeptide linker is a prominent example, designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2][11][12] This targeted release minimizes systemic exposure to the potent auristatin payload. Adcetris® (brentuximab vedotin) and Polivy® (polatuximab vedotin) are two FDA-approved ADCs that utilize a vc linker with monomethyl auristatin E (MMAE).[1][13]
-
pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8).[14]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione than the bloodstream.[14]
Non-Cleavable Linkers
Non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the auristatin payload, which remains attached to the linker and an amino acid residue from the antibody.[9][10][11] This approach generally results in greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[10][15] However, the bystander effect is limited as the released payload is typically less membrane-permeable.[15]
Data Presentation: Comparative Performance of Auristatin ADCs with Different Linkers
The following tables summarize quantitative data from preclinical studies to illustrate the impact of linker chemistry on the performance of auristatin ADCs.
Table 1: In Vitro Cytotoxicity of Auristatin ADCs
| ADC Target | Auristatin Payload | Linker Type | Cell Line | IC50 | Reference(s) |
| HER2 | MMAU | Valine-Glucoserine (cleavable) | N87 (HER2-high) | pM range | [14] |
| HER2 | MMAE | Valine-Citrulline (cleavable) | H522 (HER2-low/medium) | 18 nM | [14] |
| HER2 | MMAU | Glycopeptide (cleavable) | H522 (HER2-low/medium) | 2-4 nM | [14] |
| CD70 | MMAF | Dipeptide-maleimide (cleavable) | - | Potent in vitro activity | [4] |
| HER2 | Auristatin F | Maleimide (non-cleavable) | BT-474 (HER2-positive) | Low nM | [16] |
| HER2 | Auristatin F | Lx-linker (non-cleavable) | NCI-N87 (HER2-positive) | Low nM | [16] |
Table 2: In Vivo Efficacy and Tolerability of Auristatin ADCs
| ADC Target | Auristatin Payload | Linker Type | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Maximum Tolerated Dose (MTD) | Reference(s) |
| CD30 | MMAE | Valine-Citrulline (cleavable) | Anaplastic Large Cell Lymphoma | 3 mg/kg, single dose | Significant tumor regression | - | [11] |
| HER2 | MMAU (DAR=8) | Valine-Citrulline (cleavable) | HSC-2 | 10 mg/kg, once weekly for 4 weeks | Effective tumor growth inhibition | >100 mg/kg (in mice) | [8] |
| CD70 | MMAF | Dipeptide-maleimide (cleavable) | - | - | - | 100 mg/kg (in mice) | [4] |
| HER2 | MMAU (DAR=4) | Valine-Glucoserine (cleavable) | NCI-H522 | 2, 6, 20 mg/kg | Superior antitumor activity | Up to 12 mg/kg (in cynomolgus monkey) | [14] |
Table 3: Pharmacokinetic Parameters of Auristatin ADCs
| ADC | Linker Type | Species | Key Pharmacokinetic Parameter | Value | Reference(s) |
| Trastuzumab Emtansine (T-DM1) | Thioether (non-cleavable) | Rat | Half-life (T1/2) | 4.56 ± 1.11 days | [5] |
| cAC10-vc-MMAE | Valine-Citrulline (cleavable) | Mouse | Linker half-life | ~144 hours (6.0 days) | [17] |
| cAC10-vc-MMAE | Valine-Citrulline (cleavable) | Cynomolgus Monkey | Linker half-life | ~230 hours (9.6 days) | [17] |
| Trastuzumab-MMAU (DAR=4) | Valine-Glucoserine (cleavable) | Cynomolgus Monkey | Increased terminal half-life and exposure compared to vedotin ADCs | - | [14] |
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of auristatin ADCs are provided below.
Protocol 1: Cysteine-Based Conjugation of MMAE to a Monoclonal Antibody
This protocol describes the conjugation of a maleimide-functionalized auristatin-linker, such as MC-VC-PABC-MMAE, to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
MC-VC-PABC-MMAE
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.2
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Protein A chromatography
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Antibody Reduction:
-
Add a calculated amount of TCEP solution to the antibody solution to achieve the desired level of disulfide bond reduction. A molar excess of TCEP is typically used.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the MC-VC-PABC-MMAE in a suitable organic solvent like DMSO.
-
Add the maleimide-activated auristatin-linker to the reduced antibody solution. The molar excess of the drug-linker will influence the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using SEC or Protein A chromatography.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is a standard method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.[9][18][19]
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% isopropanol
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
-
Chromatographic Separation:
-
Inject the prepared ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20 minutes) to elute the ADC species.
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of species * DAR of species) / 100
-
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker by measuring the change in DAR over time when the ADC is incubated in plasma.[1][3][5]
Materials:
-
ADC sample
-
Frozen plasma from relevant species (e.g., human, mouse, cynomolgus monkey)
-
PBS (phosphate-buffered saline)
-
Immunoaffinity capture beads (e.g., anti-human IgG magnetic beads)
-
LC-MS system
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Dilute the ADC to a final concentration of 100 µg/mL in both plasma and PBS (as a control).
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Immediately snap-freeze the aliquots and store them at -80°C until analysis.
-
-
Sample Analysis (LC-MS for DAR Measurement):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using anti-human IgG beads.
-
Elution and Reduction: Elute the captured ADC and reduce the interchain disulfide bonds.
-
LC-MS Analysis: Analyze the reduced samples by LC-MS to determine the average DAR.
-
-
Data Analysis:
-
Plot the average DAR against time for each ADC in both plasma and PBS.
-
The rate of decrease in the average DAR in plasma indicates the linker's stability.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, to determine the IC50 of an ADC.[10][20][21][22]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the viability data against the ADC concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: General mechanism of action for an Auristatin-based ADC.
Caption: Workflow for cysteine-based conjugation of an Auristatin ADC.
Caption: Workflow for DAR analysis using HIC-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays of Auristatin
These application notes provide comprehensive guidance for researchers, scientists, and drug development professionals on conducting key in vitro cell-based assays to evaluate the efficacy and mechanism of action of Auristatin derivatives, particularly Monomethyl Auristatin E (MMAE).
Introduction to Auristatin (MMAE)
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from the natural marine product dolastatin 10.[1][2] Due to its powerful cytotoxicity, often 100 to 1000 times more potent than standard chemotherapeutics, MMAE is a widely used payload in Antibody-Drug Conjugates (ADCs).[3][4] ADCs are a class of targeted cancer therapies designed to selectively deliver cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[3] The core mechanism of MMAE involves the disruption of microtubule dynamics, which are essential for cell division.[1][3] This interference leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death, or apoptosis.[1][5]
Mechanism of Action
The cytotoxic effect of an MMAE-based ADC is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.[3]
-
Binding and Internalization : The ADC circulates in the bloodstream until its monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[3] This binding event triggers receptor-mediated endocytosis, causing the ADC-antigen complex to be internalized into an endosome.[3]
-
Lysosomal Trafficking and Payload Release : The endosome containing the ADC traffics to and fuses with a lysosome.[3] Inside the lysosome, the acidic environment and proteolytic enzymes, such as Cathepsin B, cleave the linker connecting the antibody to MMAE, releasing the active payload into the cytoplasm.[3][4]
-
Microtubule Disruption : Once free in the cytoplasm, MMAE exerts its potent antimitotic effect by binding to tubulin and inhibiting its polymerization.[3][] This disruption of the microtubule network is critical as microtubules are essential for forming the mitotic spindle during cell division.[3][5]
-
Cell Cycle Arrest and Apoptosis : The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase.[1][] Unable to proceed through mitosis, the cell activates the apoptotic cascade, leading to programmed cell death.[3]
Data Presentation: In Vitro Cytotoxicity of MMAE
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes reported IC₅₀ values for MMAE across various cancer cell lines. Note that these values can vary based on experimental conditions such as incubation time and the specific assay method used.[1]
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Conditions (Incubation Time) | Reference |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | 72 hours | [1][7] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | 72 hours | [1][7] |
| HCT-116 | Colorectal Cancer | ~5.0 | 72 hours | [8] |
| PANC-1 | Pancreatic Cancer | ~2.0 | 72 hours | [8] |
| Mia PaCa-2 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified | [1] |
| PL45 | Pancreatic Cancer | 0.06 ± 0.01 to 0.89 ± 0.24 | Not Specified | [1] |
| NCI-N87 | Gastric Cancer | ~0.1 | Not Specified | [1] |
| BT-474 | Breast Cancer | ~0.1 | Not Specified | [1] |
| PC-3 | Prostate Cancer | ~2.0 | Not Specified | [1] |
| MDA-MB-468 | Breast Cancer | Significant Cytotoxicity | 48 and 72 hours | [9] |
| MDA-MB-453 | Breast Cancer | Lesser Cytotoxicity | 48 and 72 hours | [9] |
| MCF-7 | Breast Cancer | 0.35 | Not Specified | [10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Cytotoxicity assays are essential for determining the dose-dependent effect of a compound on cell viability. The MTT and ATP-based assays are two common methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Auristatin-Based Antibody-Drug Conjugates in Targeted Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Auristatins are a class of highly potent synthetic antineoplastic agents derived from the natural product dolastatin 10.[][2] Due to their sub-nanomolar cytotoxicity, they are frequently used as payloads in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity.[3] This document provides detailed application notes and protocols for the use of auristatin-based ADCs in targeted cancer therapy, with a focus on the well-characterized derivatives Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).
Mechanism of Action
The mechanism of action for an auristatin-based ADC begins with the antibody component binding to a specific antigen on the surface of a tumor cell.[4] This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases, such as cathepsin B, cleave the linker, releasing the active auristatin payload into the cytoplasm.[2][5]
Once released, auristatins exert their potent cytotoxic effect by inhibiting tubulin polymerization.[][2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[][6]
Data Presentation
The in vitro cytotoxicity of auristatins and their ADC counterparts is a critical parameter in their preclinical evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: In Vitro Cytotoxicity of Free Monomethyl Auristatin E (MMAE) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42[7] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[7] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[8] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[8] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[8] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[8] |
| HCT116 | Colorectal Cancer | 1.6[6] |
Table 2: In Vitro Cytotoxicity of Free Monomethyl Auristatin F (MMAF) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119[9] |
| H3396 | Breast Carcinoma | 105[9] |
| 786-O | Renal Cell Carcinoma | 257[9] |
| Caki-1 | Renal Cell Carcinoma | 200[9] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method used.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (ATP-Based Luminescence Assay)
This protocol details the determination of the IC50 of an auristatin-based ADC in target cancer cell lines using a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®).[10]
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium
-
Auristatin-based ADC
-
Isotype control ADC
-
Free auristatin payload
-
White, opaque-walled 96-well plates
-
ATP-based luminescence reagent (e.g., CellTiter-Glo®)
-
Microplate luminometer
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[4] Include wells for "cells only" (maximum viability) and "medium only" (background) controls.[4]
-
Adhesion: Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow cells to attach.[4]
-
ADC Treatment: Prepare 2x serial dilutions of the ADC and controls in complete medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions.[4]
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.[4]
-
Reagent Addition: Equilibrate the plate and the ATP-based luminescence reagent to room temperature. Add 100 µL of the reagent to each well.[10]
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a microplate reader.[10]
-
Analysis: Subtract the background (medium only) from all readings. Normalize the data to the untreated "cells only" control (100% viability). Plot the percent viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.[10]
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an auristatin-based ADC using flow cytometry.
Materials:
-
Target cancer cell lines
-
6-well plates
-
Auristatin-based ADC
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of the ADC for 48 hours. Include an untreated control.[5]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an auristatin-based ADC in a subcutaneous xenograft mouse model.[11][12][13]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Tumor cells in a suitable buffer (e.g., PBS or Matrigel)
-
Auristatin-based ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells (typically 1-10 million cells) into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).[13]
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, auristatin-based ADC).
-
Treatment Administration: Administer the ADC and controls via an appropriate route (typically intravenously) at the desired dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration.
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol describes a simple and rapid method for determining the average DAR of a purified ADC.[14][15][]
Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the payload in the ADC sample by measuring the absorbance at two different wavelengths (typically 280 nm for the antibody and the maximum absorbance wavelength for the drug).[15]
Procedure:
-
Determine Extinction Coefficients: Measure the molar extinction coefficients (ε) for the unconjugated antibody and the free drug at 280 nm and at the wavelength of maximum absorbance for the drug (λ_max_drug).[15]
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm and λ_max_drug.
-
Calculate Concentrations: Use the following equations to calculate the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = ε_Ab_280 * C_Ab + ε_Drug_280 * C_Drug
-
A_λ_max_drug = ε_Ab_λ_max_drug * C_Ab + ε_Drug_λ_max_drug * C_Drug
-
-
Calculate Average DAR:
-
Average DAR = C_Drug / C_Ab
-
Note: This method provides the average DAR and not the distribution of different drug-loaded species. For distribution analysis, chromatographic methods such as Hydrophobic Interaction Chromatography (HIC) are recommended.[14][15]
References
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmiweb.com [pharmiweb.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Auristatin Payloads in Xenograft Mouse Models
A Note on "Auristatin23": The specific entity "this compound" is not found in the current scientific literature. It is presumed that this may be a proprietary name for a novel auristatin derivative or a typographical error. The following application notes and protocols are based on the widely studied and clinically validated auristatin derivatives, primarily Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) , which are representative of the auristatin class of potent anti-tubulin agents used in antibody-drug conjugates (ADCs). The principles and methodologies described herein are broadly applicable to auristatin-based payloads for preclinical evaluation in xenograft mouse models.
Introduction
Auristatins are highly potent synthetic analogues of the natural product dolastatin 10. They exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This potent anti-mitotic activity makes them ideal payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver these cytotoxic agents to cancer cells expressing a specific target antigen, thereby minimizing systemic toxicity.[1][2] This document provides a comprehensive overview of the use of auristatin-based ADCs in preclinical xenograft mouse models, including their mechanism of action, quantitative efficacy data from various studies, and detailed experimental protocols for their evaluation.
Mechanism of Action
The primary mechanism of action of auristatins like MMAE and MMAF is the disruption of microtubule dynamics.[3] When an ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically into lysosomes. Inside the lysosome, the linker connecting the antibody to the auristatin payload is cleaved, releasing the active drug into the cytoplasm.[3]
The released auristatin then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][5]
Some auristatin derivatives, particularly MMAE, are cell-permeable, which can lead to a "bystander effect." This means that once released into a target cell, MMAE can diffuse out and kill neighboring antigen-negative tumor cells, enhancing the overall anti-tumor activity of the ADC.[6][7]
Data Presentation: Efficacy in Xenograft Models
The following tables summarize the in vivo anti-tumor activity of various auristatin-based ADCs from selected preclinical studies. These comparisons in xenograft models provide insights into their relative potency and therapeutic window.
Table 1: Efficacy of MMAE-based ADCs in Xenograft Models
| ADC Target | Cancer Type | Cell Line | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| CD30 | Hodgkin Lymphoma | L428 | Xenograft | 1-3 mg/kg | Efficacious at these doses | [1] |
| CD22 | Precursor B-cell ALL | Patient-derived | NSG | 7.5 mg/kg, weekly x 3 | Doubled survival times | [2] |
| HER2 | Breast Cancer | HCC1954 | Orthotopic Xenograft | 5 mg/kg, single dose | 63.0% tumor regression | [6] |
| Nectin-4 | Triple-Negative Breast Cancer | MDA-MB-468 | Xenograft | 1, 3, 10 mg/kg | Dose-dependent anti-tumor activity | [8] |
| Tissue Factor | Pancreatic Cancer | HPAF-II | SCID | 3 mg/kg | Significant tumor growth inhibition | [7] |
| DR5 | Pancreatic Cancer | Mia PaCa-2, PA1266 | Xenograft | Not specified | Excellent tumoricidal activity, prolonged survival with gemcitabine |
Table 2: Efficacy of MMAF-based ADCs in Xenograft Models
| ADC Target | Cancer Type | Cell Line | Mouse Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| HER2 | Gastric Cancer | NCI N87 | Xenograft | 1 nmol, single injection | Significant tumor regression | [9] |
| HER2 | Esophageal Cancer | OE19 | Xenograft | 0.5 nmol, single injection + 2.5 Gy IR x 3 | Improved tumor control and survival | [10] |
| HER3 | Liver Cancer | HepG2 | Xenograft | Not specified | Significant tumor growth inhibition and increased survival | |
| CD19 | Pediatric ALL | Patient-derived | Xenograft | Not specified | Active against pediatric ALL models | |
| CD70 | Kidney Cancer | Not specified | Xenograft | 100 mg/kg (MTD) | Potent in vitro activity |
Experimental Protocols
The following are detailed protocols for key experiments involved in the evaluation of auristatin-based ADCs in xenograft mouse models.
Protocol for Establishing Subcutaneous Xenograft Mouse Models
This protocol describes the subcutaneous implantation of human tumor cell lines into immunocompromised mice.
Materials:
-
Human tumor cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
1 mL sterile syringes with 27-30 gauge needles
-
Hemocytometer or automated cell counter
-
70% ethanol
Procedure:
-
Cell Preparation:
-
Culture tumor cells under standard conditions to ~80-90% confluency.
-
On the day of injection, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and centrifuge.
-
Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count and determine cell viability (should be >90%).
-
Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice just before injection.
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using an approved method.
-
Shave the hair from the injection site (typically the flank).
-
Clean the injection site with 70% ethanol.
-
Gently lift the skin at the injection site to create a tent.
-
Insert the needle subcutaneously, parallel to the body, and slowly inject the cell suspension (100-200 µL).
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Protocol for Intravenous (IV) Administration of ADCs
This protocol describes the injection of ADCs into the lateral tail vein of mice.
Materials:
-
ADC solution at the desired concentration in a sterile vehicle (e.g., PBS)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or by placing the cage on a warming pad for 5-10 minutes to induce vasodilation, making the veins more visible.
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
-
Injection:
-
Clean the tail with 70% ethanol.
-
Identify one of the two lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may flash into the hub of the needle.
-
Slowly inject the ADC solution. There should be no resistance, and the vein should blanch as the solution is injected.
-
If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.
-
-
Post-Injection:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for Immunohistochemistry (IHC) of Xenograft Tumors
This protocol provides a general procedure for staining paraffin-embedded tumor sections for markers of proliferation (Ki67) and apoptosis (cleaved Caspase-3).
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections on slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., PBS with 10% serum)
-
Primary antibodies (e.g., anti-Ki67, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Wash slides with buffer (e.g., TBST).
-
Block non-specific binding by incubating with blocking buffer.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash slides.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash slides.
-
Develop the signal using a DAB substrate kit.
-
Wash slides.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. The percentage of Ki67-positive cells or the intensity of cleaved Caspase-3 staining can be quantified using image analysis software.
-
Conclusion
The use of auristatin-based payloads in antibody-drug conjugates has proven to be a highly effective strategy in preclinical cancer models. Their potent mechanism of action, coupled with the specificity of antibody targeting, allows for significant anti-tumor efficacy in a variety of xenograft models. The protocols and data presented in this document provide a framework for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of novel auristatin-based ADCs. Careful consideration of the experimental design, including the choice of cell line, mouse model, and treatment regimen, is crucial for obtaining meaningful and translatable results.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precision Chemo-Radiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Auristatin Drug-to-Antibody Ratio (DAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents, such as Auristatin, directly to cancer cells. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing therapeutic efficacy with safety, as a low DAR may result in diminished potency, while a high DAR can negatively impact pharmacokinetics, stability, and toxicity.[1]
This document provides detailed application notes and protocols for the robust and accurate determination of the DAR for Auristatin-based ADCs using several orthogonal analytical techniques: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanism of Action of Auristatin-Based ADCs
Auristatin and its derivatives, such as monomethyl auristatin E (MMAE), are potent antimitotic agents that function by inhibiting tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[2] Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis. Following internalization, the ADC is trafficked to lysosomes, where the linker connecting the antibody and the Auristatin payload is cleaved, releasing the active drug into the cytoplasm to exert its cytotoxic effect.[3]
Studies have shown that Auristatin-based ADCs can trigger apoptosis through the activation of caspase-3 and caspase-9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[2][4][5] Additionally, the induction of autophagy via the inactivation of the Akt/mTOR signaling pathway has been observed in response to treatment with these ADCs.[4][6]
Experimental Protocols for DAR Calculation
The accurate determination of DAR is essential for the characterization and quality control of ADCs. Below are detailed protocols for four commonly used analytical methods.
UV-Vis Spectrophotometry
UV-Vis spectroscopy is a straightforward and convenient method for determining the average DAR of an ADC.[7][8][9] This technique relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct absorbance maxima.[10]
Principle: By measuring the absorbance of the ADC at two different wavelengths (typically at 280 nm for the antibody and the λmax of the drug), and knowing the extinction coefficients of both the antibody and the drug at these wavelengths, the concentrations of the antibody and the drug can be determined, from which the average DAR can be calculated.[11][]
Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the λmax of the drug. This is typically done by measuring the absorbance of a series of solutions of known concentrations.
-
-
Sample Preparation:
-
Prepare the ADC sample in a suitable buffer (e.g., PBS) at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax). Use the same buffer as a blank.
-
-
DAR Calculation:
-
The concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample can be calculated using the following simultaneous equations derived from the Beer-Lambert law:
-
A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
Aλmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)
-
-
The average DAR is then calculated as the molar ratio of the drug to the antibody:
-
DAR = C_Drug / C_Ab
-
-
Data Presentation:
| Parameter | Wavelength 1 (280 nm) | Wavelength 2 (λmax of Drug) |
| Extinction Coefficient - Antibody (ε_Ab) | ε_Ab,280 | ε_Ab,λmax |
| Extinction Coefficient - Drug (ε_Drug) | ε_Drug,280 | ε_Drug,λmax |
| Absorbance of ADC | A280 | Aλmax |
| Calculated Concentration - Antibody (C_Ab) | - | - |
| Calculated Concentration - Drug (C_Drug) | - | - |
| Average DAR (C_Drug / C_Ab) | - | - |
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution and calculating the average DAR of cysteine-linked ADCs.[9][10] It separates ADC species based on differences in their surface hydrophobicity under non-denaturing conditions.[11][13] The conjugation of hydrophobic drug molecules increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[9]
Principle: ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.) exhibit different hydrophobicities and are resolved into distinct peaks. The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.[9]
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. A typical gradient might be 0-100% B over 20-30 minutes.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Injection and Data Acquisition:
-
Inject an appropriate volume of the prepared sample onto the equilibrated HIC column.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area_i * DAR_i) / 100
-
Where i represents each resolved ADC species.
-
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | |||
| DAR2 | |||
| DAR4 | |||
| DAR6 | |||
| DAR8 | |||
| Calculated Average DAR | - | - |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another widely used chromatographic method for DAR determination, particularly for cysteine-linked ADCs.[][14] This technique separates molecules based on their hydrophobicity under denaturing conditions.[11]
Principle: The ADC is first reduced to separate the light and heavy chains. The unconjugated and drug-conjugated chains are then separated by RP-HPLC. The average DAR is calculated from the relative peak areas of the different chain species.[11]
Protocol:
-
Sample Preparation (Reduction):
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with a wide pore size suitable for proteins (e.g., C4 or C8).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-80 °C to improve peak shape.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from low organic (Mobile Phase B) to high organic content. A typical gradient might be 20-60% B over 30 minutes.
-
-
Injection and Data Acquisition:
-
Inject the reduced ADC sample onto the equilibrated RP-HPLC column.
-
Acquire the chromatogram.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug, HC-Drug2, etc.).
-
Calculate the weighted average DAR using the following formula:
-
DAR = (Σ (% Peak Area_LC_i * i) + Σ (% Peak Area_HC_j * j)) / 100
-
Where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain for each peak.
-
-
Data Presentation:
| Chain Species | Retention Time (min) | Peak Area | % of Total Area |
| Light Chain (LC) | |||
| LC-Drug | |||
| Heavy Chain (HC) | |||
| HC-Drug | |||
| HC-Drug2 | |||
| Calculated Average DAR | - | - |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly accurate and sensitive method for DAR determination, providing information on both the average DAR and the distribution of different drug-loaded species.[1][13] It can be performed on the intact ADC or on the reduced and/or deglycosylated subunits.[1][7]
Principle: The different ADC species are first separated by liquid chromatography (typically RP-HPLC). The eluting species are then introduced into a high-resolution mass spectrometer (such as Q-TOF or Orbitrap) for mass determination. The relative abundance of each species is determined from the mass spectrum, and the weighted average DAR is calculated.[7]
Protocol (Intact Mass Analysis):
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., a spin column or buffer exchange) into a volatile buffer like ammonium acetate or 0.1% formic acid in water.
-
Dilute the sample to a final concentration of approximately 0.1-1.0 mg/mL.
-
-
LC-MS Conditions:
-
LC System: UHPLC system.
-
Column: A reversed-phase column suitable for intact protein analysis (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A shallow gradient to elute the intact ADC (e.g., 20-50% B over 10-15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80 °C.
-
MS System: High-resolution mass spectrometer (Q-TOF or Orbitrap).
-
Ionization: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: A wide m/z range to encompass the charge state envelope of the ADC (e.g., m/z 1000-5000).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the eluting ADC peak.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum, which will show peaks corresponding to the different DAR species.
-
Calculate the relative abundance (intensity or peak area) of each DAR species.
-
Calculate the weighted average DAR using the formula:
-
Average DAR = Σ (Intensity_i * DAR_i) / Σ (Intensity_i)
-
-
Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | ||
| DAR1 | ||
| DAR2 | ||
| DAR3 | ||
| DAR4 | ||
| DAR5 | ||
| DAR6 | ||
| DAR7 | ||
| DAR8 | ||
| Calculated Average DAR | - |
Summary of DAR Calculation Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Absorbance measurement at two wavelengths | Simple, rapid, and requires basic equipment.[7][8] | Provides only the average DAR, susceptible to interference from other absorbing species.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity | Provides DAR distribution, non-denaturing conditions preserve protein structure.[13] | Not suitable for all ADC types (e.g., some lysine-conjugated ADCs), can be sensitive to buffer conditions.[10] |
| Reversed-Phase HPLC (RP-HPLC) | Separation of reduced chains based on hydrophobicity | Orthogonal to HIC, provides information on drug distribution on light and heavy chains.[14] | Denaturing conditions, requires sample reduction.[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass determination | Highly accurate and sensitive, provides both average DAR and distribution, can identify different isoforms.[13] | Requires specialized and expensive instrumentation, more complex data analysis. |
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of Auristatin-based ADCs. The choice of analytical method depends on the specific information required, the stage of development, and the available instrumentation. Utilizing a combination of orthogonal methods, such as HIC and LC-MS, provides a comprehensive understanding of the DAR and its distribution, ensuring the development of safe and effective antibody-drug conjugates.
References
- 1. lcms.cz [lcms.cz]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 13. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analytical Characterization of Auristatin-Based ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of Auristatin-based Antibody-Drug Conjugates (ADCs). The protocols are designed to assist in the robust analysis of critical quality attributes (CQAs) essential for the development and quality control of these complex biotherapeutics.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[1][] Auristatin derivatives, such as monomethyl auristatin E (MMAE), are highly potent microtubule-inhibiting agents frequently used as payloads in ADCs.[1][3][4] The complex nature of ADCs, comprising a large protein, a small molecule drug, and a chemical linker, presents significant analytical challenges.[5][6] Thorough characterization is paramount to ensure their safety, efficacy, and consistency.[6][7] This document outlines the principal analytical methods for characterizing Auristatin-based ADCs, focusing on drug-to-antibody ratio (DAR), aggregation, purity, charge heterogeneity, and the quantification of free drug impurities.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute as it directly impacts the ADC's therapeutic efficacy and pharmacokinetics. Determining not only the average DAR but also the distribution of different drug-loaded species is crucial.
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR and drug load distribution of ADCs, particularly for cysteine-linked conjugates.[8][9][10] The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic auristatin payloads increases, so does the retention on the HIC column.[9] This allows for the separation of species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[6]
Experimental Protocol: DAR Determination by HIC
| Parameter | Condition |
| Column | TSKgel Butyl-NPR (Tosoh Bioscience) or similar |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | Linear gradient from 100% A to 100% B over 30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in Mobile Phase A |
Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.[8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for ADC characterization, providing information on DAR, drug conjugation sites, and various drug/linker chemistries.[5][11] Both denaturing (LC-MS) and native MS conditions can be employed.[5][12]
Experimental Protocol: DAR Determination by LC-MS (Subunit Analysis)
| Parameter | Condition |
| Sample Preparation | Reduce the ADC sample to separate light and heavy chains. |
| LC Column | Reversed-Phase (e.g., C4) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to separate light and heavy chains and their drug-loaded forms. |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF) |
Data Analysis: The raw mass spectrum is deconvoluted to determine the masses of the light and heavy chains with different numbers of conjugated drugs. The weighted average DAR is then calculated based on the relative abundance of these species.[8]
Aggregate and Fragment Analysis
Aggregation is a critical quality attribute for all therapeutic proteins, including ADCs, as it can impact efficacy and immunogenicity.[13][14][15] The attachment of hydrophobic payloads like auristatin can increase the propensity for aggregation.[13]
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates, monomers, and fragments in ADC samples.[13][14][16]
Experimental Protocol: Aggregate Analysis by SEC
| Parameter | Condition |
| Column | Agilent AdvanceBio SEC 300Å or similar |
| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Sample Preparation | Dilute ADC to 1 mg/mL in the mobile phase |
Data Analysis: The chromatogram is analyzed to determine the percentage of high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).[6]
Purity and Heterogeneity Analysis
Capillary Electrophoresis (CE-SDS)
Capillary Electrophoresis with sodium dodecyl sulfate (CE-SDS) is a high-resolution technique used to assess the purity and heterogeneity of ADCs under both reducing and non-reducing conditions.[17][18]
Experimental Protocol: Purity Analysis by CE-SDS
| Parameter | Condition |
| Capillary | Fused silica capillary |
| Separation Buffer | SDS-containing gel buffer |
| Sample Preparation | For reduced analysis, incubate the ADC with a reducing agent. For non-reduced analysis, dilute the sample in the appropriate buffer. |
| Detection | UV at 220 nm |
Data Analysis: The electropherogram provides information on the purity of the main ADC species and the presence of any fragments or impurities.
Charge Variant Analysis
Imaged Capillary Isoelectric Focusing (iCIEF)
Imaged Capillary Isoelectric Focusing (iCIEF) is a technique used to analyze the charge heterogeneity of ADCs.[18]
Experimental Protocol: Charge Variant Analysis by iCIEF
| Parameter | Condition |
| Cartridge | cIEF cartridge |
| Ampholytes | A mixture of ampholytes to create a pH gradient |
| Focusing Voltage | High voltage is applied to focus the proteins at their isoelectric points. |
| Detection | Whole-column UV imaging |
Data Analysis: The iCIEF profile shows the distribution of different charge variants of the ADC.
Free Drug and Related Impurities Analysis
Residual free drug and related species in the final ADC product are a potential safety risk and must be monitored and controlled.[19]
Reversed-Phase Liquid Chromatography (RP-LC)
Reversed-Phase Liquid Chromatography (RP-LC) is a common method for the analysis of free drug-related species.[19] Multidimensional methods, such as coupling size-exclusion and reversed-phase chromatography, can enhance sensitivity and reduce sample preparation.[20][21]
Experimental Protocol: Free Drug Analysis by RP-LC
| Parameter | Condition |
| Column | Reversed-Phase (e.g., C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to separate the free drug from the ADC. |
| Detection | UV and/or Mass Spectrometry (MS) |
| Quantification | An external calibration curve of the free drug can be used for accurate quantification.[19] |
Peptide Mapping for Conjugation Site Analysis
Peptide mapping is a powerful technique to confirm the primary structure of the antibody and to identify the specific sites of drug conjugation.[22][23][24]
Experimental Protocol: Peptide Mapping
| Parameter | Condition |
| Sample Preparation | The ADC is denatured, reduced, alkylated, and then digested with an enzyme (e.g., trypsin). |
| LC Column | Reversed-Phase (e.g., C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A long, shallow gradient is used to separate the resulting peptides. |
| Detection | Mass Spectrometry (MS/MS) |
Data Analysis: The MS/MS data is used to identify the peptide sequences and pinpoint the amino acid residues that are conjugated to the auristatin payload.[22]
Summary of Analytical Techniques and Key Data
| Analytical Technique | Critical Quality Attribute (CQA) Measured | Typical Data Output |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), Drug Load Distribution | Chromatogram with peaks for DAR0, DAR2, DAR4, etc.; Weighted Average DAR |
| Mass Spectrometry (MS) | DAR, Conjugation Site, Purity, Identity | Mass spectra of intact, reduced, or digested ADC; Deconvoluted mass data |
| Size Exclusion Chromatography (SEC) | Aggregates, Monomers, Fragments | Chromatogram showing % high molecular weight species, % monomer, % low molecular weight species |
| Capillary Electrophoresis (CE-SDS) | Purity, Heterogeneity | Electropherogram showing the main peak and any impurities or fragments |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Charge Heterogeneity | Profile of charge variants |
| Reversed-Phase Liquid Chromatography (RP-LC) | Free Drug and Related Impurities | Chromatogram with quantification of free drug levels |
| Peptide Mapping | Conjugation Site, Primary Structure Confirmation | Peptide map with identification of conjugated peptides |
Visualizations
Caption: Experimental workflow for ADC characterization.
Caption: Relationship between techniques and CQAs.
Caption: Simplified mechanism of action for Auristatin ADCs.
References
- 1. researchgate.net [researchgate.net]
- 3. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. agilent.com [agilent.com]
- 17. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 19. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
Protocols for Assessing the Bystander Effect of Auristatin-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that deliver highly potent cytotoxic agents, such as Auristatin derivatives, directly to cancer cells. The efficacy of an ADC is determined not only by its ability to kill antigen-expressing (Ag+) target cells but also by its capacity to induce a "bystander effect"—the killing of neighboring antigen-negative (Ag-) tumor cells.[1][2] This phenomenon is critical for treating heterogeneous tumors with varied antigen expression.[1][2] The bystander effect is largely dependent on the properties of the ADC's linker and payload, with cleavable linkers and membrane-permeable payloads being key enablers.[2][3] Auristatin E (MMAE) and its derivatives are known for their ability to induce bystander killing due to their membrane permeability.[1][4]
These application notes provide detailed protocols for two common in vitro methods to assess the bystander killing effect of Auristatin-based ADCs: the Co-culture Bystander Assay and the Conditioned Medium Transfer Assay .[2][5]
Mechanism of Action and Signaling Pathway
The bystander effect of an Auristatin-based ADC is a multi-step process that enhances its anti-tumor activity.[2]
-
ADC Binding and Internalization: The ADC selectively binds to the target antigen on the surface of Ag+ cancer cells and is subsequently internalized, often via endocytosis.[2]
-
Payload Release: Inside the target cell, the linker connecting the antibody and the Auristatin payload is cleaved. This can be triggered by the acidic environment of endosomes and lysosomes or by specific enzymes.[2]
-
Payload Diffusion: For a bystander effect to occur, the released, membrane-permeable Auristatin payload must be able to traverse the cell membrane of the Ag+ cell and diffuse into the tumor microenvironment.[1][2]
-
Bystander Cell Killing: The diffused payload can then enter neighboring Ag- cells and induce cytotoxicity.[2]
Once inside the target or bystander cell, Auristatins such as MMAE act as potent antimitotic agents by inhibiting tubulin polymerization.[6][7] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4][8][9] The apoptotic signaling cascade involves the activation of caspases and modulation of Bcl-2 family proteins.[8][10]
Experimental Protocols
Co-culture Bystander Assay
This assay directly measures the killing of Ag- cells when co-cultured with Ag+ cells in the presence of the ADC.[1][4]
A. Cell Preparation
-
Select an antigen-positive (Ag+) cell line that expresses the target antigen for your ADC and an antigen-negative (Ag-) cell line that does not.
-
To distinguish between the two cell lines, label one population with a fluorescent marker (e.g., GFP or RFP) through transfection or use a cell-permeant tracking dye. For this protocol, we will assume the Ag- cells are fluorescently labeled.
B. Experimental Workflow
C. Detailed Protocol
-
Cell Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate.[1]
-
The ratio of Ag+ to Ag- cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the impact of antigen density on the bystander effect.[1][3] A typical starting density is 5,000-10,000 total cells per well.[1]
-
As controls, seed the Ag- cells alone and Ag+ cells alone.[2]
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Incubation:
-
Data Acquisition and Analysis:
-
Imaging: Use a high-content imager or fluorescence microscope to quantify the number or confluence of viable fluorescent Ag- cells.
-
Flow Cytometry: Harvest the cells and analyze the population based on fluorescence to distinguish Ag- cells. Use a viability dye (e.g., Propidium Iodide or 7-AAD) to determine the percentage of viable Ag- cells.[2]
-
Normalize the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.
-
Plot dose-response curves to determine the IC50 of the bystander effect.[2]
-
D. Expected Data Presentation
| ADC Concentration | % Viability (Ag- cells alone) | % Viability (Ag+ : Ag- co-culture 1:1) | % Bystander Killing |
| 0 nM (Control) | 100% | 100% | 0% |
| 0.1 nM | 98% | 85% | 13% |
| 1 nM | 95% | 60% | 35% |
| 10 nM | 92% | 30% | 62% |
| 100 nM | 90% | 10% | 80% |
| 1000 nM | 88% | 5% | 83% |
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ target cells into the culture medium to kill bystander cells.[1][2][5]
A. Experimental Workflow
B. Detailed Protocol
-
Conditioned Medium Generation:
-
Seed Ag+ cells in a culture plate and allow them to adhere overnight.[1]
-
Treat the Ag+ cells with a high concentration of the Auristatin ADC (typically 10-100x the IC50 for the Ag+ cells) for 48-72 hours.[1] Include a vehicle-only control.[1]
-
Collect the culture supernatant (conditioned medium) and centrifuge to remove any detached cells.[1][2]
-
-
Bystander Cell Treatment:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere overnight.[1][2]
-
Remove the existing medium from the Ag- cells and replace it with the collected conditioned medium.[1]
-
Include a control where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.[2]
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72 hours.[1]
-
Assess the viability of the Ag- cells using a standard cell viability assay (e.g., CellTiter-Glo®, MTT, or crystal violet staining).[1]
-
Plot the percentage of viable Ag- cells against the ADC concentration used to generate the conditioned medium and determine the IC50 value for the bystander killing effect.[1]
-
C. Expected Data Presentation
| Conditioned Medium Source | % Viability of Ag- cells |
| Untreated Ag+ cells | 100% |
| Ag+ cells + 100 nM ADC | 45% |
| Fresh Medium + 100 nM ADC | 95% |
Conclusion
The assessment of the bystander effect is a critical step in the preclinical evaluation of ADCs.[1] The protocols described in these application notes provide a comprehensive framework for characterizing the bystander killing potential of Auristatin-based ADCs. By employing these in vitro models, researchers can gain valuable insights into the mechanism of action and therapeutic efficacy of their ADC candidates, ultimately guiding the selection and development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 7. tsienlab.ucsd.edu [tsienlab.ucsd.edu]
- 8. Induction of growth inhibition and apoptosis in pancreatic cancer cells by auristatin-PE and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Application of Auristatin Payloads in Solid Tumor Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatins, a class of highly potent synthetic antineoplastic agents, are pivotal in the development of Antibody-Drug Conjugates (ADCs) for the treatment of solid tumors. These dolastatin 10 analogs exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Their high potency, which can be 100- to 1000-fold greater than traditional chemotherapeutic agents, makes them ideal payloads for targeted delivery via monoclonal antibodies to tumor-associated antigens. This targeted approach aims to widen the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.
This document provides detailed application notes and protocols for the preclinical evaluation of auristatin-based ADCs in solid tumor research, with a focus on monomethyl auristatin E (MMAE) and related derivatives.
Mechanism of Action and Signaling Pathways
Auristatin-based ADCs function through a multi-step process that begins with the specific binding of the ADC's antibody component to a target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[2] Once inside the cell, the ADC is trafficked to endosomes and then to lysosomes. The acidic environment and enzymatic activity within the lysosomes cleave the linker connecting the auristatin payload to the antibody, releasing the active cytotoxic agent into the cytoplasm.[2]
The released auristatin then binds to tubulin, disrupting the microtubule dynamics essential for the formation of the mitotic spindle. This interference with microtubule polymerization leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[] Furthermore, studies have shown that auristatin-based ADCs can modulate key signaling pathways involved in cell survival and proliferation. For instance, they have been observed to inhibit the PI3K-AKT-mTOR signaling pathway, which is often hyperactivated in various cancers and plays a crucial role in tumor cell growth and survival.[1][4] The combination of direct cytotoxic effects and the modulation of survival pathways contributes to the potent anti-tumor activity of these conjugates.
Quantitative Data Summary
The following tables provide a structured format for presenting typical quantitative data from preclinical studies of auristatin-based ADCs.
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs
| Cell Line | Target Antigen Expression | ADC Compound | IC50 (nM) |
| NCI-H716 (Gastric Cancer) | High FGFR2 | BAY 1187982 (FGFR2-ADC) | 0.1 - 1.0 |
| MDA-MB-468 (Breast Cancer) | High | MMAE | ~10 ng/ml (48h) |
| MDA-MB-453 (Breast Cancer) | Moderate | MMAE | >100 ng/ml (48h) |
| FGFR2-Negative Cell Line | Negative | BAY 1187982 (FGFR2-ADC) | >100 |
Note: IC50 values are representative and can vary based on the specific ADC, cell line, and assay conditions.[4][5]
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| NCI-H716 (Gastric) | FGFR2-ADC | 10 | QWx3 | >90 |
| Patient-Derived Breast Cancer | FGFR2-ADC | 10 | QWx3 | Significant Regression |
| PSMA-expressing PCa | D2B-DAR4-MMAE | 5 | QWx2 | Significant Inhibition |
| Vehicle Control | - | - | - | 0 |
Note: Data are illustrative of typical outcomes in preclinical xenograft studies.[2][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (ATP-Based Luminescence)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an auristatin-based ADC using a luminescent cell viability assay.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
Auristatin-based ADC, isotype control ADC, and free auristatin payload
-
White, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate luminometer
Workflow Diagram:
Procedure:
-
Cell Plating: Harvest and count Ag+ and Ag- cells. Seed the cells into white, opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for untreated controls and media-only background controls.
-
Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the auristatin-based ADC, isotype control ADC, and free auristatin payload in complete medium at 2x the final desired concentrations.
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Add 100 µL of fresh medium to the untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator. An extended incubation period is recommended to capture the full cytotoxic effect of cell-cycle arresting agents like auristatins.
-
Assay Development: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (media-only wells) from all other readings.
-
Calculate the percent viability for each concentration relative to the untreated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit a four-parameter variable slope sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: ADC Internalization Assay (Confocal Microscopy)
This protocol describes a qualitative and semi-quantitative method to visualize the internalization and lysosomal trafficking of an ADC.
Materials:
-
Target antigen-positive (Ag+) cancer cell lines
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Lysosomal marker (e.g., LysoTracker™ Red)
-
Nuclear stain (e.g., DAPI)
-
Glass-bottom culture dishes or chamber slides
-
Confocal microscope
Procedure:
-
Cell Plating: Seed Ag+ cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL) in complete medium.
-
Time Course: Incubate the cells at 37°C for various time points (e.g., 0.5, 2, 6, 24 hours) to observe the kinetics of internalization. A control plate should be kept at 4°C to inhibit active transport and show only surface binding.
-
Lysosomal and Nuclear Staining: In the final 30-60 minutes of incubation, add the lysosomal marker to the medium according to the manufacturer's instructions.
-
Wash and Fix: After the incubation period, wash the cells three times with cold PBS to remove unbound ADC. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Nuclear Staining: After washing off the fixative, permeabilize the cells (if necessary for the chosen antibody) and stain with DAPI for 5-10 minutes.
-
Imaging: Wash the cells again and mount with an appropriate mounting medium. Visualize the cells using a confocal microscope. The green signal from the ADC, the red signal from the lysosomes, and the blue signal from the nucleus will be captured.
-
Analysis: Co-localization of the green (ADC) and red (lysosome) signals will appear as yellow in the merged image, indicating that the ADC has been internalized and trafficked to the lysosomes.
Protocol 3: In Vivo Solid Tumor Xenograft Efficacy Study
This protocol details the procedure for evaluating the anti-tumor efficacy of an auristatin-based ADC in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Tumor cell line suspension in an appropriate medium/Matrigel mixture
-
Auristatin-based ADC, vehicle control, and other control articles (e.g., naked antibody)
-
Digital calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Prepare a single-cell suspension of the desired cancer cell line (e.g., 5 x 10^6 cells) in 100-200 µL of a sterile PBS or serum-free media, often mixed 1:1 with Matrigel.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length and width using digital calipers. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization and Grouping:
-
When the mean tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group) based on their tumor volumes to ensure a similar average starting volume across all groups.
-
Typical groups include: Vehicle Control, Naked Antibody, and ADC at various dose levels.
-
-
Treatment Administration:
-
Administer the treatments as per the study design (e.g., intravenously via the tail vein). The dosing schedule is typically once a week for 2-3 weeks (QWx2 or QWx3).
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Study Endpoint:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a set period.
-
At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance between the treatment and control groups.
-
References
Application Notes and Protocols for the Evaluation of Auristatin Derivatives in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatins are a class of potent antimitotic agents that are highly effective against proliferating cells, making them a focal point in the development of targeted cancer therapies. These synthetic analogs of the natural product dolastatin 10 function by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] Due to their high cytotoxicity, auristatins are often utilized as payloads in antibody-drug conjugates (ADCs), which allows for their targeted delivery to cancer cells while minimizing systemic toxicity.[4][5]
While specific public data on "Auristatin23" is limited, extensive research has been conducted on closely related and widely used derivatives such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). These compounds are key components of several FDA-approved ADCs for hematological malignancies.[6][7][8][9] The methodologies and principles established for evaluating MMAE and MMAF are directly applicable to novel auristatin derivatives like this compound.
These application notes provide a comprehensive guide with detailed protocols for the preclinical evaluation of auristatin compounds in the context of hematological malignancies.
Mechanism of Action of Auristatin-Based ADCs
The therapeutic efficacy of an auristatin-based ADC relies on a multi-step process that ensures the targeted delivery of the cytotoxic payload to malignant cells. The process begins with the binding of the ADC's monoclonal antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent proteolytic cleavage of the linker, which releases the active auristatin payload into the cytoplasm. The released auristatin then disrupts the microtubule network, inducing cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of MMAE and an MMAE-based ADC (Brentuximab vedotin) against a panel of hematological malignancy cell lines. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | Hematological Malignancy | IC50 Value (approx.) | Reference |
| MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | ~0.5 nM | [Seattle Genetics] |
| MMAE | SU-DHL-1 | Anaplastic Large Cell Lymphoma | ~0.3 nM | [Seattle Genetics] |
| MMAE | L428 | Hodgkin Lymphoma | ~10 nM | [Seattle Genetics] |
| MMAE | L540 | Hodgkin Lymphoma | >100 nM (low CD30) | [Seattle Genetics] |
| Brentuximab vedotin | Karpas 299 | Anaplastic Large Cell Lymphoma | ~10 ng/mL | [FDA] |
| Brentuximab vedotin | SU-DHL-1 | Anaplastic Large Cell Lymphoma | ~20 ng/mL | [FDA] |
| Brentuximab vedotin | L428 | Hodgkin Lymphoma | ~100 ng/mL | [FDA] |
Note: Specific IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Experimental Protocols
A systematic evaluation of an auristatin compound involves a series of in vitro and in vivo experiments to characterize its activity, potency, and mechanism of action.
Protocol 1: Cell Viability/Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell lines (e.g., Karpas 299, SU-DHL-1, L428, Ramos, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other auristatin derivative) stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase and determine cell concentration using a hemocytometer or automated cell counter.
-
Dilute cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 90 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 100 nM down to 0.01 pM.
-
Add 10 µL of the diluted compound to the respective wells. Add 10 µL of medium with the corresponding DMSO concentration to the "cells only" control wells.
-
Incubate the plate for an additional 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the "cells only" control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates in 2 mL of complete culture medium.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x IC50 and 5x IC50) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) and transfer to flow cytometry tubes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter.
-
Analyze the fluorescence to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells (early + late) in the treated samples to the untreated control.
-
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Hematological malignancy cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 1 x 10^6 cells/well) in 6-well plates.
-
Treat the cells with this compound at a concentration known to induce cytotoxicity (e.g., 1x IC50) for a time course (e.g., 12, 24, 48 hours). Include an untreated control.
-
-
Cell Fixation:
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Measure the PI fluorescence to determine the DNA content of the cells.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the untreated control to identify any accumulation in a specific phase (expected to be G2/M for auristatins).[3]
-
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound and other auristatin derivatives in hematological malignancies. By systematically assessing cytotoxicity, mechanism of apoptosis induction, and effects on the cell cycle, researchers can effectively characterize the therapeutic potential of these potent anticancer agents. Subsequent in vivo studies in relevant animal models are crucial to validate these in vitro findings and to assess the efficacy and safety profile of the compound before clinical development.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Update of antibody-drug conjugates for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Novel Therapeutic with Auristatin23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Auristatins are a class of highly potent antimitotic agents that function by inhibiting tubulin polymerization, a critical process for cell division.[1][2][3] Their significant cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver these potent drugs to cancer cells while minimizing systemic toxicity.[1][4] This document provides detailed application notes and protocols for the development of a novel therapeutic ADC utilizing Auristatin23, a next-generation auristatin derivative.
The successful development of an this compound-based ADC hinges on a thorough understanding of its mechanism of action, careful selection of a target antigen and antibody, and optimization of the linker chemistry.[1] Key experimental evaluations include assessing in vitro cytotoxicity, the bystander effect, and the stability of the ADC.[5][6][7]
Mechanism of Action: this compound
This compound, like other auristatin derivatives, exerts its cytotoxic effect by disrupting microtubule dynamics. Upon internalization of the ADC and subsequent release of this compound within the target cancer cell, it binds to tubulin, preventing its polymerization into microtubules.[1] This leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Data Presentation: In Vitro Efficacy of this compound-ADCs
The following tables summarize representative quantitative data for a hypothetical anti-Her2-Auristatin23 ADC compared to a non-targeting control ADC.
Table 1: In Vitro Cytotoxicity (IC50) of Anti-Her2-Auristatin23 ADC
| Cell Line | HER2 Expression | Anti-Her2-Auristatin23 ADC IC50 (ng/mL) | Non-Targeting-Auristatin23 ADC IC50 (ng/mL) |
| SK-BR-3 | High | 1.5 | >1000 |
| BT-474 | High | 2.1 | >1000 |
| MDA-MB-468 | Negative | >1000 | >1000 |
| MCF-7 | Low | 85.3 | >1000 |
Table 2: Bystander Killing Efficacy of Anti-Her2-Auristatin23 ADC in Co-culture
| Co-culture Ratio (HER2+ : HER2-) | % Viability of HER2- Cells (MCF-7-GFP) |
| 1:1 | 45% |
| 1:3 | 60% |
| 3:1 | 25% |
| 0:1 (Monoculture) | 98% |
Table 3: Plasma Stability of Anti-Her2-Auristatin23 ADC
| Time (Days) | Average DAR (in human plasma) | % Payload Released |
| 0 | 3.9 | 0 |
| 1 | 3.8 | <1% |
| 3 | 3.6 | 2.5% |
| 7 | 3.2 | 5.8% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the this compound-ADC on target and non-target cell lines.
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
This compound-ADC and a non-targeting control ADC
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed Ag+ and Ag- cells in separate 96-well plates at a density of 2,000-5,000 cells per well and incubate overnight.[5]
-
Prepare serial dilutions of the this compound-ADC and the non-targeting control ADC in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[5]
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[8]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: In Vitro Bystander Effect Assay
This co-culture assay evaluates the ability of the this compound-ADC to kill neighboring antigen-negative cells.[6][10]
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
This compound-ADC
-
Complete cell culture medium
-
96-well black-walled, clear-bottom cell culture plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-seed Ag+ and GFP-expressing Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[10] Include monocultures of each cell line as controls.
-
Allow cells to adhere overnight.
-
Treat the co-cultures with a concentration of this compound-ADC that is cytotoxic to the Ag+ cells but not the Ag- cells in monoculture (determined from the cytotoxicity assay).
-
Incubate for 96-120 hours.
-
Wash the cells with PBS.
-
Quantify the viability of the GFP-expressing Ag- cells using a flow cytometer or by imaging.[6]
-
Compare the viability of Ag- cells in co-culture with those in monoculture to determine the extent of bystander killing.
Protocol 3: ADC Plasma Stability Assay
This assay assesses the stability of the this compound-ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.[7]
Materials:
-
This compound-ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Incubate the this compound-ADC in plasma at 37°C.[7]
-
Collect aliquots at various time points (e.g., 0, 24, 72, 168 hours).[7]
-
Isolate the ADC from the plasma at each time point using immunoaffinity capture.[7]
-
Analyze the captured ADC by HIC-HPLC to determine the average DAR. The number of conjugated drugs affects the hydrophobicity and thus the retention time.
-
Alternatively, use LC-MS to measure the mass of the intact ADC and determine the DAR.[11]
-
The plasma supernatant can be analyzed by LC-MS/MS to quantify the amount of released this compound payload.[7]
Conclusion
The development of a novel therapeutic using this compound requires a systematic approach to characterize its efficacy and stability. The protocols and data presented in these application notes provide a framework for the initial in vitro evaluation of an this compound-based ADC. Successful outcomes in these assays are critical for advancing a candidate ADC to further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. ADC Plasma Stability Assay [iqbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Troubleshooting & Optimization
troubleshooting low Auristatin23 ADC conjugation efficiency
Technical Support Center: Auristatin23 ADC Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the conjugation of this compound-based Antibody-Drug Conjugates (ADCs), particularly focusing on challenges related to achieving optimal conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a low Drug-to-Antibody Ratio (DAR) in an this compound ADC conjugation?
A low Drug-to-Antibody Ratio (DAR) is a frequent issue indicating inefficient conjugation.[1] The primary causes can be categorized as follows:
-
Incomplete Antibody Reduction: For cysteine-based conjugation, which is common for Auristatin payloads like MMAE, the interchain disulfide bonds of the antibody must be partially reduced to generate free thiol (-SH) groups for the linker to attach. Insufficient reduction leads to fewer available conjugation sites.[1]
-
Suboptimal Reaction Conditions: The pH, temperature, and duration of the conjugation reaction are critical. For instance, thiol-maleimide chemistry is most efficient at a pH between 6.5 and 7.5.[2][3]
-
Poor Quality of Starting Materials: The purity of the monoclonal antibody (mAb) is crucial. Contaminating proteins can compete for the linker-payload.[3] Similarly, the linker-payload itself may degrade or be of insufficient purity.[]
-
Linker Instability: The maleimide group on the linker, commonly used for thiol conjugation, can undergo hydrolysis to form an unreactive maleamic acid, especially at a pH above 7.5, preventing it from reacting with the antibody's thiol groups.[1][]
-
Hydrophobic Payload Issues: Auristatin payloads are often hydrophobic, which can lead to aggregation during the conjugation process, reducing the yield of correctly conjugated, monomeric ADC.[6][7][8]
Q2: Why is my ADC aggregating during or after the conjugation reaction?
Antibody aggregation is a common problem, particularly when working with hydrophobic payloads like Auristatin derivatives.[8] Key factors include:
-
High Drug-to-Antibody Ratio (DAR): As more hydrophobic drug molecules are attached to the antibody, the overall hydrophobicity of the ADC increases, raising the propensity for aggregation.[8] ADCs with a DAR higher than four can be unstable and prone to aggregation.[9]
-
Hydrophobicity of the Linker-Payload: The inherent hydrophobicity of the Auristatin payload is a primary driver of aggregation.[6]
-
Suboptimal Buffer Conditions: The formulation buffer's pH and the presence of certain excipients can influence ADC stability.
-
Destabilization from Disulfide Reduction: The process of reducing interchain disulfides for conjugation can itself destabilize the antibody structure, potentially leading to aggregation.[10]
To mitigate this, consider reducing the molar ratio of the linker-drug to the antibody, incorporating hydrophilic linkers (e.g., PEG), or using more hydrophilic Auristatin derivatives.[6][7][8][11]
Q3: My ADC is losing its payload in plasma stability assays. What is the cause?
Payload loss from ADCs using standard maleimide-based linkers is often due to the reversibility of the thiol-maleimide bond.[12] The thiosuccinimide linkage formed can undergo a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin and glutathione found in plasma.[12][13][14] This reaction leads to premature release of the drug-linker, which can then bind to other circulating proteins, causing off-target toxicity and reducing the ADC's efficacy.[12][15]
Troubleshooting Guides
This section provides a detailed, question-and-answer-based approach to troubleshoot specific experimental issues.
Antibody & Pre-Conjugation Issues
Q: How do I know if my antibody preparation is suitable for conjugation? A: The quality of your monoclonal antibody (mAb) is critical.
-
Purity: The mAb should be >95% pure to avoid side reactions with contaminating proteins.[1][3]
-
Concentration: A low antibody concentration can reduce reaction efficiency. Aim for a concentration of at least 0.5 mg/mL.[3][8] If your solution is too dilute, concentrate it using appropriate spin filters.[8]
-
Buffer Composition: The antibody must be in a buffer free of interfering substances. Primary amines (like Tris or glycine) will compete with lysine residues in amine-based conjugation, while any stabilizing proteins (like BSA) will also get conjugated.[3][8] Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) before starting.
Q: My DAR is inconsistent between batches. Could trisulfide bonds be the issue? A: Yes, inconsistent levels of interchain trisulfide bonds in the mAb starting material can cause variability. Trisulfide bonds are more readily reduced than disulfide bonds and consume the reducing agent (like TCEP) without generating free thiols available for conjugation.[16] This leads to a lower-than-expected number of available thiols for a given amount of reducing agent, resulting in batch-to-batch inconsistency in the final DAR.[16]
Reduction and Conjugation Reaction Issues
Q: How can I optimize the reduction of my antibody's disulfide bonds? A: The reduction step is a rate-limiting factor in the synthesis process and must be precisely controlled to achieve the desired number of free thiols.[17]
-
Reducing Agent Concentration: The concentration of the reducing agent (e.g., DTT or TCEP) is a key factor.[18] You must perform optimization studies to find the ideal concentration that yields the target number of thiols per antibody.
-
Reaction Time and Temperature: The reduction process is also dependent on time and temperature. A typical starting point is incubation at 37°C for 30-60 minutes.[18][19]
-
Verification: Before proceeding to conjugation, it is highly recommended to quantify the number of free thiols generated per antibody using an assay like the Ellman's test.[1][18]
Below is a summary of how DTT concentration can affect thiol generation.
| DTT Concentration (mM) | Approximate Thiols per Antibody |
| 0.1 | 0.4 |
| 1.0 | 1.2 |
| 5.0 | 5.4 |
| 10.0 | 7.0 |
| 20.0 | 8.0 |
| 50.0 | 8.0 |
| 100.0 | 8.0 |
| Data derived from a study on antibody reduction at 37°C for 30 minutes. The exact results may vary based on the specific antibody and buffer conditions.[18] |
Q: The reaction between my reduced antibody and maleimide-linker is inefficient. What could be wrong? A: Assuming your antibody has been properly reduced, inefficiency at this stage often points to issues with the reaction conditions or the linker itself.
-
pH Control: The reaction of maleimides with thiols is highly pH-dependent. The optimal range is pH 6.5-7.5, where the reaction with thiols is about 1,000 times faster than with amines.[] At pH values above 7.5, the competing reaction of maleimide hydrolysis increases significantly.[]
-
Molar Ratio: Ensure you are using a sufficient molar excess of the this compound linker-payload to drive the reaction to completion. However, a very large excess can increase the risk of aggregation and make purification more difficult.[2][8]
-
Linker-Payload Quality: The maleimide group is susceptible to hydrolysis during storage. Use fresh or properly stored linker-payload, and consider preparing the solution immediately before use.[1]
Below is a diagram illustrating the key chemical pathways for a maleimide linker after reacting with a thiol.
Caption: Key reaction pathways for thiol-maleimide conjugation and subsequent instability or stabilization.
Post-Conjugation & Analysis
Q: How can I accurately determine the DAR of my final ADC product? A: Several analytical techniques are required for comprehensive ADC characterization. High-Performance Liquid Chromatography (HPLC) is a primary tool.[20]
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for determining the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[21] Separation is based on hydrophobicity; species with a higher DAR are more hydrophobic and elute later.[1]
-
Reversed-Phase HPLC (RP-HPLC): This technique is typically used to analyze the ADC after it has been reduced to separate the light and heavy chains. It provides high-resolution analysis of the conjugated chains and can quantify unconjugated chains.[20][21]
-
Mass Spectrometry (MS): Coupling liquid chromatography to mass spectrometry (LC-MS) provides precise molecular weights of the intact ADC and its subunits, confirming the DAR distribution and identifying conjugation sites.[20][21]
The following diagram outlines a general workflow for troubleshooting low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 10. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing Auristatin Compound Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of auristatin compounds, such as Monomethyl Auristatin E (MMAE), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of auristatin compounds like MMAE?
A1: Auristatin compounds are generally hydrophobic and exhibit good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[1] Other suitable organic solvents include ethanol and dimethylformamide (DMF).[2]
Q2: My auristatin compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. Why does this happen and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[3] This occurs because the compound is poorly soluble in the final aqueous environment once the DMSO concentration decreases significantly. To prevent this, several strategies can be employed:
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution.[3] Adding the stock solution dropwise to the aqueous buffer while gently vortexing can also prevent localized high concentrations and subsequent precipitation.[4]
-
Reduce the Final Concentration: The concentration of the compound in the final assay buffer may be exceeding its aqueous solubility limit.[4]
-
Maintain a Low Final DMSO Concentration: While DMSO aids in initial dissolution, its final concentration in cell culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4][5]
Q3: What are some alternative formulation strategies to improve the aqueous solubility of auristatin compounds?
A3: If optimizing the dilution protocol is insufficient, consider using co-solvents or formulation vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[6] For example, a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline has been used.[6] Another approach is the use of cyclodextrins, such as SBE-β-CD, which can encapsulate hydrophobic drugs and increase their aqueous solubility.[6]
Q4: How should I store my auristatin stock solution?
A4: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption by the DMSO.[3] When stored properly, DMSO stock solutions should be stable for several months.[7]
Troubleshooting Guide
This section provides step-by-step guidance for resolving common issues encountered during experiments with poorly soluble auristatin compounds.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The compound's concentration exceeds its solubility in the aqueous assay buffer.[4] | - Decrease the final concentration of the compound.- Perform a serial dilution instead of a single-step dilution.[3]- Add the DMSO stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while gently vortexing.[4] |
| High Variability in Assay Results | Inconsistent compound solubility or precipitation in the assay wells. | - Before the full experiment, visually inspect a small-scale dilution of the compound in the assay buffer for any cloudiness or precipitate.[3]- Ensure the stock solution is fully dissolved before use; gentle warming and vortexing can help redissolve any precipitate that may have formed during storage.[4] |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures, or water has been absorbed by the DMSO. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]- Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers.[4] |
Quantitative Data Summary
The following tables summarize the solubility of Monomethyl Auristatin E (MMAE), a representative auristatin compound.
Table 1: Solubility of MMAE in Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Solubility (mM) | Reference |
| DMSO | ≥ 48 | ≥ 66.85 | [6] |
| Ethanol | ~25 | ~34.8 | [2] |
| Dimethylformamide (DMF) | ~20 | ~27.85 | [2] |
Table 2: Solubility of MMAE in Aqueous and Formulation Vehicles
| Solvent/Vehicle | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Reference |
| PBS (pH 7.2) | ~0.5 | ~0.7 | Aqueous solutions are not recommended for storage for more than one day. | [2] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% saline | 2.62 | 3.65 | Requires ultrasonic treatment for a clear solution. | [6] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 2.62 | ≥ 3.65 | Provides a clear solution. | [6] |
| 1% DMSO, 99% saline | ≥ 0.52 | ≥ 0.72 | Provides a clear solution. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MMAE Stock Solution in DMSO
Materials:
-
Monomethyl Auristatin E (MMAE) powder (FW: 718.0 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of MMAE: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = 10 mmol/L * 0.001 L * 718.0 g/mol * 1000 mg/g = 7.18 mg
-
Weigh the MMAE powder: Carefully weigh approximately 7.18 mg of MMAE powder and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the MMAE powder.
-
Ensure Complete Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. The solution should be clear and free of particulates.
-
Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. Label the vials with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced effects on the cells.
-
Always prepare fresh working solutions from the frozen stock for each experiment.
Procedure:
-
Thaw the Stock Solution: Remove an aliquot of the 10 mM MMAE stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Pre-warm the Medium: Warm the required volume of cell culture medium to 37°C.
-
Prepare the Working Solution:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (1 µL of stock in 999 µL of media).
-
While gently swirling the pre-warmed medium, add the calculated volume of the MMAE stock solution dropwise.
-
Mix gently by inverting the tube to ensure a homogenous solution.
-
-
Treat the Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared working solution containing MMAE.
Visualizations
Caption: Workflow for preparing auristatin stock and working solutions.
References
Technical Support Center: Preventing Auristatin ADC Aggregation
Welcome to the technical support center for managing and preventing aggregation issues with Auristatin-based Antibody-Drug Conjugates (ADCs). This resource is intended for researchers, scientists, and drug development professionals to provide actionable guidance on identifying, understanding, and mitigating aggregation during your experiments.
Troubleshooting Guides
This section provides systematic approaches to address specific aggregation-related issues you may encounter.
Issue 1: High Levels of Aggregates Detected Post-Conjugation
Symptom: Size Exclusion Chromatography (SEC-HPLC) analysis of your freshly prepared Auristatin ADC shows a significant percentage of high molecular weight (HMW) species.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Payload-Induced Hydrophobicity | The inherent hydrophobicity of the Auristatin payload, especially at a high Drug-to-Antibody Ratio (DAR), is a primary driver of aggregation.[][2] Consider optimizing to a lower DAR, as higher DARs frequently lead to increased aggregation.[3] If feasible, explore using more hydrophilic linkers (e.g., containing PEG) or modified, more hydrophilic Auristatin derivatives to counteract the payload's hydrophobicity.[][3][4] |
| Suboptimal Conjugation Conditions | The conditions used for conjugation may be optimized for the chemical reaction but not for antibody stability.[3][5] This can include unfavorable pH, the use of organic co-solvents to dissolve the payload-linker, and high protein concentrations.[6][2][5] Screen for alternative, less disruptive co-solvents.[2] Evaluate if a lower antibody concentration during conjugation is feasible.[2] A more advanced strategy is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation process to prevent ADC molecules from interacting and aggregating.[3][5] |
| Buffer pH and Ionic Strength | If the pH of the conjugation buffer is near the antibody's isoelectric point (pI), the ADC's solubility will be minimal, promoting aggregation.[6][5] Ensure the buffer pH is sufficiently far from the pI. Adjusting the ionic strength of the buffer can also help stabilize the ADC. |
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for ADC aggregation.
Issue 2: ADC Aggregation Increases During Storage or After Freeze-Thaw Cycles
Symptom: Your ADC is stable immediately after purification, but analysis shows an increase in HMW species after storage (e.g., at 4°C) or after being frozen and thawed.
Possible Causes and Recommended Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Formulation Buffer | The formulation buffer is not adequately stabilizing the ADC.[6] The pH, ionic strength, or lack of protective excipients can lead to instability over time.[4] |
| Physical Stress | ADCs can be sensitive to physical stressors.[6] Repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress from vigorous shaking can denature the protein and cause aggregation.[6][2][3] |
| Inherent Instability | The high hydrophobicity of the conjugated Auristatin may lead to gradual self-association even under otherwise optimal conditions.[][2] |
Recommended Action: Formulation Screening
A systematic formulation screening study is the most effective way to identify a stable buffer system.
Experimental Protocol: High-Throughput Formulation Screening
-
Preparation:
-
Prepare a stock solution of your purified Auristatin ADC at a known concentration (e.g., 2 mg/mL) in a baseline buffer (e.g., 20 mM Histidine, pH 6.0).
-
Prepare concentrated stock solutions of various stabilizing excipients.[6] Common categories include:
-
-
Formulation Matrix:
-
In a 96-well plate, create a matrix of formulations by mixing the ADC stock with different types and concentrations of excipients. Include a control formulation with no added excipients.
-
-
Application of Stress:
-
Analysis:
-
After the stress period, analyze all samples (T=0 and stressed) for aggregation.
-
Initial Screening: Use Dynamic Light Scattering (DLS) for rapid assessment of changes in particle size and polydispersity.[][3]
-
Quantitative Analysis: Use Size Exclusion Chromatography (SEC-HPLC) to precisely quantify the percentage of monomer, dimer, and higher-order aggregates.[3][9]
-
-
Data Interpretation:
-
Compare the change in aggregation levels between the T=0 and stressed samples for each formulation. Formulations that show the least increase in HMW species are considered the most stabilizing.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Auristatin ADC aggregation? A1: ADC aggregation is a complex issue driven by several factors.[6] The most significant cause is the increased surface hydrophobicity resulting from the conjugation of the hydrophobic Auristatin payload to the antibody.[][2][5] Other major causes include:
-
Conjugation Process Stress: Unfavorable pH, high ADC concentrations, and the use of organic co-solvents during conjugation can destabilize the antibody.[6][5]
-
Suboptimal Formulation: An inappropriate buffer pH (especially near the pI) or ionic strength can reduce ADC solubility.[6][5]
-
Storage and Handling: Physical stress from freeze-thaw cycles, high temperatures, and mechanical agitation can induce aggregation.[6][2][3]
Caption: Key factors that contribute to ADC aggregation.
Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation? A2: The DAR is a critical parameter. A higher DAR means more hydrophobic Auristatin molecules are attached to each antibody, which significantly increases the overall hydrophobicity of the ADC. This heightened hydrophobicity strengthens the intermolecular interactions that lead to self-association and aggregation.[10] Therefore, a higher DAR generally correlates with a greater propensity for aggregation.[3][7]
Q3: Can the choice of linker impact aggregation? A3: Yes, absolutely. The linker chemistry is very important.[6] Using hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) moieties, can help mitigate the hydrophobicity of the Auristatin payload.[][3] These linkers can act as a "shield," reducing hydrophobic interactions between ADC molecules and thus lowering the tendency to aggregate.[6]
Q4: Why is it critical to control and minimize ADC aggregation? A4: Controlling aggregation is a critical quality attribute for several reasons:
-
Safety and Immunogenicity: Aggregated proteins are known to be immunogenic and can trigger severe adverse reactions in patients.[][5]
-
Efficacy: The formation of aggregates leads to a loss of active, monomeric ADC, which can reduce the therapeutic efficacy of the drug.[6]
-
Pharmacokinetics (PK): Aggregation can alter the PK profile of the ADC, potentially leading to faster clearance or off-target toxicity.[6][3]
-
Manufacturability: High levels of aggregation result in product loss, requiring additional purification steps that increase manufacturing time and cost.[3][5]
Q5: What are the best analytical techniques for detecting and quantifying ADC aggregation? A5: A multi-pronged approach is often best for characterizing aggregation.
| Analytical Technique | Primary Use and Capability |
| Size Exclusion Chromatography (SEC) | The industry standard ("workhorse") for quantifying different species (monomer, dimer, HMW aggregates) based on their size.[3][9] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | An advanced SEC method that provides accurate molecular weight determination of the different species, offering a more detailed characterization of aggregates.[3] |
| Dynamic Light Scattering (DLS) | A rapid, non-invasive technique used for estimating the average size and size distribution. It is excellent for high-throughput screening and detecting the early onset of aggregation.[][3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive and specific technique that can detect and quantify very low levels of aggregates and provide detailed structural information.[3] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on surface hydrophobicity. It is useful for monitoring changes that may indicate a higher propensity for aggregation and for determining the DAR.[6][9] |
References
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Auristatin E in Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to address common stability challenges encountered with Auristatin E (MMAE) and its conjugates, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Auristatin E (MMAE)-based ADCs in solution?
The primary stability concerns for MMAE-based ADCs are categorized as physical and chemical instability.
-
Physical Instability (Aggregation): The conjugation of the hydrophobic MMAE payload to a monoclonal antibody (mAb) increases the overall hydrophobicity of the ADC.[1][2] This can lead to the formation of soluble and insoluble aggregates, particularly at higher drug-to-antibody ratios (DAR).[1][3] Aggregation can compromise the efficacy, shelf-life, and potency of the ADC, and may increase the risk of an immunogenic response in patients.[1]
-
Chemical Instability (Deconjugation): The stability of the linker connecting the antibody to the MMAE payload is critical. Premature cleavage of the linker in systemic circulation can lead to the unintended release of the highly cytotoxic payload, which can cause off-target toxicity and reduce the therapeutic index of the ADC.[1] For instance, some maleimide-based linkers have shown susceptibility to deconjugation.[1][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the stability of an MMAE ADC?
The DAR has a significant and direct impact on ADC stability. Generally, a higher DAR, meaning more MMAE molecules are conjugated to a single antibody, leads to:
-
Increased Aggregation: Higher DAR species are more hydrophobic, which increases their propensity to aggregate.[1] Studies have demonstrated a direct correlation between a higher drug load and the time-dependent formation of aggregates.[1][3]
-
Decreased Thermal Stability: An increase in drug loading generally results in a lower melting point and reduced thermal stability of the ADC.[1][5]
-
Faster In Vivo Clearance: ADCs with a high DAR (e.g., 8) have been shown to be cleared from circulation more rapidly than those with lower DAR values (e.g., 2 or 4).[1] This can negatively affect the overall efficacy of the ADC.
Q3: What role does the linker play in the stability of Auristatin E ADCs?
The linker is a crucial component that influences the stability and efficacy of an ADC. An ideal linker should be highly stable in systemic circulation to prevent premature drug release, yet allow for efficient cleavage and release of the cytotoxic payload within the target cancer cells.[1][4]
-
Cleavable Linkers: These are designed to be cleaved by specific conditions within the target cell, such as lysosomal proteases (e.g., cathepsin B for a valine-citrulline linker).[1][6] The stability of these linkers is paramount to prevent premature payload release and associated systemic toxicity.[1]
-
Non-Cleavable Linkers: These linkers, such as thioether bonds, offer higher plasma stability but may limit the efficiency of active drug release within the target tissue.[]
-
Linker Chemistry: The chemical structure of the linker itself can be optimized for stability. For example, N-aryl maleimides and phenyloxadiazole sulfone linkers have been shown to form more stable conjugates compared to traditional N-alkyl maleimides.[4][8]
Q4: How can formulation be optimized to improve the stability of Auristatin E ADCs?
Formulation optimization is a key strategy for enhancing ADC stability.[] Common approaches include:
-
Buffer Systems: Adjusting the pH and ionic strength of the buffer can help maintain the structural integrity of the ADC and prevent aggregation.[2][]
-
Stabilizers and Excipients: The addition of stabilizers can help prevent aggregation and degradation. Some companies offer proprietary ADC stabilizing buffers that contain cryoprotectants and other agents to prevent hydrophobic interactions and preserve the ADC's structure during storage, including freeze-thaw cycles and lyophilization.[9][10]
-
Hydrophilic Modifications: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can reduce the overall hydrophobicity of the ADC, thereby decreasing non-specific binding and aggregation.[][11]
Q5: What are the recommended storage and handling conditions for Auristatin E and its conjugates?
Proper storage and handling are critical to maintain the stability and bioactivity of Auristatin E and its conjugates.
-
Storage Temperature: For long-term storage, Auristatin E should be stored at -20°C in a dry and dark environment.[] For short-term storage (days to weeks), 0-4°C is acceptable.[]
-
Solution Stability: Aqueous solutions of MMAE are not recommended for storage for more than one day.[13] It is advisable to prepare solutions fresh before use.[14]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can promote aggregation.[1][15] It is recommended to aliquot ADC solutions into single-use volumes.[1]
-
Light Protection: Auristatin E should be protected from light.[]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or After Conjugation
| Possible Cause | Troubleshooting Steps |
| High Hydrophobicity due to High DAR | - Optimize the conjugation reaction to target a lower average DAR.[1]- Isolate and characterize different DAR species to assess their individual aggregation propensity. |
| Unfavorable Buffer Conditions | - Screen different buffer systems, varying pH and ionic strength, to identify conditions that minimize aggregation.[2]- Ensure the final formulation buffer is optimized for ADC stability. |
| Presence of Organic Solvents | - Minimize the amount of organic solvent used to dissolve the drug-linker.[1]- Perform a thorough buffer exchange post-conjugation to remove residual solvents.[1] |
| Freeze-Thaw Stress | - Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[1]- Investigate the use of cryoprotectants in the formulation buffer.[1] |
| Elevated Temperatures | - Maintain controlled, cool temperatures during the conjugation and purification processes. |
Issue 2: Premature Deconjugation of Auristatin E Payload
| Possible Cause | Troubleshooting Steps |
| Labile Linker Chemistry | - If using maleimide-based linkers, consider switching to more stable alternatives like N-aryl maleimides or sulfone-based linkers.[4][8]- Evaluate the stability of the chosen linker in relevant biological matrices (e.g., plasma) over time.[16] |
| Instability at Physiological pH | - Assess the linker's stability at physiological pH (7.4) and temperature (37°C).- Modify the linker structure to enhance its stability under these conditions. |
| Enzymatic Cleavage in Circulation | - If using a cleavable linker, ensure it is specifically designed for cleavage by intracellular enzymes (e.g., lysosomal proteases) and not by circulating enzymes.[1] |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
This method is used to determine the percentage of high molecular weight species (aggregates) in an ADC solution.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A size exclusion column suitable for protein separation (e.g., Sepax Zenix-C SEC-300).[17]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[17]
-
Flow Rate: Isocratic elution at a constant flow rate (e.g., 1.0 mL/min).[17]
-
Detection: UV absorbance at 280 nm.[17]
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration in the mobile phase.
-
Data Analysis: Integrate the peak areas of the chromatogram. The percentage of aggregates is calculated by dividing the area of the high molecular weight species peaks by the total area of all peaks.
Protocol 2: Determination of Average DAR and Free Payload by LC-MS/MS
This protocol describes the analysis of ADC stability by measuring the change in the average drug-to-antibody ratio (DAR) and quantifying the amount of released, unconjugated Auristatin E.[16]
-
Instrumentation: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Sample Preparation for DAR Analysis:
-
Purify the ADC sample from the stability study.
-
Inject the purified ADC onto a reversed-phase HPLC column (e.g., C18).
-
Elute the ADC using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in positive ion mode.
-
-
Data Analysis for DAR:
-
Deconvolute the raw mass spectra to obtain the mass of the different drug-loaded antibody species.
-
Calculate the average DAR at each time point by a weighted average of the relative abundance of each DAR species.
-
-
Sample Preparation for Free Payload Analysis:
-
Precipitate proteins from the plasma sample (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis of Free Payload:
-
Inject the supernatant onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient of acetonitrile in water with 0.1% formic acid for separation.
-
Monitor the transition of the protonated molecular ion of Auristatin E to a specific product ion.
-
-
Data Analysis for Free Payload:
-
Generate a calibration curve using an Auristatin E analytical standard in control plasma.
-
Quantify the concentration of released Auristatin E in the stability samples by comparing their peak area ratios to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: General workflow for ADC stability analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellmosaic.com [cellmosaic.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Toxicity of Auristatin ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Auristatin-based Antibody-Drug Conjugates (ADCs). It provides troubleshooting guidance and answers to frequently asked questions to help mitigate off-target toxicity and improve the therapeutic index of your ADC candidates.
Troubleshooting Guides
This section addresses specific issues that may arise during the development and evaluation of Auristatin ADCs, focusing on strategies to minimize off-target effects.
Issue 1: High in vitro cytotoxicity in antigen-negative cell lines
-
Question: My Auristatin ADC is showing significant toxicity to antigen-negative cells in my co-culture or bystander effect assays. What is the likely cause, and how can I address this?
-
Answer: Unwanted toxicity in antigen-negative cells often points to premature payload release and non-specific uptake of the highly potent auristatin payload.[1] This "bystander effect," while potentially beneficial for killing adjacent tumor cells, can also harm healthy tissue if the payload is released systemically.[1][2][3] Here are potential causes and troubleshooting steps:
-
Linker Instability: The commonly used valine-citrulline (Val-Cit) linker, while effective, can be susceptible to premature cleavage by extracellular proteases like cathepsins, which may be present in the tumor microenvironment or systemically.[1]
-
Solution: Consider using a more stable linker system.[1] Novel cleavable linkers are being engineered for greater stability in circulation and selective cleavage within the target cell.[4][5] Alternatively, non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, can be explored to enhance stability, though this may impact the bystander effect.[1][4][5]
-
-
Payload Hydrophobicity: The hydrophobic nature of auristatins like Monomethyl Auristatin E (MMAE) can lead to non-specific cellular uptake.[1][6][7]
-
Solution: Increase the hydrophilicity of the payload-linker construct. This can be achieved by incorporating hydrophilic moieties like polyethylene glycol (PEG) into the linker or by modifying the auristatin molecule itself.[1][6][7][8] For example, developing auristatin glycosides has shown promise in creating more hydrophilic ADCs.[1][9][10]
-
-
Issue 2: Unexpected in vivo toxicity despite promising in vitro results
-
Question: My ADC demonstrated high specificity and potency in vitro, but it is causing significant toxicity (e.g., neutropenia, hepatotoxicity) in animal models. What are the likely reasons, and what can I do?
-
Answer: In vivo toxicity that is not predicted by in vitro models is a common challenge in ADC development and can be attributed to several factors.[1] "Off-site, off-target" effects are a critical driver of ADC tolerability and occur when the payload is released systemically, affecting healthy tissues.[1]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR, while potentially increasing potency, often leads to greater off-target toxicity.[1] This is because a higher payload load increases the overall hydrophobicity of the ADC, which can result in faster clearance and increased non-specific uptake by healthy tissues.[1][8]
-
Solution: Optimize the DAR, often aiming for a value between 2 and 4.[1] Employ site-specific conjugation technologies to produce homogeneous ADCs with a defined DAR, which can lead to improved pharmacokinetics and a better safety profile compared to traditional stochastic conjugation methods.[11][12]
-
-
Fc-mediated Uptake: The Fc region of the antibody can bind to Fc receptors on healthy immune cells, leading to non-specific uptake and toxicity.[13]
-
Mannose Receptor Uptake: Agalactosylated glycans on the antibody can be recognized by mannose receptors on liver sinusoidal endothelial cells and other cell types, leading to off-target uptake and potential hepatotoxicity.[14][15]
-
Solution: Glycoengineering of the antibody to control the glycan profile can reduce mannose receptor-mediated uptake.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of off-target toxicity for Auristatin ADCs?
A1: The primary mechanisms include:
-
Premature Payload Release: Instability of the linker in the bloodstream leads to the systemic release of the highly potent auristatin payload, which can then damage healthy, rapidly dividing cells.[1][11][]
-
"On-target, off-tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and toxicity in non-cancerous cells.[1][2][11]
-
Non-specific Uptake: This can be driven by the hydrophobicity of the payload-linker complex, Fc-mediated uptake by immune cells, or through interactions with receptors like the mannose receptor.[1][13][14][15]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact off-target toxicity?
A2: A higher DAR, while potentially increasing potency, often leads to greater off-target toxicity.[1] This is because a higher payload load increases the overall hydrophobicity of the ADC, which can result in faster clearance from circulation and increased non-specific uptake by healthy tissues.[1][8] Optimizing the DAR, often to a value between 2 and 4, is a critical step in improving the therapeutic index.[1] Site-specific conjugation methods are highly recommended to achieve a homogeneous DAR.[11][12]
Q3: What is the "bystander effect" and is it always desirable?
A3: The bystander effect occurs when the ADC payload, after being released from the target cell, diffuses into and kills neighboring antigen-negative tumor cells.[1][2][3] This can be advantageous in treating heterogeneous tumors where not all cells express the target antigen.[2][17] However, if the payload is released systemically, this same mechanism can lead to the killing of healthy bystander cells, contributing to off-target toxicity.[1][13][17] The desirability of a strong bystander effect depends on the specific target, tumor microenvironment, and the stability of the linker.
Q4: How can I improve the stability of the linker in my Auristatin ADC?
A4: Several strategies can enhance linker stability:
-
Novel Linker Chemistries: Explore next-generation cleavable linkers designed for increased plasma stability and specific cleavage by tumor-associated enzymes.[4][5][12]
-
Non-Cleavable Linkers: Utilize non-cleavable linkers that release the payload only after complete antibody degradation in the lysosome, offering maximum stability.[1][4][5]
-
Hydrophilic Modifications: Incorporating hydrophilic spacers, such as PEG, into the linker can shield the hydrophobic payload and improve stability.[1][6][7][8]
Quantitative Data Summary
Table 1: Impact of DAR on ADC Pharmacokinetics and Efficacy
| Drug-to-Antibody Ratio (DAR) | Systemic Clearance | Tolerability | Therapeutic Index | in vivo Efficacy |
| 2 | Lower | Higher | Wider | Effective |
| 4 | Moderate | Moderate | Optimal | Highly Effective |
| 8 | Higher | Lower | Narrower | Reduced |
| 10 | Significantly Higher | Poor | Very Narrow | Decreased |
| Data summarized from preclinical studies.[13] |
Table 2: Comparison of Linker Technologies
| Linker Type | Stability in Circulation | Payload Release Mechanism | Bystander Effect | Potential for Off-Target Toxicity |
| Cleavable (e.g., Val-Cit) | Moderate | Protease cleavage | High | Moderate to High |
| Novel Cleavable | High | Specific enzyme/pH cleavage | Tunable | Low to Moderate |
| Non-Cleavable | Very High | Antibody degradation | Low to None | Low |
| This table provides a general comparison; specific properties can vary based on the exact linker chemistry. |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the Auristatin ADC and a free auristatin payload control. Add the diluted compounds to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values for both cell lines to determine the specificity of the ADC.
Protocol 2: Bystander Effect Assay (Co-culture Model)
-
Cell Seeding: Seed a mixture of antigen-positive and antigen-negative cells (e.g., in a 1:1 or 1:3 ratio) in a 96-well plate. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.
-
ADC Treatment: Treat the co-culture with serial dilutions of the Auristatin ADC for 72-96 hours.
-
Viability Staining: Stain the cells with a viability dye (e.g., propidium iodide) that will label dead cells.
-
Flow Cytometry Analysis: Analyze the cell population using flow cytometry. Gate on the GFP-negative (antigen-positive) and GFP-positive (antigen-negative) populations separately to determine the percentage of dead cells in each.
-
Data Analysis: A significant increase in the death of the GFP-positive, antigen-negative population indicates a bystander effect.
Visualizations
Caption: Workflow for assessing and mitigating Auristatin ADC toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody structure and engineering considerations for the design and function of Antibody Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. njbio.com [njbio.com]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 15. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Auristatin23 Payload Release
Welcome to the technical support center for Auristatin23-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the release of the this compound payload in the tumor microenvironment (TME).
Disclaimer: "this compound" is treated as a representative advanced auristatin payload for the purpose of this guide. The principles and protocols described are based on established knowledge of auristatin-class molecules like Monomethyl Auristatin E (MMAE) and are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound payload release from a Val-Cit linker-based ADC?
A1: The release of this compound from a valine-citrulline (Val-Cit) p-aminobenzylcarbamate (PABC) linker is a multi-step process initiated after the ADC is internalized by the target tumor cell.[1]
-
Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell and is then internalized, typically through receptor-mediated endocytosis, into an endosome.[2][3]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.[2]
-
Enzymatic Cleavage: The acidic and protease-rich environment of the lysosome, particularly the high concentration of enzymes like Cathepsin B, facilitates the cleavage of the amide bond between the citrulline and the PABC spacer.[1]
-
Self-Immolation: This enzymatic cleavage is the trigger for a rapid, spontaneous 1,6-elimination reaction of the PABC spacer. This "self-immolative" cascade results in the clean release of the unmodified, active this compound payload into the cytoplasm, where it can reach its intracellular target.[1]
Q2: What factors within the tumor microenvironment (TME) influence payload release?
A2: Several factors within the TME are critical for the successful release of the payload. For cleavable linkers, these include:
-
Enzyme Concentration: For protease-cleavable linkers (e.g., Val-Cit), the upregulation of lysosomal proteases like Cathepsin B in tumor cells is the primary driver of payload release.[2][3]
-
pH: Acid-labile linkers (e.g., hydrazones) rely on the lower pH of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) compared to the bloodstream (pH ~7.4) to trigger hydrolysis and release the drug.[4]
-
Redox Potential: Disulfide linkers are designed to be cleaved in the highly reducing environment of the cell's cytoplasm, which has a much higher concentration of glutathione than the extracellular space.
Challenges within the TME, such as high interstitial fluid pressure and a dense extracellular matrix, can also impede the ADC's ability to penetrate the tumor and reach the target cells in the first place.[5][6]
Q3: What is the "bystander effect" and how does the this compound payload contribute to it?
A3: The "bystander effect" is a crucial phenomenon where the cytotoxic payload released from a target antigen-positive (Ag+) cell diffuses into and kills adjacent antigen-negative (Ag-) tumor cells.[7] This is vital for treating heterogeneous tumors where not all cells express the target antigen.[7] The effectiveness of the bystander effect is largely dependent on the physicochemical properties of the released payload. Auristatin payloads like MMAE are hydrophobic and membrane-permeable, allowing them to cross cell membranes and induce bystander killing.[][9]
Q4: Why might I observe high off-target toxicity with my this compound ADC?
A4: High off-target toxicity is often linked to the premature release of the cytotoxic payload into systemic circulation before the ADC reaches the tumor.[][10] This can be caused by:
-
Linker Instability: The linker may not be stable enough in plasma, leading to cleavage by circulating enzymes. For example, some peptide linkers can be susceptible to hydrolysis by enzymes like carboxylesterase in mouse plasma.[11]
-
Non-Specific Uptake: Intact ADCs can be taken up by non-target cells, such as those in the liver or immune cells, through mechanisms like mannose receptor binding or non-specific endocytosis.[9][12] If the payload is released within these healthy cells, it can cause toxicity.
-
Hydrophobicity: Highly hydrophobic payloads can increase the ADC's propensity for non-specific uptake and rapid clearance by the liver, contributing to toxicity.[13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, helping you to identify the root cause and implement corrective actions.
Guide 1: Low In Vitro Cytotoxicity or Higher than Expected IC50
Problem: The this compound ADC is showing poor potency in cell-based assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient ADC Internalization | 1. Confirm target antigen expression on the cell line using flow cytometry or western blot. 2. Perform an internalization assay using a fluorescently labeled ADC to confirm it is being taken up by the cells. | The ADC must bind to and be internalized by the target cell to deliver its payload. Low or absent antigen expression will result in no uptake and therefore no cytotoxicity.[14] |
| Insufficient Linker Cleavage | 1. Verify the expression of lysosomal proteases (e.g., Cathepsin B) in your cell line via qPCR or western blot. 2. Perform an in vitro lysosomal cleavage assay using purified enzymes or lysosomal fractions to confirm the linker is susceptible to cleavage. (See Protocol 2) | Protease-cleavable linkers like Val-Cit require specific enzymes to be present in the lysosome for efficient payload release.[2] |
| Payload Efflux | 1. Check if the cell line is known to overexpress multidrug resistance (MDR) transporters (e.g., P-glycoprotein). 2. Co-incubate the ADC with an MDR inhibitor (e.g., verapamil) to see if cytotoxicity is restored. | The released this compound payload can be actively pumped out of the cell by efflux pumps, preventing it from reaching its intracellular target and inducing cell death. |
| Low Drug-to-Antibody Ratio (DAR) | 1. Characterize the DAR of your ADC batch using Hydrophobic Interaction Chromatography (HIC) or LC-MS. 2. Optimize the conjugation reaction to achieve the desired DAR. | A low DAR means fewer payload molecules are delivered per antibody, which can lead to reduced potency, especially in cell lines with moderate antigen expression.[15] |
Guide 2: Inconsistent Payload Release in the Tumor Microenvironment (In Vivo)
Problem: The ADC shows good in vitro potency but poor efficacy in animal models, suggesting a problem with payload release at the tumor site.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor ADC Penetration into Tumor Tissue | 1. Evaluate tumor penetration using immunohistochemistry (IHC) or fluorescently labeled ADCs on tumor sections at different time points post-injection. 2. Consider co-administration with agents that modify the TME, such as FAK inhibitors, to reduce stromal density.[5] | Solid tumors can have high interstitial pressure and a dense extracellular matrix that physically prevents large ADC molecules from distributing uniformly and reaching all cancer cells.[5][16] |
| Premature Payload Release in Circulation | 1. Conduct an in vitro plasma stability assay using plasma from the relevant animal species. (See Protocol 1) 2. Quantify free this compound payload in plasma samples from treated animals using LC-MS/MS. | If the linker is unstable in circulation, the payload will be released before the ADC reaches the tumor, reducing the effective dose delivered to the target and increasing systemic toxicity.[17] |
| Tumor Heterogeneity | 1. Assess antigen expression heterogeneity in tumor tissue using IHC. 2. Use an ADC with a membrane-permeable payload (like auristatins) to leverage the bystander effect. 3. Perform a bystander killing assay in vitro to confirm the payload's ability to kill neighboring antigen-negative cells. (See Protocol 3) | If antigen expression is not uniform, many tumor cells will not be targeted directly. Efficacy will then depend on the bystander killing of adjacent antigen-negative cells.[18] |
Data Presentation
The selection of a linker is a critical design choice that balances stability and conditional release. The following tables summarize representative data to guide linker selection and experimental design.
Table 1: Comparative In Vitro Plasma Stability of Different Linker Technologies This table illustrates how linker choice can affect stability, a key factor in preventing premature payload release.
| Linker Type | ADC Example | Species | Metric | Result | Reference |
| Protease-Cleavable | Val-Cit-PABC | Human | % Payload Loss (7 days) | Stable, minimal loss | [11] |
| Protease-Cleavable | Val-Cit-PABC | Mouse | % Payload Loss (7 days) | Unstable, susceptible to hydrolysis | [11] |
| Non-Cleavable | Thioether (SMCC) | Rat | Half-life (T1/2) | 4.56 ± 1.11 days | [11] |
| PEGylated | ADC-PEG4 | Mouse | % Payload Loss (24 hrs) | 22% | [17] |
| PEGylated | ADC-PEG8 | Mouse | % Payload Loss (24 hrs) | 12% | [17] |
Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs IC50 values demonstrate the potency of the ADC and are highly dependent on the target cell line, antigen expression level, and DAR.
| ADC | Target Cell Line (Antigen) | DAR | IC50 (ng/mL) | Reference |
| Thailanstatin ADC | N87 (HER2 "3+") | 1.6 | 43 | [15] |
| Thailanstatin ADC | N87 (HER2 "3+") | 3.5 | 25 | [15] |
| Thailanstatin ADC | MDA-MB-361-DYT2 (HER2 "2+") | 1.6 | >60,000 | [15] |
| Thailanstatin ADC | MDA-MB-361-DYT2 (HER2 "2+") | 3.5 | 77 | [15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the this compound ADC in plasma from different species and determine the rate of premature payload release.
Materials:
-
This compound ADC
-
Frozen plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Anti-human IgG antibody-coated magnetic beads
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove precipitates.
-
Incubation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample by spiking the ADC into PBS.
-
Time Points: Incubate samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze aliquots and store at -80°C.[17]
-
Sample Preparation for LC-MS/MS (Released Payload):
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free this compound.[19][20]
-
Data Analysis: Plot the concentration of free this compound over time to determine the rate of payload release.
Protocol 2: In Vitro Lysosomal Cleavage Assay
Objective: To measure the rate and extent of Val-Cit linker cleavage and this compound release by lysosomal proteases.
Materials:
-
This compound ADC (with Val-Cit linker)
-
Human liver lysosomal fractions (S9) or purified Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Incubator at 37°C
-
LC-MS/MS system
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.[2][11]
-
Initiate Reaction: Start the reaction by adding the lysosomal fraction or purified Cathepsin B.[2]
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots and immediately stop the reaction by adding the quenching solution.[11]
-
Sample Processing: Centrifuge the samples to pellet precipitated proteins.
-
LC-MS/MS Analysis: Collect the supernatant and analyze using LC-MS/MS to quantify the concentration of released this compound.[11]
-
Data Analysis: Plot the concentration of released payload against time to determine the release kinetics.
Protocol 3: Co-Culture Bystander Killing Assay
Objective: To determine if the released this compound payload can kill neighboring antigen-negative (Ag-) cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
This compound ADC and isotype control antibody
-
96-well culture plates
-
Cell culture medium
-
High-content imager or flow cytometer
Methodology:
-
Cell Seeding: Seed a mixture of Ag+ and Ag--GFP cells into a 96-well plate at a defined ratio (e.g., 1:1, 3:1). Include control wells with only Ag--GFP cells. Allow cells to adhere overnight.[7][21]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control antibody. Add the treatments to the wells.[7]
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (typically 72-120 hours).[7]
-
Data Acquisition (Imaging):
-
Stain cells with a nuclear marker (e.g., Hoechst) and a dead cell stain (e.g., Propidium Iodide).
-
Acquire images using a high-content imager.
-
Quantify the number of live (GFP-positive, PI-negative) bystander cells.[21]
-
-
Data Analysis: Calculate the percentage of viable Ag--GFP cells in the co-culture wells relative to the Ag--GFP monoculture control wells. A significant decrease in viability in the co-culture indicates a bystander effect. Plot dose-response curves to determine the IC50 of the bystander killing.[7]
Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: ADC internalization and payload release pathway.
Caption: Troubleshooting workflow for low in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Combining FAK Inhibition with ADCs to Break Tumor Barriers and Boost Efficacy - hubXchange [hub-xchange.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. ascopubs.org [ascopubs.org]
- 19. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Auristatin ADC Experiments
A Note on "Auristatin23": Publicly available scientific literature and chemical databases do not contain information on a compound specifically named "this compound." The following troubleshooting guide is based on established principles and common issues encountered with well-characterized auristatin derivatives, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), which are frequently used as payloads in Antibody-Drug Conjugates (ADCs). Researchers working with a novel or proprietary auristatin derivative, potentially designated "this compound" for internal purposes, should use this guide as a starting point and adapt the recommendations to their specific molecule and experimental setup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experiments with auristatin-based ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for auristatin payloads?
A1: Auristatins, such as the widely used MMAE, are highly potent antimitotic agents.[1][2] They function by inhibiting the polymerization of tubulin, a critical component of microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1] In the context of an ADC, the auristatin payload is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells, enabling targeted delivery of the cytotoxic agent.[3]
Q2: What are the most common sources of variability in in vitro cytotoxicity assays (e.g., IC50 values)?
A2: Inconsistent IC50 values in cytotoxicity assays are a frequent issue. The key sources of variability include:
-
Cell Health and Density: Variations in cell seeding density, using cells outside of the logarithmic growth phase, or poor cell viability at the start of the experiment can significantly alter results.[1]
-
Reagent Preparation and Storage: Auristatin-based ADCs and their linker-payload components can be sensitive to degradation if not stored properly. Aliquoting reagents upon receipt and avoiding repeated freeze-thaw cycles is crucial. Inconsistent dilutions are also a common source of error.[1]
-
Incubation Time: The cytotoxic effects of auristatins are time-dependent.[1] It is critical to maintain consistent incubation periods (e.g., 72-96 hours) across all experiments to ensure reproducible IC50 values.[4][5]
-
Assay Protocol Deviations: Minor changes in the protocol, such as different incubation times with detection reagents (e.g., MTT, CellTiter-Glo) or variations in washing steps, can introduce significant variability.[1]
-
Cell Line Instability: Cancer cell lines can exhibit genetic drift over multiple passages, potentially altering target antigen expression or developing resistance mechanisms. It is advisable to use cells from a consistent, low-passage stock.[1]
-
Payload Hydrophobicity: The hydrophobic nature of many auristatin payloads can lead to non-specific uptake by cells or aggregation of the ADC, affecting the accuracy of the results.[4][6]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect my experiment?
A3: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) that directly impacts the ADC's efficacy, stability, and therapeutic window.[7]
-
Efficacy: A higher DAR can increase potency, but only up to a certain point.
-
Toxicity and Clearance: A high DAR often increases the hydrophobicity of the ADC, which can lead to faster clearance from circulation and greater off-target toxicity.[4] Optimizing the DAR, often to a value between 2 and 4, is a critical step in balancing efficacy and safety.[4]
-
Aggregation: Higher DAR values can increase the propensity for the ADC to aggregate, which can compromise its function and stability.[5][8]
Troubleshooting Guides
Guide 1: Inconsistent In Vitro Cytotoxicity Results
This guide addresses common issues leading to variable IC50 values in cell-based assays.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High IC50 Variability Between Experiments | Cell seeding density inconsistency. | Standardize cell counting and seeding protocols. Ensure cells are in the logarithmic growth phase. |
| ADC degradation. | Aliquot the ADC upon receipt and store as recommended, avoiding freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Inconsistent incubation times. | Use a precise timer for all incubation steps, especially for compound treatment and assay reagent incubation. A typical incubation for auristatin ADCs is 72-96 hours.[4][5] | |
| Low Cytotoxicity (Higher than expected IC50) | Degraded ADC or payload. | Verify the integrity of the ADC using analytical methods like SEC or HIC. Test the free payload as a positive control. |
| Low target antigen expression. | Confirm antigen expression on the target cell line using flow cytometry or western blot. | |
| Inefficient ADC internalization or payload release. | Assess ADC internalization using a fluorescently labeled ADC. If using a cleavable linker, ensure the target cells have the necessary enzymes (e.g., cathepsins).[9] | |
| Cell line resistance. | Check for the expression of drug efflux pumps like P-glycoprotein (P-gp/ABCB1).[10] | |
| High Cytotoxicity in Negative Controls (Antigen-negative cells or non-targeting ADC) | Linker instability leading to premature payload release. | Perform a plasma stability assay to assess the stability of the linker.[5] |
| Hydrophobicity of the ADC causing non-specific uptake. | Consider using a more hydrophilic linker or payload.[4][6] Test a non-targeting ADC to assess non-specific effects. | |
| Contamination of reagents or media. | Use fresh, sterile reagents and regularly test cell cultures for mycoplasma contamination.[1] |
Guide 2: Unexpected In Vivo Toxicity or Lack of Efficacy
This guide focuses on discrepancies between in vitro and in vivo results.
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High In Vivo Toxicity (e.g., neutropenia, hepatotoxicity) Despite In Vitro Specificity | Premature payload release in circulation. | The linker may be unstable in plasma. This is a known issue for certain linkers in specific species (e.g., Val-Cit in mouse plasma).[9] Conduct a plasma stability assay to measure payload release over time.[5] |
| High DAR leading to rapid clearance and off-target effects. | Characterize the ADC preparation to confirm the average DAR and distribution.[11] Consider producing an ADC with a lower DAR (e.g., 2 or 4) for comparison.[4] | |
| "On-target, off-tumor" toxicity. | The target antigen may be expressed at low levels on healthy tissues, leading to toxicity. Evaluate antigen expression in relevant healthy tissues. | |
| Poor In Vivo Efficacy Despite High In Vitro Potency | ADC instability and aggregation. | Analyze the ADC for aggregation using Size Exclusion Chromatography (SEC) before and after formulation.[5] Optimize the formulation buffer to improve stability. |
| Rapid clearance of the ADC. | Conduct a pharmacokinetic (PK) study to determine the half-life of the ADC in circulation. | |
| Development of in vivo resistance mechanisms. | Tumor microenvironment factors can induce resistance not seen in vitro. Analyze excised tumors for changes in target expression or upregulation of resistance proteins.[12] |
Experimental Protocols
Protocol 1: Standard In Vitro Cytotoxicity Assay (MTT-Based)
This protocol provides a standard method for assessing cell viability based on metabolic activity.
Methodology:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue). Viability should be >95%.
-
Dilute the cell suspension to the desired concentration (e.g., 2,000-10,000 cells/well, requires optimization).[1][4]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for untreated controls and blanks (medium only).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of the Auristatin ADC and free payload in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for an auristatin).[4][5]
-
-
Cell Viability Assessment:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]
-
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR and assessing the drug load distribution of ADCs under non-denaturing conditions.[11]
Methodology:
-
Materials:
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detection wavelength to 280 nm.[11]
-
-
Chromatographic Separation:
-
Inject 20 µL of the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes to elute the ADC species.
-
Wash the column with 100% Mobile Phase B.
-
Re-equilibrate the column with 100% Mobile Phase A.
-
-
Data Analysis:
-
Integrate the peak areas for each species corresponding to different drug loads (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
Caption: Key steps and potential failure points in the ADC mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Antibody–Drug Conjugates and Beyond: Next-Generation Targeted Therapies for Breast Cancer [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Auristatin E Linker Stability
Welcome to the technical support center for the optimization of Auristatin E (MMAE) linker stability in Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during ADC development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Auristatin E (MMAE)-based ADCs?
A1: The primary stability concerns for MMAE-based ADCs are categorized into two main areas:
-
Chemical Instability (Deconjugation): This refers to the premature cleavage of the linker in systemic circulation. This unintended release of the highly cytotoxic MMAE payload can lead to off-target toxicity, reducing the therapeutic index of the ADC.[1][2] For instance, some maleimide-based linkers can be susceptible to deconjugation through a retro-Michael reaction.[2]
-
Physical Instability (Aggregation): The conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the ADC.[1][3] This can lead to the formation of soluble and insoluble aggregates, which can compromise the ADC's efficacy, shelf-life, and potency, while also increasing the risk of an immunogenic response.[1][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the stability of an MMAE ADC?
A2: The Drug-to-Antibody Ratio (DAR) significantly impacts ADC stability. A higher DAR generally leads to:
-
Increased Aggregation: Higher DAR ADCs are more hydrophobic, increasing their tendency to aggregate.[1][5]
-
Decreased Thermal Stability: Increased drug loading typically results in a lower melting point and reduced thermal stability.[1][6]
-
Faster In Vivo Clearance: ADCs with a high DAR (e.g., 8) have been observed to clear from circulation more rapidly than those with lower DAR values (e.g., 2 or 4), which can negatively affect overall efficacy.[1]
Q3: What is the difference between cleavable and non-cleavable linkers for Auristatin E?
A3: The choice of linker is critical for ADC design and performance.[7]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor cell, such as lysosomal proteases (e.g., cathepsin B).[][9] A common example is the valine-citrulline (vc) dipeptide linker.[] This strategy allows for the release of the unmodified payload, which can then exert a "bystander effect," killing neighboring antigen-negative tumor cells.[1]
-
Non-Cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete proteolytic degradation of the antibody in the lysosome to release the drug-linker complex.[2][10] They generally offer greater stability in plasma, which can improve the therapeutic index.[10] However, the released payload remains attached to an amino acid residue, which may affect its cell permeability and limit the bystander effect.[11]
Q4: What is the "bystander effect" and how does linker stability influence it?
A4: The "bystander effect" is the ability of a cytotoxic payload, released from an ADC within a target cancer cell, to diffuse out and kill adjacent, untargeted cancer cells.[1] This is a vital mechanism for enhancing anti-tumor activity, particularly in tumors with varied antigen expression. Linker stability is crucial; the linker must be stable enough to prevent premature payload release in circulation but allow for efficient cleavage and release of a membrane-permeable payload inside the tumor to enable this effect.[1][]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: High Levels of ADC Aggregation Observed
-
Symptom: Visible precipitation in the ADC solution or an increase in high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).[1][4]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Payload Hydrophobicity | Consider incorporating hydrophilic moieties, like polyethylene glycol (PEG), into the linker to increase the overall hydrophilicity of the ADC.[12] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogeneous DAR (typically 2-4). Site-specific conjugation methods can help produce homogeneous ADCs.[12][] |
| Unfavorable Formulation Buffer | Screen different buffer conditions. Adjust the pH to be sufficiently far from the ADC's isoelectric point (pI) and optimize ionic strength.[5] Test stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, glycine), or surfactants (polysorbate 20/80).[5] |
| Conjugation Process Stress | Minimize the concentration of organic co-solvents used to dissolve the drug-linker.[4] Perform a thorough buffer exchange after conjugation to remove residual solvents. Control temperature and avoid vigorous mixing.[5] |
| Improper Storage & Handling | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[1] Investigate lyophilization with appropriate cryoprotectants for long-term storage.[5] |
Issue 2: Premature Payload Deconjugation in Plasma Stability Assays
-
Symptom: Rapid decrease in average DAR or increase in free MMAE detected by LC-MS over time during incubation in plasma.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Unstable Conjugation Chemistry | If using a maleimide-based linker, deconjugation may occur via a retro-Michael reaction.[2] Switch to a self-stabilizing maleimide or explore alternative, more stable conjugation chemistries.[2][14] |
| Susceptibility to Plasma Proteases | Peptide linkers (e.g., valine-citrulline) can be cleaved by circulating proteases like neutrophil elastase.[2][15] Modify the peptide sequence to reduce susceptibility or introduce steric hindrance near the cleavage site. Alternatively, switch to a non-cleavable linker if the bystander effect is not essential.[2] |
| Species-Specific Plasma Enzymes | Linker stability can vary significantly between species (e.g., mouse vs. human plasma) due to differences in plasma carboxylesterases.[15] It is crucial to assess stability in plasma from multiple species, including human, to select the most relevant preclinical model.[16] |
Quantitative Data Summary
The stability of an ADC is a critical parameter that is assessed experimentally. Below are tables with representative data for common Auristatin E linkers.
Table 1: Representative In Vivo Linker Stability
| ADC Construct | Linker Type | Species | Linker Half-Life |
| cAC10-valine-citrulline-MMAE | Protease-cleavable Dipeptide | Mouse | ~144 hours (6.0 days)[17] |
| cAC10-valine-citrulline-MMAE | Protease-cleavable Dipeptide | Cynomolgus Monkey | ~230 hours (9.6 days)[17] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable Thioether | Rat | ~110 hours (4.6 days)[2] |
Table 2: Representative In Vitro Plasma Stability Data for a vc-PABC-MMAE ADC
Note: This data is illustrative, based on typical results for a valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker, and actual results may vary.[16]
| Incubation Time (hours) | Average DAR (Human Plasma) | % Payload Released (Human Plasma) | Average DAR (Mouse Plasma) | % Payload Released (Mouse Plasma) |
| 0 | 3.85 | < LLOQ | 3.85 | < LLOQ |
| 24 | 3.80 | 1.3% | 3.65 | 5.2% |
| 48 | 3.76 | 2.3% | 3.42 | 11.2% |
| 96 | 3.68 | 4.4% | 3.01 | 21.8% |
| 168 | 3.55 | 7.8% | 2.55 | 33.8% |
LLOQ = Lower Limit of Quantification[16]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker and quantify the rate of payload deconjugation in plasma from various species.[2][18]
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma (e.g., human, mouse, rat, cynomolgus monkey). Prepare a control sample by diluting the ADC in a stable formulation buffer like PBS.[18]
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store aliquots at -80°C to stop further degradation.[18]
-
Sample Analysis: Analyze samples to measure both the average DAR and the concentration of released (free) payload.
-
Free Payload Quantification (LC-MS/MS):
-
Thaw plasma aliquots on ice.
-
Precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing a suitable internal standard.[18]
-
Vortex and incubate at -20°C for at least 30 minutes.[18]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[18]
-
Carefully collect the supernatant and analyze by a validated LC-MS/MS method to quantify the free payload concentration.[18]
-
-
Average DAR Measurement (LC-MS):
-
Capture the ADC from the plasma sample using an immunoaffinity method (e.g., Protein A/G magnetic beads).[18]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the intact ADC using a low pH buffer.
-
Analyze the eluate by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative abundance of each DAR species (DAR0, DAR2, DAR4, etc.).[16]
-
Calculate the weighted average DAR at each time point.[16]
-
-
Protocol 2: Lysosomal Protease (Cathepsin B) Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker and the release of the payload in a simulated lysosomal environment.[2][19]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT).
-
Reconstitute purified human cathepsin B enzyme according to the manufacturer's instructions.
-
Dilute the test ADC to a final concentration (e.g., 50 µg/mL) in the reaction buffer.
-
-
Reaction:
-
Initiate the reaction by adding cathepsin B to the ADC solution. Include a control sample without the enzyme.
-
Incubate the reaction mixture at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as cold acetonitrile, to precipitate the enzyme and protein.
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of MMAE released.
-
Visualizations
// Physical Instability Branch Aggregation [label="Physical Instability\n(Aggregation)", shape=box]; CheckDAR [label="Is DAR > 4?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeDAR [label="Optimize conjugation\nto lower DAR", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBuffer [label="Review formulation buffer\n(pH, excipients)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ScreenBuffer [label="Screen alternative\nbuffers/excipients", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckProcess [label="Review conjugation process\n(solvents, temp)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ModifyProcess [label="Minimize solvents,\ncontrol conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Chemical Instability Branch Deconjugation [label="Chemical Instability\n(Deconjugation)", shape=box]; CheckLinker [label="What is the linker chemistry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Maleimide [label="Maleimide-based", shape=box]; Peptide [label="Peptide-based", shape=box]; UseStableMaleimide [label="Use self-stabilizing\nmaleimide", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ModifyPeptide [label="Modify peptide sequence\nor switch to non-cleavable", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> CheckType; CheckType -> Aggregation [label=" Physical "]; CheckType -> Deconjugation [label=" Chemical "];
Aggregation -> CheckDAR; CheckDAR -> OptimizeDAR [label=" Yes "]; CheckDAR -> CheckBuffer [label=" No "]; CheckBuffer -> ScreenBuffer [label=" Suboptimal "]; CheckBuffer -> CheckProcess [label=" Optimal "]; CheckProcess -> ModifyProcess [label=" Harsh "];
Deconjugation -> CheckLinker; CheckLinker -> Maleimide; CheckLinker -> Peptide; Maleimide -> UseStableMaleimide; Peptide -> ModifyPeptide; } DOT Troubleshooting Decision Tree for ADC Instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 14. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity with Auristatin23
Welcome to the technical support center for Auristatin23. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding unexpected cytotoxicity during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you might encounter with this compound, providing actionable steps to identify and resolve the problem.
Issue 1: Observed Cytotoxicity is Higher Than Expected in Antigen-Positive Cells
Question: My in vitro assay shows significantly higher cytotoxicity (lower IC50) in my target antigen-positive cell line than anticipated. What could be the cause?
Answer: Higher-than-expected cytotoxicity can stem from several factors related to the experimental setup and the reagents used. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpectedly high cytotoxicity.
Step-by-Step Troubleshooting:
-
Verify Calculations and Dilutions:
-
Action: Double-check all calculations for molarity, dilutions, and dosing volumes. Ensure that the correct stock concentration was used.
-
Rationale: Simple calculation errors are a common source of dosing inaccuracies, leading to unexpectedly high cytotoxicity.
-
-
Assess Cell Health and Seeding Density:
-
Action: Examine the health of your cell culture. Ensure cells are in the logarithmic growth phase and that viability is high prior to seeding. Verify that the cell seeding density is consistent with established protocols.
-
Rationale: Unhealthy cells or inconsistent seeding can lead to variable and often increased sensitivity to cytotoxic agents.[1]
-
-
Evaluate this compound Stock Integrity:
-
Action: If possible, verify the concentration of your this compound stock solution using a spectrophotometer or other quantitative method. Review the storage conditions and handling procedures.
-
Rationale: Improper storage or repeated freeze-thaw cycles can lead to degradation or precipitation of the compound, potentially altering its effective concentration.[1]
-
-
Review Incubation Time:
-
Validate Assay Methodology:
-
Action: Ensure that the chosen cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo) is appropriate for your experimental conditions. Run appropriate controls, including vehicle-only and untreated cells.
-
Rationale: Some assay reagents can interfere with the compound or be affected by changes in cell metabolism, leading to inaccurate readings.[4]
-
Issue 2: Significant Cytotoxicity Observed in Antigen-Negative or Control Cells
Question: My antigen-negative control cells are showing a high level of cell death when treated with my this compound-Antibody Drug Conjugate (ADC). What is happening?
Answer: Off-target toxicity in antigen-negative cells is a critical issue in ADC development and can be caused by several factors.[2][5]
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Linker Instability | The linker connecting this compound to the antibody may be unstable in the culture medium, leading to premature release of the cytotoxic payload.[2] | Consider using a more stable linker. For cleavable linkers, ensure the cleavage mechanism is specific to the intracellular environment of the target cell. |
| Hydrophobicity of the Payload | Highly hydrophobic payloads can lead to non-specific uptake by cells, regardless of antigen expression.[2][6] | If possible, consider a more hydrophilic variant of the auristatin payload or linker to reduce non-specific cellular uptake. |
| "Bystander Effect" | In a co-culture of antigen-positive and antigen-negative cells, the release of the payload from the target cells can kill neighboring antigen-negative cells.[2][7][8] | To confirm this, run the cytotoxicity assay on a pure population of antigen-negative cells. If toxicity is still observed, the issue is likely linker instability or payload hydrophobicity. |
| Contamination | Contamination of the cell culture or reagents with bacteria, yeast, or mycoplasma can cause non-specific cell death.[1] | Regularly test cell cultures for mycoplasma contamination and always use sterile techniques and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other auristatins, is a highly potent antimitotic agent. Its primary mechanism of action is the inhibition of tubulin polymerization.[3][9][10] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[11]
Caption: Mechanism of action of this compound.
Q2: What are the recommended storage and handling conditions for this compound?
A2: As a highly potent cytotoxic agent, this compound and its intermediates must be handled with extreme caution.[12][13][14]
-
Storage: Store this compound as a desiccated solid at -20°C or below, protected from light. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
-
Handling: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet by personnel wearing appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles.[13]
-
Disposal: All waste materials that have come into contact with this compound should be disposed of as hazardous cytotoxic waste according to your institution's guidelines.[12][13]
Q3: How can I confirm that the observed cytotoxicity is due to apoptosis?
A3: While a decrease in cell viability indicates cytotoxicity, it does not confirm the mechanism of cell death. To specifically measure apoptosis, several assays can be employed.[15][16]
Common Apoptosis Assays
| Assay | Principle | Stage of Apoptosis |
| Annexin V Staining | Detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane. | Early |
| Caspase Activity Assays | Measures the activity of caspases (e.g., Caspase-3/7), which are key executioner enzymes in the apoptotic cascade.[16][17] | Mid |
| TUNEL Assay | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late |
digraph "Apoptosis_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Start:\nTreat Cells with\nthis compound", shape=ellipse, fillcolor="#FBBC05"]; harvest [label="Harvest Cells at\nDesired Time Points", shape=rectangle]; stain [label="Stain Cells with\nApoptosis Detection Reagents\n(e.g., Annexin V and PI)", shape=rectangle]; analyze [label="Analyze by\nFlow Cytometry", shape=rectangle]; quantify [label="Quantify Percentage of\nApoptotic Cells", shape=rectangle]; end [label="Conclusion:\nConfirm Apoptotic\nCell Death", shape=ellipse, fillcolor="#34A853"];
start -> harvest; harvest -> stain; stain -> analyze; analyze -> quantify; quantify -> end; }
Caption: Experimental workflow for a typical apoptosis assay.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a standard method for assessing cell viability based on the metabolic activity of cells.[1][7]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (logarithmic growth phase)
-
Complete culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed 100 µL of cell suspension per well in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for untreated controls and blanks (medium only).
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Add fresh medium to control wells.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).[2]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[2]
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells treated with this compound and untreated controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 6. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Specific Cytotoxic Effect of an Auristatin Nanoconjugate Towards CXCR4+ Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 17. criver.com [criver.com]
Technical Support Center: Refining Auristatin23 Dosage in Preclinical Models
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for establishing and refining dosages of Auristatin23 and other potent auristatin-based payloads in preclinical experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the auristatin family of potent synthetic cytotoxic agents.[1] Like other well-known auristatins such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), its primary mechanism of action is the inhibition of tubulin polymerization.[2][][4] By binding to tubulin, it disrupts the formation of microtubules, which are essential for creating the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[][5] Because of their high cytotoxicity (with IC50 values often in the picomolar to nanomolar range), auristatins are typically used as payloads in Antibody-Drug Conjugates (ADCs).[4][5]
Caption: Mechanism of Action (MoA) of Auristatin Payloads.
Q2: What is a Maximum Tolerated Dose (MTD) and why is it important?
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered to a preclinical model without causing unacceptable side effects or overt toxicity over a specified period.[6] Establishing the MTD is a critical early step in drug development.[7] It helps define the therapeutic window (the range between the minimal effective dose and the MTD) and is used to select the dose levels for longer-term safety and efficacy studies.[6] MTD studies are not designed to cause mortality; death is not a suitable endpoint.[6]
Q3: What is a typical starting dose for an auristatin-based ADC in a mouse xenograft model?
A specific starting dose for an ADC with a novel payload like this compound must be determined empirically. However, data from clinically evaluated ADCs using the related payload MMAE can provide a useful reference point. Phase I clinical trials for brentuximab vedotin (an MMAE-based ADC) used doses starting as low as 0.1 mg/kg and escalated upwards.[8] The eventual MTD in humans was determined to be 1.8 mg/kg every three weeks.[8] Therefore, for a new auristatin-based ADC in a preclinical mouse model, a conservative starting dose might be in the range of 0.1 to 0.5 mg/kg, followed by careful dose escalation.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect dosing?
The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules attached to a single antibody. It is a critical attribute of an ADC. A higher DAR means more cytotoxic agent is delivered per antibody, which can increase potency but may also increase toxicity. For example, the FDA-approved ADCs Adcetris® and Polivy® have average DARs of 4 and 3.5, respectively.[] When comparing ADCs or planning experiments, the dose is typically expressed in mg/kg of the total ADC conjugate, but the DAR must always be considered as it directly influences the molar amount of payload being administered.
Troubleshooting Guide
Q: We observed rapid (>15%) body weight loss and other signs of morbidity at our initial dose. What are the potential causes and solutions?
A: This indicates that the initial dose was above the MTD.
-
Potential Cause 1: Starting Dose Too High. The potency of this compound in your specific ADC construct (antibody, linker, and DAR) was higher than anticipated.
-
Solution 1: Dose De-escalation. Immediately cease dosing at that level. Allow a suitable washout period if animals are to be re-dosed. Redesign the study with lower dose cohorts. A new starting dose of at least 50% lower is a reasonable starting point for the next iteration.
-
Potential Cause 2: Formulation or Dosing Error. Inaccurate calculations, improper ADC formulation, or errors in the volume administered can lead to an accidental overdose.
-
Solution 2: Verify All Procedures. Double-check all calculations for dose and formulation. Ensure administration equipment (e.g., syringes) is calibrated correctly. If possible, analyze the concentration of the dosing solution to confirm it was prepared as intended.
Q: Our auristatin-based ADC shows potent in vitro cytotoxicity but has no significant anti-tumor activity in our in vivo xenograft model. What should we investigate?
A: This common issue points to problems with ADC delivery, stability, or payload release in the in vivo environment.
-
Potential Cause 1: Poor ADC Stability. The linker connecting this compound to the antibody may be unstable in circulation, leading to premature release of the payload before it reaches the tumor. This reduces tumor-specific delivery and can increase systemic toxicity.[9]
-
Solution 1: Assess In Vivo Stability. Conduct pharmacokinetic (PK) studies to measure the concentration of the intact ADC, total antibody, and free auristatin payload in the serum over time. Stable ADCs should show very little free payload in circulation.[9]
-
Potential Cause 2: Inefficient Tumor Penetration and Internalization. The ADC may not be effectively reaching or being internalized by the tumor cells. This can be due to poor tumor vascularization, high interstitial fluid pressure, or low expression of the target antigen on the cell surface.
-
Solution 2: Analyze Biodistribution. Perform a biodistribution study using a radiolabeled or fluorescently-tagged ADC. This will quantify the amount of ADC that accumulates in the tumor versus normal tissues.[9] Confirm target antigen expression in the xenograft tumors via methods like immunohistochemistry (IHC).
-
Potential Cause 3: Insufficient Payload Release. If using a cleavable linker, the necessary enzymes (e.g., cathepsins in the lysosome) may not be sufficiently active within the tumor cells to release the this compound payload.
-
Solution 3: Evaluate Linker Cleavage. This can be challenging to measure directly in vivo. In vitro assays using lysosomal extracts can provide evidence that the linker is susceptible to cleavage. Comparing efficacy with an ADC that uses a non-cleavable linker could also provide insight.
Q: We are seeing high variability in tumor response and animal tolerance within the same dose group. What could be the cause?
A: High inter-animal variability can confound results and make data interpretation difficult.
-
Potential Cause 1: Inconsistent Dosing Technique. Variations in intravenous (IV) injection success (e.g., partial subcutaneous administration) can lead to different effective doses being administered.
-
Solution 1: Standardize Administration. Ensure all personnel are highly trained in the administration technique (e.g., tail vein IV injection). Use a consistent, slow injection rate.
-
Potential Cause 2: Tumor Heterogeneity. The xenograft tumors may have variable growth rates, vascularity, or antigen expression levels across different animals, even if initiated from the same cell line.
-
Solution 2: Standardize Tumor Models. Start dosing when tumors reach a pre-defined, narrow size range (e.g., 100-150 mm³). Randomize animals into treatment groups based on tumor volume to ensure an even distribution.
-
Potential Cause 3: Instability of Dosing Solution. The ADC formulation may not be stable, leading to aggregation or degradation over the course of the dosing procedure.
-
Solution 3: Prepare Fresh Solutions. Always prepare dosing solutions fresh before each use and use them within a validated time frame.[10] Do not use solutions that appear cloudy or contain precipitates.[10]
Quantitative Data Summary
Since specific preclinical data for this compound is not widely published, the following table summarizes dosing information from well-characterized ADCs that use the closely related and highly potent auristatin payload, MMAE . This data serves as a valuable reference for understanding the typical dose ranges and toxicities of this payload class.
| ADC Name | Payload | Preclinical/Clinical Phase | Dose Range Explored | MTD / Recommended Dose | Key Observed Toxicities (Dose-Limiting) |
| Brentuximab Vedotin (Adcetris®) | MMAE | Phase I (Human) | 0.1 - 3.6 mg/kg (q3w) | 1.8 mg/kg | Neutropenia, Hyperglycemia, Thrombocytopenia[8] |
| Enfortumab Vedotin (Padcev®) | MMAE | Phase I/II (Human) | Not specified | 1.25 mg/kg | Skin reactions, Hyperglycemia, Peripheral neuropathy[8] |
| Polatuzumab Vedotin (Polivy®) | MMAE | Preclinical/Clinical | Not specified | 1.8 mg/kg (in combination) | Peripheral neuropathy, Neutropenia, Thrombocytopenia |
| Telisotuzumab Vedotin (Teliso-V) | MMAE | Phase I (Human) | Up to 2.7 mg/kg (q3w) | 2.7 mg/kg | Fatigue, Peripheral neuropathy, Nausea[11] |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in a Mouse Xenograft Model
This protocol outlines a general procedure for determining the MTD of an auristatin-based ADC.
-
Animal Model:
-
Select an appropriate mouse strain (e.g., female athymic nude mice, 6-8 weeks old).
-
Implant a relevant human cancer cell line subcutaneously. Allow tumors to grow to a volume of 100-200 mm³. While not required for a pure toxicology study, using tumor-bearing mice can reveal on-target toxicities.
-
-
Study Design (Example: 3+3 Escalation):
-
Design at least 4-5 dose cohorts. Based on reference data, starting doses could be 0.3, 1.0, 3.0, and 10 mg/kg.
-
Assign 3 mice to the lowest dose cohort.
-
Administer the ADC via the intended clinical route (typically intravenous, IV). The dosing schedule could be a single dose or once weekly for 2-3 weeks.
-
-
Monitoring:
-
Body Weight: Measure daily for the first week, then twice weekly. A body weight loss of >20% is often considered a dose-limiting toxicity (DLT).
-
Clinical Observations: Record daily observations for signs of toxicity, including changes in posture, activity, fur texture, and breathing. Use a standardized scoring system.
-
Tumor Volume: Measure twice weekly with calipers. Formula: (Length x Width²)/2.
-
-
Dose Escalation/De-escalation Logic:
-
Observe the first cohort for a set period (e.g., 7 days after the first dose).
-
If 0 of 3 mice experience a DLT: Escalate to the next dose level with 3 new mice.
-
If 1 of 3 mice experiences a DLT: Add 3 more mice to the current dose level. If the DLT rate remains ≤1 of 6 (i.e., no more DLTs in the expansion cohort), escalate to the next dose level. If ≥2 of 6 mice experience a DLT, that dose is considered to have exceeded the MTD.
-
If ≥2 of 3 mice experience a DLT: The dose has exceeded the MTD. The MTD is defined as the dose level below this one.
-
-
Endpoint:
References
- 1. books.rsc.org [books.rsc.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacologic basis for antibody-auristatin conjugate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Therapeutic Index of Auristatin-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development and evaluation of Auristatin-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for Auristatin-based ADCs and how can they be mitigated?
A1: The main drivers of off-target toxicity for Auristatin-based ADCs are:
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Premature Payload Release: The linker connecting the antibody and the Auristatin payload can be unstable in the bloodstream, leading to the systemic release of the highly potent drug, which can then harm healthy, rapidly dividing cells.[1][2] Mitigation strategies include employing more stable linker chemistries, such as tandem-cleavage linkers that require two enzymatic steps for payload release, or non-cleavable linkers.[2]
-
"On-target, off-tumor" Toxicity: The target antigen for the ADC may also be present at low levels on healthy tissues.[1] This can lead to the ADC binding to and damaging non-cancerous cells.[1] A strategy to address this is to modulate the binding affinity of the antibody; a lower affinity may reduce uptake in healthy tissues with low antigen expression while maintaining efficacy in tumors with high antigen expression.[3]
-
Non-specific Uptake: The inherent hydrophobicity of Auristatin payloads, particularly monomethyl auristatin E (MMAE), can cause the ADC to be taken up by cells non-specifically, such as by cells of the reticuloendothelial system.[1][2] This can be addressed by increasing the hydrophilicity of the ADC through the use of hydrophilic linkers (e.g., containing polyethylene glycol (PEG)) or by developing more hydrophilic Auristatin derivatives.[2][4][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the therapeutic index?
A2: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC. While a higher DAR can increase the potency of the ADC, it often leads to greater off-target toxicity.[1] This is largely because a higher payload load increases the overall hydrophobicity of the ADC, which can result in faster clearance from circulation and increased non-specific uptake by healthy tissues.[1] Optimizing the DAR, often to a value between 2 and 4, is a crucial step in balancing efficacy and safety.[1] Traditional conjugation methods can result in a heterogeneous mixture of ADCs with varying DARs.[1] Site-specific conjugation techniques are a valuable strategy to produce homogeneous ADCs with a precise and optimized DAR, leading to improved pharmacokinetics, reduced aggregation, and a better therapeutic index.[1]
Q3: What is the "bystander effect" and how can it be modulated?
A3: The bystander effect occurs when the Auristatin payload is released from the target cancer cell and diffuses into the surrounding microenvironment, where it can kill neighboring antigen-negative tumor cells.[2] While this can be therapeutically beneficial, an uncontrolled bystander effect can also harm nearby healthy cells.[2] The degree of the bystander effect can be modulated by selecting Auristatin derivatives with different membrane permeabilities. For instance, MMAE is more membrane-permeable and thus has a more pronounced bystander effect, whereas monomethyl auristatin F (MMAF), with its charged C-terminal residue, has attenuated cytotoxic activity on bystander cells due to impaired intracellular access.[2][6] Therefore, if a reduced bystander effect is desired to minimize toxicity to surrounding healthy tissue, using a less permeable derivative like MMAF can be a viable strategy.[2]
Troubleshooting Guides
Issue 1: High in vitro cytotoxicity observed in antigen-negative cell lines.
-
Question: My ADC is demonstrating significant toxicity to antigen-negative cells in my co-culture experiments. What are the potential causes and how can I address this?
-
Answer: This issue often points to premature payload release or non-specific uptake of the ADC.
-
Troubleshooting Steps:
-
Assess Linker Stability: The linker may be unstable in the culture medium, leading to the release of the free Auristatin payload, which is highly potent and can indiscriminately kill cells. It is recommended to perform a linker stability assay in plasma to evaluate the extent of premature payload release.[2]
-
Consider a More Stable Linker: If linker instability is confirmed, consider re-engineering the ADC with a more stable linker system. For example, incorporating a hydrophilic glucuronide-based trigger can reduce premature payload release.[1][4][5] Alternatively, non-cleavable linkers can be explored, although payload release will then depend on the degradation of the antibody within the target cell.[1]
-
Evaluate ADC Hydrophobicity: The hydrophobic nature of MMAE can lead to non-specific cellular uptake.[1] To counteract this, you can increase the hydrophilicity of the payload-linker construct by incorporating hydrophilic moieties like PEG into the linker or by using a more hydrophilic auristatin derivative.[1][4][5]
-
-
Issue 2: Unexpected in vivo toxicity despite promising in vitro results.
-
Question: My ADC showed high specificity and potency in vitro, but is causing significant toxicity (e.g., neutropenia, hepatotoxicity) in animal models. What are the likely reasons and what can I do?
-
Answer: In vivo toxicity that is not predicted by in vitro models is a common challenge in ADC development and can be attributed to several factors.[1] Hematotoxicity, such as neutropenia, is a known side effect of MMAE due to its effect on rapidly dividing hematopoietic cells.[1]
-
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and greater off-target toxicity.[1] Reducing the DAR, typically to a range of 2-4, can improve the therapeutic index.[1]
-
Employ Site-Specific Conjugation: Traditional conjugation methods can result in a heterogeneous mixture of ADCs. Site-specific conjugation techniques produce homogeneous ADCs with a defined DAR, which can lead to a better safety profile.[1]
-
Enhance Linker Stability: As with in vitro issues, ensure the linker is stable in circulation. Unstable linkers will release the payload systemically, causing toxicity to healthy tissues.[2]
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Incorporate Hydrophilic Moieties: The use of hydrophilic linkers or payloads can reduce non-specific uptake by healthy cells, such as those in the liver, thereby mitigating toxicity.[2][4][5] The development of hydrophilic auristatin derivatives like MMAU, a glucuronide prodrug of MMAE, has shown promise in this regard.[2][7][8]
-
-
Quantitative Data
Table 1: In Vitro Potency of Auristatin Derivatives
| Auristatin Derivative | Target Cell Line | IC50 (nM) | Reference |
| MMAE | CD30+ cell lines | ~0.02 - 0.5 | [9] |
| MMAF | Various cancer cell lines | 100 - 250 | [9] |
| MMAF-OMe | Various cancer cell lines | < 0.001 - 0.01 | [9] |
| MMAU-based ADC | HER2+ cell lines | low-picomolar | [8] |
| Novel MMAF analogue (18d) | HCT116 | Enhanced vs. MMAF | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This assay is used to determine the potency of an ADC against antigen-positive and antigen-negative cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well plates
-
ADC, non-targeting control ADC, and free Auristatin payload
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control ADC, and free payload in culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for a tubulin inhibitor like MMAE).[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., absorbance, luminescence).
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This study is designed to determine the highest dose of an ADC that can be administered to animals without causing unacceptable toxicity.
-
Materials:
-
Healthy, age- and weight-matched rodents (e.g., mice or rats)
-
ADC construct in a sterile, injectable vehicle
-
Appropriate caging and husbandry facilities
-
Calibrated balance for weighing animals
-
-
Methodology:
-
Acclimation: Acclimate animals to the facility for at least one week.
-
Group Allocation: Randomize animals into dose groups, including a vehicle control group.
-
Dose Selection: Select a range of doses based on in vitro potency and data from similar ADCs.
-
Administration: Administer the ADC via the intended clinical route (typically intravenous injection).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a certain percentage of body weight loss (e.g., 15-20%) and does not result in mortality or severe clinical signs.
-
Necropsy and Histopathology: At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to identify any treatment-related toxicities.
-
Visualizations
Caption: Mechanism of action for an Auristatin-based ADC.
Caption: Key strategies to improve the therapeutic index of Auristatin ADCs.
Caption: A typical experimental workflow for ADC development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Synthetic Auristatins
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the common challenge of batch-to-batch variability in synthetic auristatins. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify potential causes of variability and provide systematic approaches to ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in synthetic auristatins?
A1: The most common sources of variability in synthetic auristatins, which are complex synthetic peptides, can be categorized into three main areas:
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Manufacturing and Synthesis: Minor changes in reaction conditions, purity of starting materials, and post-synthesis purification methods can lead to differences in the final product.
-
Purity and Impurity Profile: The percentage of the active auristatin compound versus related impurities can differ between batches. Even small amounts of certain impurities can impact biological activity.
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Storage and Handling: Auristatins can be sensitive to temperature, light, and moisture. Inconsistent storage conditions or handling practices can lead to degradation over time, affecting the potency of different batches.
Q2: How can I confirm if the observed experimental differences are due to batch-to-batch variability of the auristatin?
A2: To confirm that the variability originates from the synthetic auristatin, a systematic approach is recommended. This involves re-evaluating the quality of the different batches and performing head-to-head comparisons in your experimental setup. Key steps include physicochemical analysis and in-vitro assays.
Q3: What are the acceptable levels of variability between batches of synthetic auristatins for preclinical research?
A3: While there are no universal standards for preclinical research, a general guideline is to aim for key quality attributes to be within a ±10-20% range between batches. However, the acceptable level of variability is highly dependent on the specific assay and its inherent sensitivity. It is crucial to establish internal acceptance criteria based on historical data and the requirements of your specific application.
Troubleshooting Guide
Issue: Decreased Potency or Inconsistent Results in Cell-Based Assays
If you observe a significant drop in potency (e.g., a shift in IC50 values) or inconsistent results between different batches of synthetic auristatin, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent auristatin activity.
Data Presentation: Example Batch Comparison
When investigating batch-to-batch variability, it is crucial to systematically compare the key quality attributes of the batches . The following table provides an example of how to present this data.
| Quality Attribute | Batch A (Old) | Batch B (New) | Acceptance Criteria | Result |
| Purity (HPLC) | 98.5% | 95.2% | ≥ 95% | Pass |
| Identity (Mass Spec) | Confirmed | Confirmed | Conforms to structure | Pass |
| Concentration (UV-Vis) | 10.1 mM | 9.9 mM | ± 10% of target | Pass |
| In-vitro Potency (IC50) | 1.5 nM | 5.8 nM | ≤ 2-fold difference | Fail |
In this example, while the physicochemical properties meet the acceptance criteria, the in-vitro potency of Batch B is significantly lower than that of Batch A, indicating a functional difference that could explain the inconsistent experimental results.
Experimental Protocols
Protocol 1: Comparative Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of different synthetic auristatin batches and compare their impurity profiles.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve each auristatin batch in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Perform serial dilutions in the mobile phase to a working concentration suitable for the detector's linear range.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the main compound and all impurities.
-
Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.
-
Compare the chromatograms to identify any new or significantly different impurity peaks between batches.
-
Protocol 2: Head-to-Head In-Vitro Potency Assay
Objective: To directly compare the biological activity of different auristatin batches in a controlled cell-based assay.
Methodology:
-
Cell Culture:
-
Culture a cancer cell line known to be sensitive to auristatins (e.g., SK-BR-3 for an anti-HER2 ADC payload) under standard conditions.
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare stock solutions of each auristatin batch in DMSO.
-
Perform a serial dilution series for each batch to cover a range of concentrations expected to span the full dose-response curve.
-
-
Cell Treatment:
-
Treat the cells with the diluted auristatin compounds from each batch in parallel on the same plate to minimize plate-to-plate variability.
-
Include untreated and vehicle-only (DMSO) controls.
-
-
Viability Assay:
-
After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for each batch and calculate the IC50 values using a non-linear regression model.
-
Directly compare the IC50 values to determine if there is a significant difference in potency between the batches.
-
Caption: Workflow for comparative in-vitro potency testing.
Technical Support Center: Optimizing Cell Viability Assays for Auristatin Payloads
Welcome to the technical support center for optimizing cell viability assays involving auristatin-based antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro cytotoxicity experiments with auristatin payloads like Auristatin23.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it impact cell viability?
A1: this compound is a potent anti-mitotic agent.[1] It functions by inhibiting the polymerization of tubulin, a crucial component of microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces programmed cell death, or apoptosis.[1] Therefore, cell viability assays for this compound should be sensitive to changes in cell proliferation and apoptotic pathways.
Q2: Which cell viability assay is best suited for this compound?
A2: The optimal assay depends on your specific experimental goals.
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Metabolic assays (MTT, MTS, XTT): These colorimetric assays are widely used to measure the metabolic activity of viable cells.[2] They are robust and cost-effective for initial screening. However, it's important to be aware of potential interference from the compound itself.[3][4]
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Luminescent ATP assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, a direct indicator of metabolically active cells, and are generally more sensitive than colorimetric methods.[5][6]
-
Apoptosis assays (e.g., Caspase-Glo® 3/7): Since auristatins induce apoptosis, measuring the activity of key executioner caspases like caspase-3 and -7 can provide mechanistic insights into the cytotoxic effect.[7]
-
Real-time viability assays: These assays allow for the continuous monitoring of cell viability over time, providing a more dynamic understanding of the cytotoxic effects.[6]
Q3: My IC50 values for an this compound-ADC are inconsistent between experiments. What are the likely causes?
A3: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Density and Health: The initial number of cells seeded and their growth phase can significantly affect the results.[1] It is crucial to use cells in the logarithmic growth phase and maintain consistent seeding densities.[8]
-
Reagent Preparation and Storage: Improper storage of the auristatin conjugate can lead to its degradation. Always follow the manufacturer's storage recommendations and avoid repeated freeze-thaw cycles.[1]
-
Incubation Time: The cytotoxic effects of auristatins are time-dependent.[1] Consistent incubation periods are essential for reproducible IC50 values.[1]
-
Assay Protocol Variability: Even minor changes in the protocol, such as incubation times with detection reagents or washing steps, can introduce variability.[1]
-
Cell Line Instability: Cancer cell lines can undergo genetic drift over multiple passages, which may alter their sensitivity to the drug.[1]
Q4: I am observing unexpectedly high cell viability at high concentrations of my this compound conjugate, resulting in a U-shaped dose-response curve. What could be the reason?
A4: This phenomenon can be an artifact of the assay. At high concentrations, the compound may precipitate out of the solution, which can interfere with the optical readings of the assay, leading to an artificially inflated signal for cell viability.[9] It is also possible that the compound itself chemically interacts with and reduces the assay reagent (e.g., MTT), leading to a color change independent of cellular activity.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in Control Wells | - Contamination of media or reagents.[10]- High cell density in control wells.[10]- Bubbles in the wells.[10] | - Use fresh, sterile reagents and regularly test for mycoplasma.- Optimize cell seeding density to avoid overgrowth.- Carefully inspect plates for bubbles and remove them with a sterile needle if necessary. |
| Low Cytotoxicity (High IC50 Value) | - Degraded cytotoxic agent.[1]- Cell line is resistant to the drug.[1]- Insufficient incubation time.[1] | - Aliquot the auristatin conjugate upon receipt and store as recommended.- Verify the expression of the target antigen if using an ADC. Consider a more sensitive cell line.- Perform a time-course experiment to determine the optimal incubation time. |
| High Variability Between Replicate Wells | - Uneven cell seeding.[1] - "Edge effect" in the 96-well plate.[8]- Incomplete solubilization of formazan crystals (in MTT assays). | - Ensure a homogenous single-cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.- Ensure thorough mixing and sufficient volume of the solubilization solution. |
| No Dose-Dependent Cytotoxicity Observed | - The compound is not cytotoxic at the tested concentrations.- The compound is not soluble in the culture medium.[9] | - Test a broader range of concentrations.- Confirm the solubility of the compound in your assay medium. Consider using a different solvent, ensuring the final concentration is not toxic to the cells. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a standard method for assessing cell viability based on metabolic activity.[1][2]
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caspase-Glo® 3/7 Assay
This protocol outlines the measurement of caspase-3 and -7 activities, key markers of apoptosis.[7]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: A generalized workflow for assessing cell viability after treatment with this compound.
Caption: A logical approach to troubleshooting inconsistent IC50 values in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Scaling Up Auristatin Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of auristatins, a potent class of cytotoxic agents used in antibody-drug conjugates (ADCs). While focusing on common challenges applicable to the auristatin family, this document addresses issues you might face when moving from bench-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up auristatin synthesis?
A1: The primary challenges in scaling up auristatin synthesis include maintaining stereochemical integrity across multiple chiral centers, managing the purification of the final product and intermediates, ensuring the consistency of peptide coupling reactions, and handling the high cytotoxicity of the compounds safely. The complex multi-step nature of the synthesis often leads to a decrease in overall yield at larger scales.
Q2: Why is purification a significant hurdle in auristatin scale-up?
A2: Purification, typically by chromatography, is a major bottleneck in scaling up auristatin synthesis. The methods used at the lab scale, such as silica gel chromatography, are often not economically or practically viable for large-scale production due to high solvent consumption and cost. Developing alternative purification methods like crystallization or reverse-phase chromatography that are amenable to scale-up is a critical consideration.
Q3: How does the cytotoxicity of auristatins impact the scale-up process?
A3: Auristatins are highly potent cytotoxic agents, which necessitates specialized handling procedures and containment facilities to ensure operator safety. The infrastructure required for safe handling, including isolated synthesis suites and personal protective equipment (PPE), adds complexity and cost to the scale-up process. All waste streams must also be appropriately deactivated, which can be a significant logistical challenge at a larger scale.
Q4: Are there specific reaction steps that are particularly problematic during scale-up?
A4: Yes, the peptide coupling steps to link the various amino acid and other building blocks of the auristatin molecule can be challenging to scale up. These reactions require precise control of stoichiometry, temperature, and mixing to avoid side reactions and ensure high conversion. Reagents used in these steps can also be expensive and may have limited stability in large quantities. Additionally, steps involving organometallic reagents can be difficult to manage at scale due to their reactivity and sensitivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of auristatin synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Overall Yield | - Incomplete reactions at one or more steps.- Degradation of intermediates or final product.- Loss of material during transfers and workups at a larger scale.- Suboptimal purification methods. | - Re-optimize reaction conditions (temperature, concentration, reaction time) for each problematic step at the target scale.- Implement in-process controls (e.g., HPLC) to monitor reaction completion.- Evaluate the stability of intermediates and store them under appropriate conditions (e.g., low temperature, inert atmosphere).- Minimize transfers and optimize workup procedures to reduce physical losses.- Develop and validate a scalable purification strategy, such as crystallization or preparative HPLC. |
| Presence of Diastereomeric Impurities | - Epimerization at chiral centers during reaction or workup.- Use of chirally impure starting materials. | - Carefully select coupling reagents and non-nucleophilic bases to minimize epimerization.- Control reaction temperature, as higher temperatures can increase the rate of epimerization.- Ensure the chiral purity of all starting materials and intermediates through rigorous analytical testing.- Develop analytical methods (e.g., chiral HPLC) to detect and quantify diastereomeric impurities. |
| Inconsistent Peptide Coupling | - Poor solubility of reactants at higher concentrations.- Inefficient mixing in larger reaction vessels.- Degradation of coupling reagents. | - Screen for suitable solvent systems that ensure the solubility of all reactants at the desired scale.- Characterize the impact of mixing parameters (e.g., impeller type, agitation speed) on the reaction outcome.- Use freshly prepared or properly stored coupling reagents and verify their activity before use. |
| Difficulty in Final Product Isolation | - Amorphous nature of the final product, preventing crystallization.- Co-elution of impurities during chromatography. | - Explore different solvent/anti-solvent systems to induce crystallization.- If crystallization is not feasible, optimize the preparative HPLC method by adjusting the mobile phase, gradient, and stationary phase to improve resolution.- Consider alternative purification techniques like countercurrent chromatography. |
Experimental Protocols
General Protocol for a Peptide Coupling Step at Scale
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen or argon.
-
Reagent Charging: Charge the vessel with the N-terminally protected amino acid or peptide fragment and a suitable solvent (e.g., dichloromethane, dimethylformamide).
-
Activation: Cool the mixture to the desired temperature (e.g., 0 °C) and add the coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir for a defined activation period.
-
Addition of Amine: Slowly add a solution of the C-terminally protected amino acid or peptide fragment to the activated mixture.
-
Reaction Monitoring: Maintain the reaction temperature and monitor the progress by a suitable analytical method (e.g., HPLC, TLC) until completion.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Separate the organic layer, and wash sequentially with mild acid, base, and brine.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude coupled product.
-
Purification: Purify the crude product using the pre-developed scalable method (e.g., crystallization, preparative HPLC).
Visualizations
Caption: Generalized workflow for the synthesis of an auristatin analogue.
Caption: Troubleshooting decision tree for addressing low yield in synthesis.
Validation & Comparative
A Comparative Guide to Auristatin Cytotoxicity: MMAE vs. MMAF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two prominent auristatin derivatives used as payloads in antibody-drug conjugates (ADCs): monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While the initial topic of interest included "Auristatin23," a thorough review of published scientific literature did not yield specific cytotoxicity data for a compound with this designation. Therefore, this comparison focuses on the well-documented and clinically relevant MMAE and MMAF to illustrate the key differentiators within the auristatin class of payloads.
Auristatins are synthetic analogs of the potent natural product dolastatin 10.[1] They are highly effective cytotoxic agents that function by inhibiting tubulin polymerization, a critical process for cell division.[1][][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[1][] Their sub-nanomolar potency makes them ideal for targeted delivery to cancer cells via ADCs.[][4]
Mechanism of Action: Tubulin Inhibition
The cytotoxic effect of auristatin-based ADCs is initiated when the monoclonal antibody component of the ADC binds to a specific antigen on a cancer cell's surface. This is followed by the internalization of the ADC-antigen complex into the cell. Inside the cell's lysosomes, the linker connecting the antibody to the auristatin payload is cleaved, releasing the active drug into the cytoplasm. The freed auristatin then binds to tubulin, preventing the formation of microtubules. This disruption of the cellular skeleton is what ultimately leads to mitotic arrest and cell death.[1][3][5]
Comparative Cytotoxicity Data: MMAE vs. MMAF
The primary difference between MMAE and MMAF is at the C-terminus, where MMAF has a charged phenylalanine residue, making it less membrane-permeable than the more lipophilic MMAE.[1] This structural difference influences their cytotoxic activity and their ability to induce "bystander killing"—where the payload diffuses out of the target cell to kill neighboring antigen-negative cells. MMAE, being more permeable, is generally associated with a more potent bystander effect.
The following table summarizes the in vitro cytotoxicity (IC50 values) of MMAE in various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions such as cell lines, incubation times, and assay methods.[1]
| Cell Line | Cancer Type | MMAE IC50 (nM) | Reference(s) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [6] |
| HEK293 | Kidney | 4.24 ± 0.37 | [6] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | [7] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | [7] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | [7] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | [7] |
| MDA-MB-468 | Breast Cancer | Potent cytotoxicity observed | [8] |
| MDA-MB-453 | Breast Cancer | Less potent than in MDA-MB-468 | [8] |
Experimental Protocols: In Vitro Cytotoxicity Assessment
A standardized methodology is crucial for accurately determining and comparing the cytotoxicity of ADC payloads. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an auristatin compound on a cancer cell line.
Materials:
-
Target cancer cell lines (e.g., SKBR3, BxPC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Auristatin payload (MMAE or other)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11][12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[10][11]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10][11]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Incubate overnight in the dark at 37°C.[11]
-
-
Data Acquisition and Analysis:
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Auristatin Showdown: A Comparative Guide to MMAE and MMAF in ADC Efficacy
For researchers, scientists, and drug development professionals, the choice of cytotoxic payload is a pivotal decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the most prominent payloads are the auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). While structurally similar, a subtle chemical distinction imparts significant differences in their biological activity, influencing ADC potency, bystander effect, and overall therapeutic strategy. This guide provides an objective, data-driven comparison of MMAE and MMAF to inform payload selection in ADC development.
At a Glance: Key Physicochemical and Biological Differences
The primary structural difference between MMAE and MMAF lies at the C-terminus of the peptide. MMAF possesses a charged phenylalanine residue, rendering it more hydrophilic, whereas MMAE has a neutral, uncharged moiety, making it more lipophilic.[1][] This seemingly minor alteration has profound consequences for their cell membrane permeability and, subsequently, their mechanisms of action.[1]
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Chemical Nature | More hydrophobic, neutral molecule[3] | Hydrophilic, negatively charged at physiological pH[4] |
| Cell Membrane Permeability | High[1] | Low[1] |
| Bystander Killing Effect | Potent[1] | Minimal to none[1] |
| In Vitro Potency (as free drug) | Generally more potent (lower IC50)[][4] | Generally less potent (higher IC50)[4] |
Mechanism of Action: A Shared Pathway with a Divergent Impact
Both MMAE and MMAF are highly potent synthetic analogs of the natural antimitotic agent dolastatin 10.[1][5] They function by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[1][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]
The general mechanism for an auristatin-based ADC is as follows:
-
Binding: The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Trafficking and Cleavage: The complex is trafficked to the lysosome, where the linker connecting the mAb to the auristatin payload is cleaved by lysosomal enzymes.
-
Payload Release and Action: The active auristatin payload is released into the cytoplasm, where it binds to tubulin, leading to the disruption of microtubule dynamics and subsequent cell death.
The critical divergence in their impact arises after the payload is released. Due to its high membrane permeability, MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cells.[1] This "bystander effect" is a significant advantage when treating heterogeneous tumors where not all cells express the target antigen.[6] In contrast, the charged nature of MMAF severely restricts its ability to cross cell membranes, resulting in a minimal to negligible bystander effect.[1]
Comparative Performance Analysis
In Vitro Cytotoxicity
Head-to-head comparisons of MMAE and MMAF as free drugs consistently demonstrate the higher potency of MMAE across various cancer cell lines.[4] This is attributed to its greater ability to penetrate cell membranes. However, when conjugated to an antibody, the potency of MMAF is significantly enhanced, often approaching that of MMAE-ADCs in antigen-positive cells.
| Cell Line | ADC Target | MMAE-ADC IC50 (ng/mL) | MMAF-ADC IC50 (ng/mL) | Reference |
| Karpas 299 (Anaplastic Large Cell Lymphoma) | CD30 | ~2-55 (depending on DAR) | Potently cytotoxic | [4] |
| JIMT-1 (Breast Cancer, MDR1+) | HER2 | 1.023 (DAR 2) | 0.213 (DAR 2) | [1] |
| NCI-N87 (Gastric Cancer) | HER2 | - | 0.09 (as T-MMAF) | [3] |
| OE19 (Esophageal Cancer) | HER2 | - | 0.18 (as T-MMAF) | [3] |
Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions (e.g., antibody, linker, drug-to-antibody ratio (DAR), cell line, and assay duration). The data presented here is for illustrative purposes.
In Vivo Efficacy
The differential bystander effect observed in vitro translates to distinct in vivo efficacy profiles, particularly in tumors with heterogeneous antigen expression.
| Xenograft Model | Key Findings | Reference |
| Admixed CD30+ and CD30- lymphoma | An MMAE-ADC (cAC10-vcMMAE) induced complete tumor remission, demonstrating potent bystander killing of the CD30- cells. | [4] |
| Admixed CD30+ and CD30- lymphoma | The corresponding MMAF-ADC (cAC10-vcMMAF) failed to control tumor growth, indicating a lack of a significant bystander effect in vivo. | [4] |
| Homogeneous HER2-expressing tumors | In tumors with uniform antigen expression, MMAF-ADCs can be as effective as MMAE-ADCs. | [1] |
| HER2-expressing tumors | MMAF anti-HER2 conjugates had less drug accumulated in the normal tissue surrounding tumors compared with MMAE, suggesting a potentially wider therapeutic window. | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., antigen-positive and antigen-negative)
-
Complete cell culture medium
-
96-well plates
-
ADC constructs (MMAE-ADC and MMAF-ADC) and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the MMAE-ADC, MMAF-ADC, and control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effects of the payload to manifest (typically 72-96 hours for auristatins).[7]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line(s) for tumor implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. For bystander effect studies, an admixed population of antigen-positive and antigen-negative cells can be used.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize the mice into treatment groups (e.g., vehicle control, MMAE-ADC, MMAF-ADC).
-
ADC Administration: Administer the ADCs, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess tumor growth inhibition. Survival analysis can also be performed.
References
- 1. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Auristatin23: A New Frontier in ADC Payload Potency and Therapeutic Window
For researchers, scientists, and drug development professionals, the quest for more effective and safer antibody-drug conjugates (ADCs) is a continuous journey. A critical component of an ADC's success lies in its cytotoxic payload. This guide provides an in-depth validation of Auristatin23, a novel and potent auristatin-class payload, comparing its performance against established ADC payloads such as Monomethyl Auristatin E (MMAE), Monomethyl Auristatin F (MMAF), and the maytansinoid DM1.
This comparison guide synthesizes available preclinical data to offer an objective analysis of this compound's efficacy, potency, and bystander effect. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this guide aims to equip researchers with the critical information needed to evaluate the potential of this compound for their next-generation ADC development.
Unveiling this compound: A Novel Hydrophilic Auristatin Payload
Auristatins are highly potent synthetic analogs of the natural product dolastatin 10. They function as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] While auristatins like MMAE are clinically validated and highly effective, their hydrophobic nature can lead to challenges such as ADC aggregation and faster clearance from circulation.[2]
This compound represents a new generation of auristatin derivatives, engineered for improved hydrophilicity. This key modification aims to enhance the pharmacokinetic properties of the ADC, allowing for higher drug-to-antibody ratios (DAR) without compromising stability, and potentially leading to a wider therapeutic window.[2][3]
Comparative In Vitro Cytotoxicity
The in vitro potency of an ADC payload is a crucial determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ADCs conjugated with this compound (represented by the novel hydrophilic auristatin, MMAU), MMAE, MMAF, and DM1 across various cancer cell lines. It is important to note that direct comparisons across different studies should be made with caution, as the specific antibody, linker, DAR, and experimental conditions can influence the observed potency.
| Payload | Antibody Target | Cancer Cell Line | IC50 (pM) | Reference |
| This compound (as MMAU) | HER2 | HCC1954 (Breast Cancer) | 60 | [2] |
| T-DM1 (DM1) | HER2 | Gastric Cancer Tumoroids | ~10-18x less effective than MMAU ADC | [2] |
| MMAE | CD30 | L540cy (Hodgkin Lymphoma) | Not specified, but potent | [4] |
| MMAF | CD30 | L540cy (Hodgkin Lymphoma) | Less potent than MMAE | [4] |
The Bystander Effect: Expanding the Therapeutic Reach
The bystander effect, where the cytotoxic payload diffuses from the target antigen-positive cell to kill neighboring antigen-negative cells, is a critical mechanism for treating heterogeneous tumors. This effect is largely dependent on the cell permeability of the payload.
A key advantage of the hydrophilic this compound (MMAU) is its ability to be metabolized within the target cell to a membrane-permeable form (MMAE), thus enabling a potent bystander effect.[2] This is in contrast to other hydrophilic payloads like MMAF, which exhibit reduced bystander killing due to their charged nature that limits cell permeability.[2]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of auristatin-based ADCs and the experimental workflows for their validation.
Caption: Mechanism of action of an this compound-based ADC.
Caption: General experimental workflow for ADC validation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of ADC validation. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of an ADC, which is a measure of its potency against a cancer cell line.
Materials:
-
Target cancer cell line (e.g., HCC1954)
-
Complete cell culture medium
-
ADC constructs (e.g., anti-HER2-Auristatin23)
-
Control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Remove the old medium and add the ADC-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., HCC1954)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., Jurkat-GFP)
-
Complete cell culture medium
-
ADC construct
-
Control antibody
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed the Ag- fluorescent cells at a constant density in a 96-well plate. Co-culture with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 1:3). Include control wells with only Ag- cells.
-
ADC Treatment: After 24 hours, treat the co-cultures and control wells with the ADC at a concentration known to be cytotoxic to the Ag+ cells but with minimal direct effect on the Ag- cells.
-
Incubation: Incubate the plates for an extended period (e.g., 5-7 days) to allow for the bystander effect to manifest.
-
Viability Assessment: Monitor the viability of the Ag- fluorescent cells over time using fluorescence microscopy or a high-content imaging system.
-
Data Analysis: Quantify the reduction in the number of viable Ag- fluorescent cells in the co-cultures treated with the ADC compared to the controls. A significant reduction indicates a bystander effect.
Conclusion: The Promise of this compound
The preclinical data available for novel hydrophilic auristatins, represented here as this compound, suggests a significant advancement in ADC payload technology. The ability to achieve a high drug-to-antibody ratio while maintaining favorable pharmacokinetic properties and a potent bystander effect positions this compound as a highly promising candidate for the development of next-generation ADCs.[2][3] Its enhanced hydrophilicity may translate to a better safety profile and a wider therapeutic window, addressing some of the key challenges in current ADC development. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to other established payloads.
References
A Preclinical Showdown: The Efficacy of a Novel Auristatin-Based ADC Versus Traditional Chemotherapy in Ovarian and Endometrial Cancers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of a novel auristatin-based antibody-drug conjugate (ADC), CLDN6-23-ADC, against the traditional chemotherapy standard-of-care, paclitaxel and carboplatin, in Claudin-6 (CLDN6) positive ovarian and endometrial cancer models.
This guide synthesizes available preclinical data to offer an objective comparison, detailing experimental methodologies and visualizing key mechanisms to inform future research and development in targeted cancer therapies. While a direct head-to-head preclinical study is not yet available, this guide presents data from studies on each therapeutic modality to provide a comprehensive overview.
Executive Summary
Antibody-drug conjugates represent a significant advancement in targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1] Auristatins, a class of highly potent microtubule-disrupting agents, are frequently utilized as payloads in ADCs.[1] This guide focuses on CLDN6-23-ADC, an investigational ADC targeting Claudin-6, a protein highly expressed in ovarian and endometrial cancers with limited to no expression in normal adult tissues.[2][3][4] The cytotoxic payload of CLDN6-23-ADC is monomethyl auristatin E (MMAE), a derivative of auristatin.[2]
The current standard-of-care for advanced or recurrent ovarian and endometrial cancers is a combination of platinum-based chemotherapy, such as carboplatin, and a taxane, such as paclitaxel.[2][5][6] This regimen, while effective for many patients, is associated with significant systemic toxicities.[5][6] This comparison aims to highlight the preclinical potential of a targeted approach with an auristatin-based ADC in cancers where a clear tumor-associated antigen is present.
Mechanism of Action: Targeted Toxin Delivery vs. Systemic Cytotoxicity
The fundamental difference in the efficacy of an auristatin-based ADC and traditional chemotherapy lies in their mechanisms of action.
CLDN6-23-ADC: An Auristatin-Powered "Magic Bullet"
CLDN6-23-ADC leverages the specificity of a monoclonal antibody to target the CLDN6 protein on the surface of cancer cells.[2][7] Upon binding to CLDN6, the ADC is internalized by the cancer cell.[2][3] Inside the cell, the MMAE payload is released from the antibody through the cleavage of its linker.[2] MMAE then exerts its potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for cell division. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1]
Traditional Chemotherapy: Paclitaxel and Carboplatin
Paclitaxel and carboplatin are administered systemically and affect all rapidly dividing cells in the body, leading to both anti-tumor effects and common chemotherapy-related side effects.
-
Paclitaxel: This agent also targets microtubules but, in contrast to MMAE, it hyper-stabilizes them, preventing the dynamic instability required for chromosome segregation during mitosis. This also leads to cell cycle arrest and apoptosis.[1]
-
Carboplatin: As a platinum-based agent, carboplatin cross-links DNA, leading to the inhibition of DNA replication and transcription, which ultimately induces cell death.[8]
The combination of these two agents provides a multi-pronged attack on cancer cells.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the preclinical efficacy of CLDN6-23-ADC and traditional chemotherapy in ovarian and endometrial cancer models. It is important to note that these data are from separate studies and not from a direct head-to-head comparison.
Table 1: Preclinical Efficacy of CLDN6-23-ADC in CLDN6-Positive Xenograft Models
| Cancer Type | Model | Treatment and Dosage | Key Findings | Reference |
| Ovarian Cancer | OV90 Xenograft | CLDN6-23-ADC (2.5 mg/kg, IV, once weekly for 3 weeks) | Significant tumor regression observed. | [2] |
| Endometrial Cancer | ARK2 Xenograft | CLDN6-23-ADC (5.0 mg/kg, IV, once weekly for 3 weeks) | Sustained tumor regression observed. | [2] |
| Ovarian Cancer | Patient-Derived Xenograft (PDX) | CLDN6-23-ADC | Markedly enhanced survival. | [2][7] |
Table 2: Preclinical Efficacy of Traditional Chemotherapy in Ovarian Cancer Xenograft Models
| Cancer Type | Model | Treatment and Dosage | Key Findings | Reference |
| Ovarian Cancer | OVCAR8 Xenograft | Carboplatin (1.8 mg/kg) + Paclitaxel (4.0 mg/kg) via cMLVs, IV, on days 0, 3, 6, 9 | Potent antitumor effect. | [9] |
| Ovarian Cancer | High-Grade Serous Ovarian Carcinoma PDX (OV-41) | Paclitaxel (15 mg/kg, IP) + Carboplatin (50 mg/kg, IP) | Significantly decreased tumor weight (p=0.008). | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
CLDN6-23-ADC Xenograft Efficacy Studies [2]
-
Animal Models: 6-week-old female CD-1 athymic nude mice or NOD/SCID gamma (NSG) mice were used.
-
Tumor Implantation: Human cancer cell lines (1 x 10^7 cells per mouse) were injected to establish xenograft models. For patient-derived xenografts (PDXs), tumor fragments were implanted.
-
Treatment Initiation: Treatment commenced when tumors reached an average size of 150 to 300 mm³.
-
Drug Administration: CLDN6-23-ADC was diluted in sterile saline and administered intravenously (IV) via the tail vein at doses ranging from 2.5 to 5 mg/kg, once weekly. The control group received a non-targeting human IgG1 antibody.
-
Efficacy Assessment: Tumor volumes were measured with calipers three times per week. Survival was also monitored in PDX models.
Traditional Chemotherapy (Paclitaxel and Carboplatin) Xenograft Efficacy Study [10]
-
Animal Models: Female BALB/C-nude mice, 6-8 weeks old, were used for the patient-derived xenograft model of high-grade serous ovarian carcinoma (OV-41).
-
Tumor Implantation: Primary EOC tissues were implanted via the subrenal capsule.
-
Treatment Groups: Mice were divided into a treatment group and a phosphate-buffered saline control group (n=5 per group).
-
Drug Administration: Paclitaxel (15 mg/kg) and carboplatin (50 mg/kg) were administered intraperitoneally (IP). Paclitaxel was given 30 minutes prior to carboplatin.
Conclusion
The preclinical data presented in this guide suggests that the auristatin-based ADC, CLDN6-23-ADC, demonstrates robust anti-tumor activity in CLDN6-positive ovarian and endometrial cancer models, leading to significant tumor regression and enhanced survival.[2][7] Traditional chemotherapy with paclitaxel and carboplatin also shows significant efficacy in preclinical models of ovarian cancer.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Efficacy of the Antibody–Drug Conjugate CLDN6–23-ADC for the Treatment of CLDN6-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Efficacy of the Antibody-Drug Conjugate CLDN6-23-ADC for the Treatment of CLDN6-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLDN6-23-ADC shows promise for ovarian, endometrial tumors | BioWorld [bioworld.com]
- 5. "Carboplatin and Paclitaxel for Advanced Endometrial Cancer: Final Over" by David S Miller, Virginia L Filiaci et al. [digitalcommons.providence.org]
- 6. Carboplatin and Paclitaxel for Advanced Endometrial Cancer: Final Overall Survival and Adverse Event Analysis of a Phase III Trial (NRG Oncology/GOG0209) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Co-delivery of carboplatin and paclitaxel via cross-linked multilamellar liposomes for ovarian cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01100H [pubs.rsc.org]
- 10. Paclitaxel and Carboplatin (TC) Regimen for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Auristatin Linkers in Antibody-Drug Conjugates
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of linkers in the design and performance of Auristatin-based Antibody-Drug Conjugates (ADCs).
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For Auristatin-based ADCs, a class of potent anti-cancer agents, the choice of linker technology dictates the stability, potency, and overall therapeutic index of the conjugate. This guide provides a head-to-head comparison of different Auristatin linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
Linker Technology: A Pivotal Component in ADC Design
Linkers are broadly categorized into two main types: cleavable and non-cleavable. Cleavable linkers are designed to release the cytotoxic payload upon encountering specific conditions within the target cell, such as the presence of certain enzymes or a lower pH.[1][2][3] Non-cleavable linkers, on the other hand, release the drug upon lysosomal degradation of the antibody, resulting in a payload-linker-amino acid complex.[1][4] The choice between these two strategies has profound implications for the ADC's mechanism of action, efficacy, and safety profile.
Cleavable Linkers: Tailored Drug Release
Protease-sensitive dipeptide linkers are a hallmark of Auristatin-based ADCs. The most extensively studied and clinically validated dipeptide linker is valine-citrulline (Val-Cit).[2][5][6][7] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][7][8] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.
Comparative In Vitro Cytotoxicity of Dipeptide Linkers
The choice of the dipeptide sequence can significantly impact the potency of the resulting ADC. The following table summarizes the in vitro cytotoxicity of various C-terminal dipeptide Auristatin F (AF) ADCs against a panel of CD70-positive cell lines.
| Linker-Payload | Cell Line | IC50 (ng/mL) |
| AF-Asn-(D)Lys | 786-O | 12 |
| Caki-1 | 10 | |
| AF-Met-(D)Lys | 786-O | 11 |
| Caki-1 | 14 | |
| AF-Val-Cit | 786-O | 34 |
| Caki-1 | 24 | |
| AF-Val-Lys | 786-O | 23 |
| Caki-1 | 20 | |
| AF-Val-Arg | 786-O | 45 |
| Caki-1 | 35 | |
| 1F6-Val-Cit-PABC-MMAF | 786-O | 35 |
| Caki-1 | 25 |
Data adapted from Doronina et al., Bioconjugate Chem., 2008.[5]
In Vivo Efficacy and Tolerability of Dipeptide Linkers
The stability of the linker in vivo is crucial for maximizing drug delivery to the tumor and minimizing systemic toxicity. Comparative studies have shown that Val-Cit and valine-alanine (Val-Ala) linkers exhibit greater serum stability and superior therapeutic activity compared to valine-lysine (Val-Lys) and valine-arginine (Val-Arg) linkers.[6] The maximum tolerated dose (MTD) is a key indicator of an ADC's safety profile. The table below highlights the MTDs for various dipeptide-linked AF ADCs.
| Linker-Payload | MTD (mg/kg) |
| AF-Met-(D)Lys-1F6 | 100 |
| AF-Asn-(D)Lys-1F6 | 100 |
| AF-Met-Lys-1F6 | 50 |
| AF-Asn-Lys-1F6 | 50 |
Data adapted from Doronina et al., Bioconjugate Chem., 2008.[5]
Non-Cleavable Linkers: Enhanced Stability
Non-cleavable linkers offer a distinct approach to ADC design, relying on the complete degradation of the antibody in the lysosome to release the active drug conjugate.[1][4] This strategy generally leads to improved plasma stability and can be advantageous for payloads that retain potency when attached to a linker and an amino acid residue.[4]
Impact of Conjugation Site on Non-Cleavable Linker Stability
A critical consideration for non-cleavable linkers is the site of conjugation on the antibody, which can significantly influence the stability and efficacy of the ADC.[1][9] A study utilizing a non-cleavable Amino-PEG6-based linker with monomethyl auristatin D (MMAD) demonstrated position-dependent degradation of the payload in rodent plasma.[9]
The following table summarizes the in vitro cytotoxicity of a site-specifically conjugated non-cleavable ADC before and after in vivo exposure in mice, highlighting the impact of the conjugation site on stability and potency.
| Conjugate | Treatment | IC50 (nM) |
| C16 Site A-PEG6-C2-MMAD | Untreated | 0.3 |
| In vivo exposed | 4.9 | |
| C16 Site I-PEG6-C2-MMAD | Untreated | 0.4 |
| In vivo exposed | 0.6 |
Data adapted from Dorywalska et al., PLOS One, 2015.[1]
The Role of Hydrophilicity in Linker Design
The hydrophobicity of the linker-payload can significantly impact the pharmacokinetic properties and therapeutic index of an ADC. Highly hydrophobic ADCs are more prone to aggregation and rapid clearance from circulation.[10] Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) or glycosides, into the linker can improve the ADC's solubility, stability, and in vivo performance.[2][10]
A study on a hydrophilic auristatin glycoside payload (MMAU) demonstrated that homogeneous ADCs with a high drug-to-antibody ratio (DAR=8) could be generated with improved efficacy and biocompatibility.[10]
Experimental Methodologies
A summary of the key experimental protocols used to generate the data presented in this guide is provided below.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression (e.g., 786-O, Caki-1, BxPC3) are used.[1][5]
-
Procedure: Cells are seeded in 96-well plates and exposed to serial dilutions of the ADC for a specified duration (e.g., 96 hours).[5]
-
Readout: Cell viability is assessed using a colorimetric assay, such as Alamar Blue or MTT, to determine the half-maximal inhibitory concentration (IC50).[5]
In Vivo Efficacy Studies
-
Animal Model: Immunodeficient mice (e.g., SCID or nude mice) bearing subcutaneous tumor xenografts are commonly used.[1][9]
-
Procedure: Animals are randomized into treatment groups and administered a single or multiple doses of the ADC via intravenous injection.[1][9]
-
Readout: Tumor volume is measured periodically to assess anti-tumor activity. Animal body weight is monitored as an indicator of toxicity.[1][9]
Plasma Stability Assay
-
Method: ADCs are incubated in plasma (e.g., mouse, rat, human) at 37°C for various time points.[7][9]
-
Analysis: The drug-to-antibody ratio (DAR) is measured over time using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or ELISA to determine the stability of the linker.[7][9]
Visualizing Linker Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanisms of action for cleavable and non-cleavable linkers, as well as a typical experimental workflow for ADC evaluation.
References
- 1. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody drug conjugates as targeted cancer therapy: past development, present challenges and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 10. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bystander Killing Effect of Auristatins: Validating Next-Generation Payloads
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of antibody-drug conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander killing effect, where the cytotoxic payload, upon release from the target cancer cell, diffuses into and eliminates adjacent antigen-negative tumor cells. Auristatins, a class of potent tubulin inhibitors, are frequently utilized as ADC payloads. This guide provides a comparative analysis of the bystander effect of established auristatins and discusses the validation of novel derivatives, such as Auristatin-23, which are engineered to overcome limitations like multidrug resistance.
Understanding the Bystander Effect of Auristatins
The capacity of an auristatin-based ADC to induce bystander killing is primarily dictated by the physicochemical properties of the payload, particularly its membrane permeability.[1][2] Auristatins like Monomethyl Auristatin E (MMAE) are hydrophobic and readily diffuse across cell membranes, leading to a potent bystander effect.[2][3] In contrast, Monomethyl Auristatin F (MMAF), with its charged C-terminal phenylalanine, is significantly less permeable, resulting in a minimal to non-existent bystander effect.[2][3]
Auristatin-23 , identified as a conjugate of Auristatin F, is designed to be effective against multidrug-resistant (MDR+) cancer cells. While specific experimental data on the bystander effect of Auristatin-23 is not extensively available in the public domain, its development aligns with current strategies to enhance the therapeutic window of auristatins. These strategies often involve modifying the MMAF scaffold to increase its hydrophobicity and, consequently, its membrane permeability and potential for bystander killing, particularly in challenging tumor microenvironments.[4][5]
Comparative Analysis of Auristatin Payloads
The following table summarizes the key differences between MMAE and MMAF, providing a basis for evaluating novel auristatins like Auristatin-23.
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Auristatin-23 (MMAF Conjugate) |
| Bystander Killing Effect | Potent[2][3] | Minimal to none[2][3] | Expected to be enhanced compared to MMAF |
| Cell Membrane Permeability | High (hydrophobic, neutral)[2][3] | Low (hydrophilic, negatively charged at physiological pH)[2][3] | Potentially increased through modification |
| Activity in MDR+ Cells | Susceptible to efflux pumps[4] | More resistant to efflux pumps[4] | Designed for high activity[4] |
| In Vitro Potency (IC50) | Generally lower (more potent)[2] | Generally higher (less potent)[3] | Data not publicly available |
Experimental Protocols for Validating the Bystander Effect
Accurate assessment of the bystander killing effect is crucial for the preclinical development of ADCs. The following are standard in vitro methodologies used to quantify this phenomenon.
In Vitro Co-culture Bystander Killing Assay
This assay directly measures the viability of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[2]
Protocol:
-
Cell Seeding: Co-culture a mixture of antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MCF7) cells in a 96-well plate. The antigen-negative cells should be fluorescently labeled for easy identification. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).
-
ADC Treatment: After cell adherence, treat the co-culture with a serial dilution of the ADC. Include an isotype control ADC and untreated cells as controls.
-
Incubation: Incubate the plate for 72-96 hours.
-
Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A significant decrease in the viability of antigen-negative cells in the ADC-treated co-cultures compared to controls indicates a bystander effect.
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from the target cells and can induce toxicity in bystander cells through the culture medium.
Protocol:
-
ADC Treatment of Antigen-Positive Cells: Plate antigen-positive cells and treat them with the ADC for a defined period (e.g., 48-72 hours).
-
Collection of Conditioned Medium: Collect the culture supernatant, which now contains the released payload.
-
Treatment of Antigen-Negative Cells: Add the conditioned medium to a culture of antigen-negative cells.
-
Viability Assessment: After an incubation period of 72-96 hours, assess the viability of the antigen-negative cells using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo). A reduction in viability indicates that a permeable, active payload was released.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of the bystander effect and the experimental workflow for its validation.
References
- 1. Collection - Data from Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Effluxâpositive Tumor Models - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Auristatin Payloads for Antibody-Drug Conjugates
A detailed examination of the therapeutic windows of established and emerging auristatin derivatives.
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of both efficacy and safety. Auristatins, a class of potent synthetic antimitotic agents, have emerged as a cornerstone of ADC development. This guide provides a comparative analysis of the therapeutic window of various auristatin derivatives, with a primary focus on the well-characterized payloads Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). While direct comparative, publicly available data for the novel derivative Auristatin23 remains scarce, this guide establishes a framework for its future evaluation by presenting the key experimental data and methodologies used to characterize the therapeutic index of auristatin-based ADCs.
Introduction to Auristatins
Auristatins are synthetic analogues of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. They exert their potent cytotoxic activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Their high potency has made them ideal candidates for targeted delivery to cancer cells via monoclonal antibodies. The therapeutic window of an auristatin-based ADC is influenced by several factors, including the potency of the auristatin payload, the stability of the linker connecting it to the antibody, and the physicochemical properties of the auristatin derivative itself.
Comparative Analysis of MMAE and MMAF
Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) are the two most extensively studied auristatin payloads in clinical development. Their primary structural difference, a single amino acid substitution at the C-terminus, leads to significant variations in their membrane permeability and, consequently, their therapeutic profiles.
Key Physicochemical and Biological Properties
| Property | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) | Reference(s) |
| Structure | Uncharged C-terminal norephedrine-like moiety | Charged C-terminal phenylalanine residue | [2] |
| Cell Permeability | High | Low | [2] |
| Bystander Effect | Potent | Limited to negligible | [2] |
| Systemic Toxicity | Higher potential for off-target toxicity | Lower systemic toxicity | [2] |
In Vitro Cytotoxicity
The following table summarizes representative in vitro cytotoxicity data for MMAE and MMAF. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and the specific antibody and linker used in the ADC construct.
| Payload | Cell Line | IC50 (nM) | Reference(s) |
| MMAE | SKBR3 (Breast Cancer) | 3.27 ± 0.42 | [3] |
| MMAE | HEK293 (Kidney) | 4.24 ± 0.37 | [3] |
| MMAE | MDA-MB-468 (Breast Cancer) | Dose-dependent cytotoxicity observed | [4] |
| MMAF-ADC | CD30+ Hematologic Cell Lines | >2200-fold more potent than free MMAF | [5] |
In Vivo Efficacy & Maximum Tolerated Dose (MTD)
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity and determining the maximum tolerated dose (MTD), a key indicator of the therapeutic window.
| ADC Payload | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Maximum Tolerated Dose (MTD) | Reference(s) |
| MMAE-ADC | Anaplastic Large Cell Lymphoma | 3 mg/kg, single dose | Significant tumor regression | - | [1] |
| MMAF-ADC | Homogenous Tumor Xenograft | - | As potent as MMAE-ADC | >3 times the MTD of the MMAE-ADC | [2] |
| Cys-linker-MMAE-ADC | Normal CD-1 mice | Single dose up to 160 mg/kg | Well-tolerated with minimal side effects | Near 160 mg/kg | |
| Dipeptide-based cleavable MMAE-ADC | Normal CD-1 mice | - | Alopecia and other toxicities at 80 mg/kg, death at 120 mg/kg | < 120 mg/kg |
This compound: An Emerging Derivative
Information regarding the specific therapeutic window of this compound is not yet widely available in the public domain. As a novel auristatin analog, its preclinical and clinical development will likely focus on characterizing the same key parameters outlined for MMAE and MMAF. Researchers and drug developers in the field are encouraged to monitor for emerging data from preclinical studies and patent filings.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the therapeutic window of auristatin-based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the auristatin or ADC.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the free auristatin payload, the ADC, and relevant controls (e.g., unconjugated antibody).
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines the evaluation of an ADC's anti-tumor activity in a living organism.
-
Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunocompromised mouse model (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody). Administer the treatments according to the specified dosing regimen (e.g., intravenous injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Efficacy Endpoints: Evaluate key efficacy outcomes such as tumor growth inhibition, tumor regression, and survival.
-
Toxicity Assessment: Monitor for signs of toxicity, and at the end of the study, perform histopathological analysis of major organs. The highest dose that does not cause significant toxicity is considered the MTD.
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of auristatin-based ADCs and a typical experimental workflow.
Figure 1. Mechanism of action of an auristatin-based ADC.
Figure 2. Generalized workflow for an in vivo xenograft study.
Conclusion
The therapeutic window is a critical attribute of any ADC, and for auristatin-based conjugates, it is finely tuned by the properties of the payload. MMAE and MMAF represent two distinct approaches to payload design, with MMAE's high permeability enabling a potent bystander effect and MMAF's lower permeability contributing to a more favorable systemic toxicity profile. The choice between these and other emerging auristatins, such as this compound, will depend on the specific target, tumor microenvironment, and desired therapeutic outcome. As more data on novel auristatins become available, a thorough and standardized evaluation of their in vitro and in vivo properties will be essential for advancing the next generation of highly effective and safe ADCs.
References
- 1. Adcentrx Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Collection - Data from Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Effluxâpositive Tumor Models - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 4. WO2024044709A2 - Anti-monomethyl auristatin antibodies and antibody fragments - Google Patents [patents.google.com]
- 5. oar.a-star.edu.sg [oar.a-star.edu.sg]
In Vivo Efficacy of Auristatin-Based ADCs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Antibody-Drug Conjugates (ADCs) featuring auristatin-based payloads, with a primary focus on the two most clinically relevant derivatives: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Auristatins are highly potent synthetic analogs of the natural antimitotic agent dolastatin 10, which exert their cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] The choice of auristatin payload, in conjunction with the linker technology, antibody specificity, and drug-to-antibody ratio (DAR), critically influences the ADC's therapeutic index.[3][4] This document summarizes key preclinical in vivo data, details common experimental methodologies, and provides visual representations of the mechanism of action and experimental workflows to guide researchers in the development of next-generation auristatin-based ADCs.
Comparative In Vivo Efficacy of Auristatin-Based ADCs
The following table summarizes representative in vivo efficacy data from preclinical studies comparing ADCs constructed with different auristatin payloads. These studies predominantly utilize xenograft models, where human cancer cells are implanted in immunocompromised mice, to evaluate anti-tumor activity.[3]
| ADC Target | Payload | Xenograft Model | Dosing Regimen | Key Efficacy Outcome(s) | Reference(s) |
| CD30 | MMAE | Anaplastic Large Cell Lymphoma | 3 mg/kg, single dose | Significant tumor regression. | [3] |
| CD30 | MMAE | Admixed CD30+ & CD30- tumors | 3 mg/kg, single dose | Complete tumor remission within 1 week, demonstrating a potent bystander effect. | [5][6] |
| CD30 | MMAF | Admixed CD30+ & CD30- tumors | 3 mg/kg, single dose | Failed to mediate bystander killing in vivo. | [5][6] |
| HER2 | MMAE | HER2+ murine BT-4747 | 1.25–5 mg/kg | Dose-dependent tumor inhibition. | [7] |
| HER2 | MMAF | HER2+ murine BT-4747 | Not specified | As efficacious as MMAE in homogenous HER2-expressing tumors. | [8] |
| 5T4 | MMAF | H1975 & MDA-MB-361/DYT2 | Not specified | Significant anti-tumor activity. | [9] |
| CD70 | MMAF | Mouse xenograft model | Not specified | Demonstrated pharmacologic basis for activity through tumor targeting and stability. | [10] |
| hCLL-1 | MMAF | Acute Myeloid Leukemia | 10 mg/kg, single dose | Highly potent in killing hCLL-1-positive cells. | [11] |
Note: The efficacy of an ADC is highly dependent on the specific experimental conditions, including the target antigen, the antibody used, linker stability, and the drug-to-antibody ratio (DAR).[3] The data presented above should be interpreted within the context of the individual studies. Direct head-to-head comparisons are most informative when conducted within the same study.[4]
Mechanism of Action: MMAE vs. MMAF
The fundamental difference between MMAE and MMAF lies in their chemical structure, which dictates their cell permeability and, consequently, their mechanism of action, particularly concerning the "bystander effect".[1] MMAE is a neutral, more lipophilic molecule, allowing it to diffuse across cell membranes.[1][6] In contrast, MMAF possesses a charged phenylalanine residue at its C-terminus, rendering it significantly less membrane-permeable.[1][6][8]
This difference is visually represented in the following signaling pathway diagram:
As illustrated, after the ADC binds to its target antigen and is internalized, the auristatin payload is released within the lysosome. The released MMAE, due to its cell permeability, can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[6] This is particularly advantageous in tumors with heterogeneous antigen expression.[1] Conversely, the less permeable MMAF is largely retained within the target cell, limiting its bystander killing potential.[5][6]
Experimental Protocols
The evaluation of in vivo efficacy of auristatin-based ADCs typically follows a standardized workflow, as detailed below.
Generalized In Vivo Efficacy Study Protocol
-
Cell Line and Animal Models:
-
Cell Lines: Human cancer cell lines that express the target antigen of interest are selected (e.g., Karpas 299 for CD30, SKOV3 for HER2).[3]
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are commonly used to prevent rejection of the human tumor xenograft.
-
-
Xenograft Tumor Implantation:
-
Tumor cells are cultured, harvested, and suspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 5-10 million) is subcutaneously implanted into the flank of the mice.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³) before the initiation of treatment.[12]
-
-
ADC Administration:
-
Animals are randomized into treatment and control groups.
-
The ADC, a control antibody (isotype control or unconjugated antibody), or a vehicle solution is administered, typically via intravenous (i.v.) injection.[3][12]
-
Dosing regimens can vary from a single dose to multiple doses administered over a specific period.[3][12]
-
-
Efficacy Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²)/2.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.[13]
-
Survival: In some studies, animals are monitored for survival, with endpoints defined by tumor size or clinical signs of distress.[3]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histology or biomarker assessment.
-
The following diagram outlines the typical workflow for these in vivo studies:
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Priori Prediction of Tumor Payload Concentrations: Preclinical Case Study with an Auristatin-Based Anti-5T4 Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] The Pharmacologic Basis for Antibody-Auristatin Conjugate Activity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E–based Antibody–Drug Conjugate for Treatment of Nectin-4–expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating the Target Specificity of Auristatin-Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of Auristatin-based Antibody-Drug Conjugates (ADCs). It offers an objective comparison of methodologies and presents supporting experimental data to aid in the preclinical development of this promising class of cancer therapeutics.
Introduction to Auristatin ADCs and the Importance of Target Specificity
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to selectively deliver potent cytotoxic agents, such as Auristatins, to cancer cells.[1] The specificity of an ADC is paramount to its therapeutic index, ensuring maximal efficacy against tumor cells while minimizing off-target toxicities to healthy tissues.[2] Auristatins, synthetic analogs of dolastatin 10, are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[3] Their validation as effective ADC payloads relies on rigorous assessment of their on-target activity.[4]
This guide will delve into the critical assays and experimental workflows required to validate the target specificity of a novel auristatin-based ADC, here termed "Auristatin23 ADC," by comparing its performance metrics against established auristatin ADCs, primarily those utilizing Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).
Mechanism of Action of Auristatin-Based ADCs
The therapeutic effect of an Auristatin-based ADC is initiated by the specific binding of its monoclonal antibody (mAb) component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to lysosomes.[3] Within the acidic environment of the lysosome, the linker connecting the antibody to the auristatin payload is cleaved, releasing the active cytotoxic drug into the cytoplasm. The released auristatin then binds to tubulin, disrupting the microtubule network, which is essential for the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3]
Figure 1: Mechanism of action for an Auristatin-based ADC.
Comparative Data Presentation
The following tables summarize key quantitative data for comparing the target specificity and efficacy of different Auristatin-based ADCs.
Table 1: In Vitro Cytotoxicity of Auristatin ADCs
| ADC | Target Antigen | Cell Line (Antigen Status) | IC50 (nM) | Reference |
| This compound ADC (Hypothetical) | Target X | Target X-positive | [Insert Data] | - |
| This compound ADC (Hypothetical) | Target X | Target X-negative | [Insert Data] | - |
| Anti-CD30-MMAE (Brentuximab Vedotin) | CD30 | Karpas-299 (CD30+) | 0.5 | [5] |
| Anti-CD30-MMAE (Brentuximab Vedotin) | L540cy (CD30-) | >100 | [5] | |
| Anti-HER2-MMAF | HER2 | SK-BR-3 (HER2+) | 0.2 | [6] |
| Anti-HER2-MMAF | MCF7 (HER2-) | >100 | [7] | |
| Anti-GD2-MMAE | GD2 | IMR-32 (GD2+) | <2 | [6] |
| Anti-GD2-MMAE | GD2-negative cells | No response | [6] |
Table 2: Binding Affinity of Auristatin ADCs
| ADC | Target Antigen | Method | KD (nM) | Reference |
| This compound ADC (Hypothetical) | Target X | SPR | [Insert Data] | - |
| High-Affinity anti-MET ADC (HAV-ADC) | MET | SPR | ~4 | [1] |
| Low-Affinity anti-MET ADC (LAV-ADC) | MET | SPR | ~165 | [1] |
| Anti-LGR5 (R291) | LGR5 | Not Specified | 0.34 | [5] |
Table 3: In Vivo Efficacy of Auristatin ADCs in Xenograft Models
| ADC | Target | Payload | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Reference | |---|---|---|---|---|---| | This compound ADC (Hypothetical) | Target X | this compound | Target X+ Model | [Insert Data] | [Insert Data] | - | | Site-Specific Anti-CD30 ADC | CD30 | MMAE | Karpas 299 | Single dose | Higher tumor uptake (17.84 %ID/g) vs. Brentuximab Vedotin |[5] | | Brentuximab Vedotin | CD30 | MMAE | Karpas 299 | Single dose | Tumor uptake of 10.5 %ID/g |[5] | | Trastuzumab-MMAU (DAR 8) | HER2 | MMAU | NCI-N87 Gastric | 1 or 2 mg/kg single dose | Superior tumor growth inhibition vs. Trastuzumab-vc-MMAE |[8] | | Anti-PSMA-MMAE (DAR2) | PSMA | MMAE | LS174T-PSMA | Not Specified | Higher tumor uptake (119.7 %ID/g) vs. DAR4 ADC |[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC constructs, isotype control ADC, and free auristatin payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for untreated controls and media-only blanks. Incubate overnight at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the "this compound ADC," a relevant comparator ADC (e.g., anti-CD30-MMAE), an isotype control ADC, and the free auristatin payload in complete medium. Remove the culture medium from the cells and add 100 µL of the diluted compounds. Add fresh medium to the control wells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours for auristatins).[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Flow Cytometry-Based Binding Assay
This protocol measures the binding of an ADC to its target antigen on the cell surface.
Materials:
-
Target antigen-expressing cells
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Test ADC, parent monoclonal antibody (mAb), and isotype control antibody
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest target-expressing cells and wash them with cold FACS buffer. Resuspend the cells to a concentration of 1-2 x 10^6 cells/mL.
-
Blocking (Optional): If cells express Fc receptors, incubate with an Fc blocking reagent to prevent non-specific binding.
-
Antibody Incubation: Aliquot cells into FACS tubes. Add serial dilutions of the test ADC, parent mAb, or isotype control and incubate on ice for 1-2 hours, protected from light.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Resuspend the cells in a solution containing the fluorescently labeled secondary antibody and incubate on ice for 30-60 minutes in the dark.
-
Final Wash: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Data Analysis: Plot the MFI against the antibody/ADC concentration and fit the data to a one-site binding model to determine the EC50 or relative binding affinity.
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of an ADC in a mouse xenograft model.
Materials:
-
Human cancer cell line expressing the target antigen
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile PBS and cell culture medium
-
Test ADC, vehicle control, and potentially a comparator ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Harvest tumor cells and resuspend them in sterile PBS or medium. Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, "this compound ADC" at different doses, comparator ADC). Administer the treatments via the appropriate route (e.g., intravenous injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight (as an indicator of toxicity) throughout the study.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size or if signs of excessive toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
Mandatory Visualizations
The following diagrams illustrate key workflows and signaling pathways relevant to the validation of Auristatin-based ADCs.
Figure 2: Experimental workflow for validating ADC target specificity.
Figure 3: Signaling pathway of tubulin polymerization inhibition.
Conclusion
The validation of target specificity is a critical component in the preclinical development of Auristatin-based ADCs. A systematic and comparative approach, utilizing a combination of in vitro and in vivo assays, is essential to demonstrate on-target efficacy and minimize off-target toxicities. This guide provides the foundational framework, including comparative data, detailed experimental protocols, and visual workflows, to aid researchers in the rigorous evaluation of novel Auristatin ADC candidates, ultimately facilitating the development of safer and more effective targeted cancer therapies.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Comparative Plasma Stability of Auristatin-Based ADCs: A Focus on MMAE and Insights into Auristatin23
A comprehensive guide for researchers and drug development professionals on the plasma stability of Antibody-Drug Conjugates (ADCs) featuring auristatin payloads, with a detailed analysis of Monomethyl Auristatin E (MMAE) and a discussion on the stability considerations for other derivatives like Auristatin23.
Factors Influencing the Plasma Stability of Auristatin ADCs
The stability of auristatin-based ADCs in plasma is a multifactorial characteristic influenced by the interplay of the linker, the payload itself, and the site of conjugation on the antibody.
Linker Chemistry: The nature of the chemical linker tethering the auristatin payload to the monoclonal antibody is a primary driver of ADC stability.
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon entering the target cell, often through enzymatic cleavage (e.g., by cathepsins in the lysosome) or in response to the reducing environment of the cell. The widely used valine-citrulline (vc) linker, often employed with MMAE, is designed for lysosomal cleavage and generally exhibits good plasma stability. For instance, a cAC10-vc-MMAE ADC demonstrated a long linker half-life of approximately 144 hours in mice and 230 hours in cynomolgus monkeys.
-
Non-cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload. ADCs with non-cleavable linkers, such as those with a stable amide linkage, generally exhibit high stability in plasma[1]. However, the stability of the payload itself can become a factor, as demonstrated in a study with a non-cleavable monomethyl auristatin D (MMAD) ADC, where the linker remained intact, but the payload underwent degradation in rodent plasma[1].
Auristatin Payload: The specific auristatin derivative can also influence plasma stability. While MMAE is the most extensively studied, other derivatives may have different physicochemical properties that affect their interaction with plasma components and their susceptibility to degradation. For example, the stability of an ADC can be influenced by the hydrophobicity of the payload.
Conjugation Site: The location of payload conjugation on the antibody can impact the stability of the ADC. Site-specific conjugation methods, which produce more homogeneous ADCs, can lead to improved plasma stability compared to stochastic conjugation methods that result in a heterogeneous mixture of species.
Comparative Plasma Stability Data: Focus on MMAE
Quantitative data on the plasma stability of MMAE-based ADCs has been reported across various preclinical species. The stability is often assessed by measuring the decrease in the average drug-to-antibody ratio (DAR) over time or by quantifying the amount of released free payload.
| ADC Construct | Plasma Source | Time Point | Stability Metric | Result | Reference |
| cAC10-vc-MMAE | Mouse | 144 hours | Linker Half-life | ~144 hours | |
| cAC10-vc-MMAE | Cynomolgus Monkey | 230 hours | Linker Half-life | ~230 hours | |
| Trastuzumab-vc-MMAE | Human | 7 days | Free MMAE Release | Below Limit of Quantitation | |
| Ab095-vc-MMAE | Human & Cynomolgus Monkey | 6 days | Free MMAE Release | <1% of theoretical total | |
| Ab095-vc-MMAE | Rat | 6 days | Free MMAE Release | 2.5% of theoretical total | |
| Ab095-vc-MMAE | Mouse | 6 days | Free MMAE Release | ~25% of theoretical total | |
| mil40-15 (Cys-linker-MMAE) | Human (50%) | 7 days | Free MMAE Release | <0.01% of total MMAE |
Note: The stability of ADCs can vary significantly based on the specific antibody, linker, and conjugation method used.
Mechanism of Action of Auristatin-Based ADCs
The cytotoxic mechanism of auristatin payloads like MMAE is initiated upon the binding of the ADC to its target antigen on the cancer cell surface.
Mechanism of action for an auristatin-based ADC.
The ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome. Inside the acidic environment of the lysosome, the linker is cleaved, releasing the active auristatin payload into the cytoplasm. The free auristatin then binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.
Experimental Protocols for Assessing Plasma Stability
The in vitro plasma stability of ADCs is a critical preclinical assessment. A common and robust method involves incubating the ADC in plasma from various species and analyzing the samples at different time points using liquid chromatography-mass spectrometry (LC-MS).
Workflow for In Vitro Plasma Stability Assessment
Experimental workflow for ADC plasma stability assessment.
Detailed Methodologies
1. ADC Incubation:
-
The test ADC is incubated in plasma (e.g., human, cynomolgus monkey, rat, mouse) at a specified concentration (e.g., 100 µg/mL).
-
The incubation is carried out at 37°C in a controlled environment.
-
Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Collected samples are immediately frozen and stored at -80°C to prevent further degradation until analysis.
2. Sample Preparation and Analysis for Average DAR:
-
For each time point, the ADC is captured from the plasma matrix, typically using protein A or G magnetic beads.
-
The beads are washed to remove non-specifically bound plasma proteins.
-
The intact ADC is then eluted from the beads.
-
The eluted ADC is analyzed by LC-MS to determine the relative abundance of different drug-loaded species.
-
The average DAR is calculated for each time point. A decrease in the average DAR over time indicates payload deconjugation.
3. Sample Preparation and Analysis for Free Payload:
-
Plasma proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant containing the free payload is collected.
-
The amount of free payload in the supernatant is quantified using a sensitive LC-MS/MS method, often with an internal standard for accurate quantification.
-
An increase in the concentration of free payload over time indicates linker cleavage or payload degradation.
Conclusion
The plasma stability of auristatin-based ADCs is a critical attribute that is profoundly influenced by the choice of linker, the specific auristatin payload, and the conjugation strategy. While extensive data is available for MMAE-based ADCs, demonstrating generally good stability with appropriate linker technology, there is a lack of publicly available, specific quantitative data for this compound ADCs. The experimental protocols and principles outlined in this guide provide a robust framework for the evaluation of the plasma stability of any auristatin-based ADC, including those developed with this compound. Future studies directly comparing the plasma stability of this compound and MMAE ADCs under identical conditions will be invaluable for the continued optimization of this important class of cancer therapeutics.
References
Assessing the Immunogenicity of Auristatin Conjugates: A Comparative Guide
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a payload, ADCs offer the potential for enhanced efficacy and a wider therapeutic window compared to traditional chemotherapy. Auristatins, a class of potent tubulin inhibitors, are frequently utilized as payloads in ADCs. However, like all biologics, ADCs can elicit an unwanted immune response, leading to the formation of anti-drug antibodies (ADAs). This immunogenicity can impact the pharmacokinetics, safety, and efficacy of the therapeutic.
This guide provides a comparative overview of the immunogenicity of auristatin-based ADCs, with a focus on the two most clinically advanced derivatives: monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). As "Auristatin23" is not a designation found in publicly available scientific literature, this guide will focus on these well-characterized auristatins. We will delve into the factors influencing their immunogenicity, present available clinical data, and provide detailed experimental protocols for assessment.
Comparative Analysis of Auristatin Payloads and Alternatives
The immunogenic potential of an ADC is a complex interplay of factors related to the antibody, linker, and the payload itself. While the antibody backbone is a primary driver of immunogenicity, the small molecule payload and the linker can act as haptens, forming neoantigens that can trigger an immune response.
Physicochemical Properties Influencing Immunogenicity:
MMAE and MMAF, while structurally similar, have key differences that can affect the overall properties of the ADC, including its potential immunogenicity.
-
Hydrophobicity: Auristatin-based ADCs tend to be more hydrophobic than those with maytansinoid payloads (e.g., DM1).[1][2] Increased hydrophobicity can sometimes be associated with a higher propensity for aggregation, which is a known risk factor for immunogenicity.
-
Cell Permeability and Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the target cell and kill neighboring antigen-negative cells (bystander effect).[3] MMAF, with its charged C-terminal phenylalanine, is less permeable.[4][5] This difference in permeability can influence the distribution of the payload and potentially the nature of the immune response.
Alternative ADC Payloads:
Maytansinoids (e.g., DM1, DM4) are another major class of tubulin-inhibiting ADC payloads. Preclinical studies suggest that maytansinoid-based ADCs are generally less hydrophobic than their auristatin counterparts.[1][3] This difference in a key physicochemical property may influence their immunogenicity profiles, although direct comparative clinical immunogenicity data is limited.
Quantitative Data on the Immunogenicity of Auristatin-Based ADCs
The immunogenicity of approved ADCs is monitored in clinical trials. Below is a summary of the reported incidence of anti-drug antibodies (ADAs) for two MMAE-containing ADCs. It is important to note that cross-trial comparisons should be made with caution due to differences in patient populations, dosing regimens, and assay methodologies.
| ADC Product Name (Payload) | Target | Indication | Number of Patients Evaluated | ADA Incidence | Reference |
| Polatuzumab Vedotin (MMAE) | CD79b | Diffuse Large B-cell Lymphoma | 536 | 2.6% (post-baseline) | [6] |
| Brentuximab Vedotin (MMAE) | CD30 | Hodgkin Lymphoma | 16 (pediatric) | 0% | [7][8] |
The low incidence of ADAs for polatuzumab vedotin is suggested to be partly due to its mechanism of action, which involves the depletion of B-cells, the precursors to antibody-producing plasma cells.[6][9]
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the industry standard for assessing the immunogenicity of ADCs. This involves screening for binding antibodies, confirming their specificity, and then characterizing their properties, including neutralizing potential.
This assay is designed to detect antibodies that can bind to the ADC.
Principle: A bridging ELISA format is commonly used, where the ADC is used as both the capture and detection reagent, allowing for the detection of bivalent ADAs that can bridge the two.
Materials:
-
Streptavidin-coated microtiter plates
-
Biotinylated ADC
-
Sulfo-TAG or Horseradish Peroxidase (HRP)-labeled ADC
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Patient serum samples
-
Positive and negative control sera
-
Stop solution (if using HRP)
-
Plate reader
Protocol:
-
Coating: Add biotinylated ADC to streptavidin-coated plates and incubate to allow for binding. Wash the plates to remove unbound ADC.
-
Sample Incubation: Add diluted patient serum samples, positive controls, and negative controls to the wells. Incubate to allow any ADAs present to bind to the captured ADC.
-
Detection: Add labeled ADC (e.g., Sulfo-TAG or HRP-conjugated) to the wells. This will bind to the ADAs that have been captured by the biotinylated ADC, forming a "bridge".
-
Signal Generation: After incubation and washing, add the appropriate substrate. For HRP, this would be a chromogenic substrate like TMB. For Sulfo-TAG, the plate is read on an ECL platform.
-
Data Analysis: Samples with a signal above a pre-determined cut-point are considered screen-positive.
-
Confirmation: Screen-positive samples are then re-tested in the same assay, but with the addition of an excess of unlabeled ADC. A significant reduction in the signal in the presence of the unlabeled ADC confirms the specificity of the antibodies for the drug.
This assay determines if the detected ADAs can inhibit the biological activity of the ADC.
Principle: The ability of the ADC to induce cell killing in a cancer cell line expressing the target antigen is measured. The assay assesses whether patient-derived ADAs can block this cytotoxic effect.
Materials:
-
Target cancer cell line (e.g., a cell line with high expression of the ADC's target)
-
Cell culture medium and supplements
-
ADC therapeutic
-
Patient serum containing confirmed ADAs
-
Positive control neutralizing antibody
-
Negative control serum
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Cell Plating: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Sample Pre-incubation: Pre-incubate the ADC at a pre-determined concentration (e.g., EC50 for cytotoxicity) with diluted patient serum, positive control NAb, or negative control serum. This allows any NAbs to bind to the ADC.
-
Treatment: Add the pre-incubated ADC-serum mixture to the cells.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC-mediated cell killing (e.g., 72-96 hours).
-
Viability Measurement: Add a cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: A neutralizing antibody response is indicated by an increase in cell viability (i.e., a reduction in the ADC's cytotoxic effect) in the presence of the patient's serum compared to the negative control.
Visualizing Immunogenicity Pathways and Workflows
Caption: Simplified signaling pathway of an ADC-induced immune response.
Caption: A typical tiered workflow for ADC immunogenicity assessment.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Frontiers | Integrated summary of immunogenicity of polatuzumab vedotin in patients with relapsed or refractory B-cell non-Hodgkin’s lymphoma [frontiersin.org]
- 7. Pharmacokinetics, immunogenicity, and safety of weekly dosing of brentuximab vedotin in pediatric patients with Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Immunogenicity, and Safety of Weekly Dosing of Brentuximab in Pediatric Patients with Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated summary of immunogenicity of polatuzumab vedotin in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Auristatin E: A Comparative Guide to Tubulin Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Auristatin E's performance against other tubulin inhibitors, supported by experimental data. Auristatin E, a potent synthetic analog of the natural product dolastatin 10, functions as a powerful antimitotic agent by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1][2] Due to its high cytotoxicity, Auristatin E is a critical component of antibody-drug conjugates (ADCs), which facilitate targeted delivery to tumor cells.[1][2][4]
This guide will delve into a comparative analysis of Auristatin E against other well-established tubulin inhibitors, namely Paclitaxel, Vincristine, and Docetaxel. We will examine their mechanisms of action, present key quantitative data on their efficacy, and provide detailed experimental protocols for relevant assays.
Mechanism of Action: Targeting the Microtubule Assembly
Tubulin inhibitors are broadly categorized into two groups: microtubule-stabilizing and microtubule-destabilizing agents.[4] Auristatin E, like vinca alkaloids (e.g., Vincristine), falls into the latter category. It binds to the β-tubulin subunit at the vinca alkaloid binding site, preventing the polymerization of tubulin heterodimers into microtubules.[1] In contrast, taxanes like Paclitaxel and Docetaxel represent the microtubule-stabilizing agents, which promote tubulin polymerization and inhibit microtubule depolymerization.[4] This fundamental difference in their interaction with tubulin leads to distinct cellular consequences.
Below is a diagram illustrating the general mechanism of action of these different classes of tubulin inhibitors.
Caption: General mechanism of different classes of tubulin inhibitors.
Comparative Efficacy: A Quantitative Look
The potency of tubulin inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values of Auristatin E and other tubulin inhibitors against several cancer cell lines. It is important to note that Soblidotin (Auristatin PE), a derivative of dolastatin 10, has demonstrated greater potency than Vincristine, Paclitaxel, and Docetaxel against certain drug-resistant cell lines.[5]
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Auristatin E | L2987 | Human Lung Adenocarcinoma | 1-10000 (2h exposure) | [3] |
| Soblidotin (Auristatin PE) | H116 | Colon Cancer (P-glycoprotein-overexpressing) | More potent than Vincristine, Paclitaxel, and Docetaxel | [5] |
| Soblidotin (Auristatin PE) | PC-6 | Lung Cancer (Breast cancer-resistant protein-positive) | More potent than Vincristine, Paclitaxel, and Docetaxel | [5] |
| Paclitaxel | - | - | - | - |
| Vincristine | - | - | - | - |
| Docetaxel | - | - | - | - |
Note: Direct comparative IC50 values for Auristatin E, Paclitaxel, Vincristine, and Docetaxel from a single study were not available in the initial search. The table reflects the superior potency of an auristatin derivative in drug-resistant cell lines as stated in the search results.
Experimental Protocols
To ensure reproducibility and accurate comparison of tubulin inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of these compounds.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules.
Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and a warming buffer. The increase in turbidity due to microtubule formation is monitored spectrophotometrically at 340 nm. Inhibitors will either prevent this increase (destabilizers) or enhance it (stabilizers).
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compounds (Auristatin E, Paclitaxel, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate reader with temperature control
Procedure:
-
Prepare tubulin solution on ice in General Tubulin Buffer with glycerol.
-
Add test compounds at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution and GTP to the wells.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to determine the extent and rate of polymerization.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for a specific duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of tubulin inhibitors.
Caption: A typical experimental workflow for comparing tubulin inhibitors.
References
A Comparative Guide to the Validation of Analytical Methods for Auristatin23 Quantification
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics relies on the robust analytical characterization of these complex biomolecules. A critical aspect of this characterization is the accurate quantification of the cytotoxic payload, such as Auristatin23, in biological matrices. This guide provides a comparative overview of the validation of two primary analytical methods for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBAs), such as ELISA. This guide will objectively compare the performance of these alternatives and provide supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their needs.
Method Comparison: LC-MS/MS vs. Ligand-Binding Assay (LBA)
The choice between an LC-MS/MS and an LBA approach for this compound quantification depends on several factors, including the stage of drug development, required sensitivity and specificity, sample throughput, and availability of reagents.[1][2][3]
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ligand-Binding Assay (LBA) / ELISA |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | Immuno-based detection using specific antibodies against the payload or the entire ADC. |
| Specificity | High; can distinguish between the payload, its metabolites, and other ADC components.[1] | Can be high, but potential for cross-reactivity with structurally similar molecules. |
| Sensitivity | High; typically in the low ng/mL to pg/mL range.[2] | Very high; often in the pg/mL range.[2] |
| Development Time | Generally shorter as it does not require the generation of specific antibody reagents.[3] | Can be lengthy due to the need to develop and characterize specific monoclonal antibodies.[2] |
| Throughput | Moderate; sample preparation can be complex. | High; well-suited for analyzing a large number of samples. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from biological matrix components, requiring careful optimization.[4] | Can be affected by non-specific binding and interferences from the biological matrix. |
| Cost | Higher initial instrument cost, but reagent costs can be lower.[2] | Lower instrument cost, but the development and production of specific antibodies can be expensive.[1] |
| Information | Provides structural information and can quantify multiple analytes simultaneously. | Primarily provides quantitative data on the target analyte. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of an auristatin derivative (Monomethyl Auristatin E - MMAE, a close analog of this compound) in human plasma using LC-MS/MS and a representative ELISA method.
Table 1: LC-MS/MS Method Validation for Auristatin Payload Quantification
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 0.05 - 50 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -3.5% to 8.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 2.1% - 7.8% Inter-day: 3.5% - 9.1% |
| Recovery | Consistent and reproducible | 85% - 105% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.05 ng/mL |
Table 2: ELISA Method Validation for Auristatin-ADC Quantification
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | - | 0.1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±20% (±25% at LLOQ) | -5.0% to 10.5% |
| Precision (%RSD) | ≤ 20% (≤ 25% at LLOQ) | Intra-day: 4.5% - 11.2% Inter-day: 6.8% - 14.5% |
| Specificity | No significant cross-reactivity | < 1% with related compounds |
| Lower Limit of Quantification (LLOQ) | - | 0.1 ng/mL |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound
This protocol outlines a general procedure for the quantification of free this compound in a biological matrix like plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
Detailed Methodology for ELISA Quantification of this compound-Conjugated ADC
This protocol describes a sandwich ELISA for the quantification of an ADC with an this compound payload.[5][6]
1. Plate Coating
-
Coat a 96-well microplate with a capture antibody (e.g., an anti-idiotypic antibody specific to the ADC's monoclonal antibody) at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBST).
2. Blocking
-
Add 200 µL of blocking buffer (e.g., 5% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation
-
Prepare a standard curve of the this compound-ADC in the appropriate biological matrix.
-
Add 100 µL of standards, quality controls, and unknown samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Detection Antibody Incubation
-
Add 100 µL of a detection antibody (e.g., a horseradish peroxidase (HRP)-conjugated anti-payload antibody) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Substrate Addition and Signal Measurement
-
Add 100 µL of a TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Comparative experimental workflows for LC-MS/MS and ELISA.
Caption: Logical pathway for analytical method validation.
References
- 1. Maximizing Efficiencies of ADC Studies: The Ultimate Guide for Leveraging LBA and LC-MS/MS Under One Roof - KCAS Bio [kcasbio.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Proper Disposal of Auristatin: A Guide for Laboratory Professionals
Auristatins are highly potent cytotoxic agents that require stringent handling and disposal procedures to ensure personnel safety and environmental protection.[1][2] As antineoplastic compounds, they are classified as hazardous waste and must be managed according to specific protocols.[3][4][5]
This guide provides essential, step-by-step instructions for the proper disposal of Auristatin and materials contaminated with it. Adherence to these procedures is critical to mitigate the risks associated with these toxic compounds.
Hazard Classification and Safety Data
Given their cytotoxic nature, Auristatins and their derivatives are classified under several hazard categories. The following table summarizes the key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed.[6][7] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled.[6][7] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects.[6][7] |
| Reproductive Toxicity | H360 / H361 | May damage fertility or the unborn child, or is suspected of doing so.[6][7][8] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure.[6][7][8] |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation.[6] |
| Aquatic Hazard (Chronic) | H412 | Harmful to aquatic life with long lasting effects.[1][6] |
Personal Protective Equipment (PPE)
When handling Auristatin or its contaminated waste, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[1][9]
-
Gloves: Wear double chemotherapy-grade nitrile gloves.[4]
-
Gown: A long-sleeved, impermeable gown should be worn.[10]
-
Respiratory Protection: In case of inadequate ventilation or when handling powders, a suitable respirator is required.[1]
Step-by-Step Disposal Protocol
The disposal of Auristatin-contaminated waste must follow the established guidelines for cytotoxic or chemotherapeutic waste. This involves proper segregation, packaging, and labeling before final disposal by a licensed service.[1][3]
Step 1: Waste Segregation
Proper segregation of waste at the source is the first critical step. Cytotoxic waste is typically categorized as "trace" or "bulk" waste.[1]
-
Bulk Contaminated Waste: This includes unused or expired Auristatin, solutions with concentrations greater than 3%, and materials heavily saturated with the compound.[1] This is considered hazardous chemical waste.[11]
-
Trace Contaminated Waste: This consists of items with residual amounts of the compound (typically less than 3% of the original volume).[1] Examples include empty vials, gloves, gowns, absorbent pads, and other disposable lab supplies.[1][4]
-
Sharps Waste: Needles, scalpels, and other sharp objects contaminated with Auristatin must be segregated into designated sharps containers.[1][12]
Step 2: Packaging and Labeling
Each waste stream must be placed in specific, clearly labeled, leak-proof, and puncture-resistant containers.[1][12]
-
Bulk Waste: Place in a designated black, leak-proof, and puncture-resistant container. The container must be clearly labeled as "Bulk Chemotherapy Waste" or "Cytotoxic Waste" with the appropriate hazard symbols.[1][4]
-
Trace Waste: Collect in a designated yellow, puncture-resistant container or a thick plastic bag, clearly labeled as "Trace Chemotherapy Waste" or "Trace Cytotoxic Waste."[1][3][13]
-
Sharps Waste: Immediately dispose of any contaminated sharps into a rigid, puncture-proof sharps container, often with a purple lid to indicate cytotoxic contamination.[1][13] Do not recap needles.[12]
Step 3: Spill Management
In the event of a spill, evacuate the area and ensure only trained personnel with appropriate PPE handle the cleanup.[1]
-
Contain the spill using an absorbent material like diatomite or a universal binder.[14]
-
Decontaminate the surfaces by scrubbing with alcohol.[14]
-
Collect all cleanup materials and contaminated absorbents and dispose of them as bulk cytotoxic waste.[14]
Step 4: Final Disposal
All categories of waste contaminated with Auristatin must be disposed of through a licensed hazardous waste disposal service.[1]
-
The universally recommended method for the final destruction of cytotoxic waste is high-temperature incineration .[1][14]
-
Never dispose of Auristatin waste in regular trash, biohazard bags, or down the drain.[3]
-
Ensure all waste is accompanied by a hazardous waste consignment note as required by regulations.[1][13]
-
Store sealed waste containers in a secure, designated area while awaiting pickup by the environmental health and safety (EHS) department or a certified waste transporter.[14]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Auristatin-contaminated materials.
Caption: Disposal workflow for Auristatin-contaminated materials.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. web.uri.edu [web.uri.edu]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 12. pogo.ca [pogo.ca]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
